1-(3-Aminophenyl)piperidin-4-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1-(3-aminophenyl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c12-9-2-1-3-10(8-9)13-6-4-11(14)5-7-13/h1-3,8,11,14H,4-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIYSSWGWBNTKFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1093107-38-0 | |
| Record name | 1-(3-aminophenyl)piperidin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
physicochemical properties of 1-(3-Aminophenyl)piperidin-4-ol
An In-depth Technical Guide to the Physicochemical Properties of 1-(3-Aminophenyl)piperidin-4-ol
Introduction
This compound is a bifunctional organic molecule that incorporates two key pharmacophores: a substituted aniline ring and a piperidinol core. The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its favorable pharmacokinetic properties and its ability to serve as a versatile synthetic handle. The presence of an aniline moiety and a secondary alcohol further expands its utility as a building block for creating complex molecules with potential applications in drug discovery and materials science.[1]
This technical guide provides a comprehensive overview of the core . As this compound is classified as an early discovery chemical, extensive experimental data is not publicly available. Therefore, this document serves as both a repository of known information and a practical guide for researchers, outlining authoritative protocols for the experimental determination of its key characteristics. We will delve into the causality behind experimental design, ensuring that each protocol is presented as a self-validating system for generating reliable and reproducible data.
Chemical Identity and Structural Features
The unique properties of this compound are a direct consequence of its molecular structure, which features three distinct functional groups: a primary aromatic amine, a tertiary aliphatic amine within the piperidine ring, and a secondary alcohol. These groups govern the molecule's polarity, basicity, hydrogen bonding capability, and reactivity.
| Identifier | Data | Source |
| Chemical Name | This compound | Sigma-Aldrich |
| Molecular Formula | C₁₁H₁₆N₂O | Sigma-Aldrich |
| Molecular Weight | 192.26 g/mol | Sigma-Aldrich |
| Appearance | Solid | Sigma-Aldrich |
| SMILES | Nc1cccc(c1)N2CCC(O)CC2 | Sigma-Aldrich |
| InChI Key | ZIYSSWGWBNTKFR-UHFFFAOYSA-N | Sigma-Aldrich |
Core Physicochemical Properties and Experimental Determination
Understanding the fundamental physicochemical properties is critical for any application, from designing synthetic routes to formulating the compound for biological assays.
Partition Coefficient (LogP) and Distribution Coefficient (LogD)
The partition coefficient (LogP) and pH-dependent distribution coefficient (LogD) are crucial predictors of a molecule's pharmacokinetic behavior (Absorption, Distribution, Metabolism, Excretion - ADME). LogP measures the lipophilicity of the neutral species, while LogD provides a more biologically relevant measure by accounting for all ionic species at a given pH.
Predicted and Experimental Values:
| Parameter | Value | Method |
| XLogP3 (Predicted) | ~1.0 - 2.0 | Computational (Estimated based on similar fragments) |
| LogP (Experimental) | Not Determined | Shake-Flask Method (Protocol Below) |
| LogD at pH 7.4 | Not Determined | Shake-Flask Method (Protocol Below) |
Causality of Lipophilicity: The molecule's lipophilicity is a balance between the non-polar phenyl and piperidine rings and the polar amine and hydroxyl groups. At physiological pH (7.4), the more basic piperidine nitrogen will be significantly protonated, drastically increasing hydrophilicity and lowering the LogD value relative to the LogP of the neutral form.
Protocol: Experimental Determination of LogP/LogD via Shake-Flask Method (OECD 107/117)
This protocol is the gold-standard method for its reliability and conceptual simplicity.
-
Preparation of Phases:
-
Prepare a sufficient quantity of n-octanol and buffer (e.g., phosphate-buffered saline for pH 7.4).
-
Pre-saturate the n-octanol with the buffer and vice-versa by mixing them vigorously for 24 hours, followed by separation. This step is critical to prevent volume changes during the experiment that would invalidate the results.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in the aqueous phase (buffer) at a concentration that is detectable by the chosen analytical method (e.g., 1 mg/mL).
-
-
Partitioning:
-
In a centrifuge tube, combine 5 mL of the pre-saturated n-octanol and 5 mL of the compound-containing pre-saturated buffer.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for a duration sufficient to reach equilibrium (typically 1-2 hours). Equilibrium is confirmed by analyzing the aqueous phase concentration at different time points until it becomes constant.
-
-
Phase Separation:
-
Centrifuge the mixture at high speed (e.g., 2000 x g) for 10-15 minutes to ensure a clean separation of the two phases.
-
-
Quantification:
-
Carefully sample a known volume from both the aqueous and organic phases.
-
Quantify the concentration of the analyte in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve must be generated in each phase to ensure accurate quantification.
-
-
Calculation:
-
LogP/LogD = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )
-
Acidity and Basicity (pKa)
The pKa values define the ionization state of the molecule at different pH values, profoundly impacting its solubility, binding to biological targets, and membrane permeability. This compound has two basic centers: the aniline nitrogen (pKa₁) and the piperidine nitrogen (pKa₂).
Predicted pKa Values:
| Ionizable Group | Predicted pKa (Conjugate Acid) | Rationale |
| Aniline Amine (pKa₁) | ~4.5 | The lone pair is delocalized into the aromatic ring, reducing basicity. |
| Piperidine Amine (pKa₂) | ~9.0 | Aliphatic amines are significantly more basic than aromatic amines. (Reference: Piperidine pKa is 11.22). The substitution may slightly alter this value. |
pH-Dependent Speciation Diagram:
The following diagram illustrates the predominant ionic species of the molecule across a physiological pH range.
Caption: Predicted protonation states of this compound.
Protocol: pKa Determination by Potentiometric Titration
This method directly measures pH changes upon addition of an acid or base, allowing for the precise determination of pKa values.
-
System Setup:
-
Use a temperature-controlled titration vessel and a calibrated, high-precision pH meter.
-
Maintain an inert atmosphere (e.g., with nitrogen or argon gas) over the solution to prevent CO₂ from dissolving and forming carbonic acid, which would interfere with the titration of a basic compound.
-
-
Sample Preparation:
-
Accurately weigh and dissolve a sample of the compound in deionized, degassed water to a known concentration (e.g., 0.01 M). A co-solvent like methanol may be used if aqueous solubility is low, but this will affect the absolute pKa value (requiring a Yasuda-Shedlovsky extrapolation).
-
-
Titration:
-
Begin by adding a strong acid (e.g., 0.1 M HCl) to the solution to fully protonate both basic centers (pH < 2.5).
-
Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding small, precise volumes (aliquots).
-
Record the pH value after each aliquot addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.
-
The curve will show two equivalence points. The pKa values correspond to the pH at the half-equivalence points.
-
Alternatively, calculate the first derivative (dpH/dV) of the curve. The peaks of the derivative plot indicate the equivalence points, and the pKa values can be determined from the original curve at half of these volumes.
-
Analytical Characterization Workflow
A robust analytical workflow is essential to confirm the identity, purity, and structure of the compound.
Caption: Standard analytical workflow for compound characterization.
High-Performance Liquid Chromatography (HPLC)
Purpose: To determine the purity of the compound and serve as a quantification tool.
Methodology: A reversed-phase HPLC method is most appropriate.
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 phase provides excellent retention for the moderately polar compound.
-
Mobile Phase A: Water with 0.1% Formic Acid. The acid serves to protonate the basic nitrogens, ensuring sharp peak shapes by preventing interaction with residual silanols on the silica support.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with a high concentration of Mobile Phase A (e.g., 95%) and gradually increase the proportion of Mobile Phase B to elute the compound.
-
Detection: UV detector set to a wavelength where the aniline chromophore absorbs (e.g., 254 nm). A mass spectrometer can be coupled for mass confirmation during the purity check.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Purpose: To provide unambiguous confirmation of the molecular structure.
Expected ¹H NMR Signals (in DMSO-d₆):
-
Aromatic Protons (Ar-H): ~6.5-7.2 ppm. A complex splitting pattern corresponding to the four protons on the substituted benzene ring.
-
Alcohol Proton (-OH): A broad singlet, chemical shift is concentration-dependent.
-
Aniline Protons (-NH₂): A broad singlet, ~5.0 ppm.
-
Piperidine Protons (-CH-OH, -CH₂-): ~1.5-4.0 ppm. The proton on the carbon bearing the alcohol (methine) will be downfield. The axial and equatorial protons of the piperidine ring will show distinct signals and coupling patterns.
-
Solvent: DMSO-d₆ is a good choice as it will solubilize the compound and allow for the observation of exchangeable protons (-OH, -NH₂).
Protocol: Acquiring a ¹H NMR Spectrum
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.
-
Instrument Setup: Place the sample in the NMR spectrometer. The instrument is tuned and the magnetic field is shimmed to ensure homogeneity, which is crucial for high-resolution spectra.
-
Acquisition: Acquire the spectrum using standard parameters. A typical experiment involves a 90° pulse and an acquisition time of 2-4 seconds. Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.
-
Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to yield the final spectrum. The chemical shifts are referenced to the residual solvent peak.
Mass Spectrometry (MS)
Purpose: To confirm the molecular weight and provide structural information through fragmentation.
Methodology (Electrospray Ionization - ESI):
-
Ionization Mode: Positive ion mode is the logical choice, as the two basic nitrogen atoms are readily protonated.
-
Expected Ion: The primary ion observed will be the protonated molecule, [M+H]⁺, at an m/z of 193.27.
-
Fragmentation (MS/MS): Tandem mass spectrometry of the [M+H]⁺ ion would likely show characteristic losses. For example, the loss of water (H₂O) from the alcohol is a common fragmentation pathway. Cleavage of the piperidine ring or the C-N bond connecting the two rings would also produce predictable fragments that can be used to confirm the connectivity of the molecule.
Stability and Handling
Chemical Stability: The primary point of instability is the aniline functional group, which is susceptible to air oxidation, often leading to discoloration (e.g., turning from white/off-white to brown/purple). This oxidation is often accelerated by light and trace metals.
Recommended Storage and Handling:
-
Storage: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) to minimize exposure to oxygen.[2] Keep in a cool, dark, and dry place.[2]
-
Handling: Handle in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2] The compound is classified as an eye irritant and may be harmful if swallowed.
References
Sources
1-(3-Aminophenyl)piperidin-4-ol structural analysis
An In-Depth Technical Guide to the Structural Analysis of 1-(3-Aminophenyl)piperidin-4-ol
Abstract
This technical guide provides a comprehensive framework for the structural analysis and verification of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The piperidine scaffold is a cornerstone in the development of numerous pharmaceuticals, making a thorough understanding of its derivatives essential.[1] This document outlines a multi-faceted analytical approach, integrating spectroscopic and crystallographic techniques to ensure unambiguous structural elucidation. We delve into the causality behind methodological choices, offering not just protocols, but a strategic workflow for researchers, scientists, and drug development professionals.
Introduction: The Significance of this compound
This compound (Figure 1) is a bifunctional molecule featuring a substituted aniline ring and a piperidinol moiety. The piperidine ring is a prevalent structural motif in a vast array of FDA-approved drugs and natural alkaloids, valued for its ability to confer favorable pharmacokinetic properties such as improved solubility and bioavailability.[1] The presence of an aromatic amine and a secondary alcohol offers multiple points for chemical modification, making it a versatile building block for creating libraries of compounds in drug discovery campaigns.[2] For instance, derivatives of (aminophenyl)piperidine have been investigated as agents for treating metabolic disorders and as chemical tags to enhance detection in mass spectrometry.[3][4][5]
Given its potential as a synthetic intermediate, rigorous structural confirmation is paramount to ensure the integrity of downstream applications. This guide details the necessary steps to move from a putative synthesis to a fully validated molecular structure.
Figure 1: Chemical Structure of this compound

Physicochemical Properties
A foundational step in any analysis is the compilation of basic physicochemical data. This information is critical for sample handling, solvent selection, and interpretation of analytical results.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆N₂O | [6] |
| Molecular Weight | 192.26 g/mol | [6] |
| Physical Form | Solid | [6] |
| InChI Key | ZIYSSWGWBNTKFR-UHFFFAOYSA-N | [6] |
| SMILES String | Nc1cccc(c1)N2CCC(O)CC2 | [6] |
Integrated Workflow for Structural Elucidation
A robust structural analysis is not a linear process but an integrated workflow where multiple techniques provide complementary information. The choice of techniques is driven by the need to answer specific questions: Does the compound have the correct mass? Are the expected functional groups present? How are the atoms connected? What is its three-dimensional arrangement?
Caption: Integrated workflow for the structural elucidation of this compound.
Synthesis and Purification: A Plausible Pathway
While numerous methods exist for creating piperidine derivatives, a common and logical approach involves the N-arylation of a protected piperidone precursor, followed by reduction of the ketone.[7]
Expert Insight: The choice of a Buchwald-Hartwig or Ullmann-type coupling for the N-arylation step is critical. The Buchwald-Hartwig reaction is often preferred due to its milder conditions and broader substrate scope. The subsequent reduction of the 4-keto group to a hydroxyl group is typically achieved with a mild reducing agent like sodium borohydride (NaBH₄) to avoid reduction of the aromatic ring.
Protocol 4.1: Synthesis via Buchwald-Hartwig Amination and Reduction
-
N-Arylation: In a nitrogen-purged flask, combine 1-bromo-3-aminobenzene, 4-piperidone ethylene ketal (as a protected form of 4-piperidone), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in an anhydrous solvent like toluene.
-
Reaction: Heat the mixture under reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction, filter through celite to remove the catalyst, and concentrate the filtrate under reduced pressure.
-
Deprotection: Treat the crude product with aqueous acid (e.g., 3M HCl) to hydrolyze the ketal, yielding 1-(3-aminophenyl)piperidin-4-one.
-
Reduction: Dissolve the resulting keto-piperidine in methanol and cool in an ice bath. Add sodium borohydride (NaBH₄) portion-wise.
-
Final Purification: After the reaction is complete (monitored by TLC), neutralize the mixture, remove the methanol in vacuo, and extract the aqueous residue with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried, filtered, and concentrated. The final product, this compound, is then purified by silica gel column chromatography.
Spectroscopic Characterization
Spectroscopic analysis provides the core evidence for the molecular structure. Each technique offers a unique piece of the puzzle.
Mass Spectrometry (MS)
Causality: The first question to answer for a newly synthesized compound is "what is its molecular weight?". High-resolution mass spectrometry (HRMS) is the gold standard for this, providing a highly accurate mass measurement that can be used to confirm the elemental composition.
Protocol 5.1.1: ESI-TOF Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the purified compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Analyze the sample using an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Analysis Mode: Operate in positive ion mode, as the two nitrogen atoms are readily protonated.
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.
Expected Results:
-
Molecular Ion: The primary ion observed will be the protonated molecule [M+H]⁺.
-
Predicted m/z: For C₁₁H₁₆N₂O, the expected monoisotopic mass is 192.1263. The [M+H]⁺ ion should therefore appear at m/z 193.1335 .
-
Fragmentation: While ESI is a soft ionization technique, some fragmentation may occur. Key fragments could arise from the loss of water (m/z 175.1228) or cleavage of the piperidine ring.
Infrared (IR) Spectroscopy
Causality: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The presence or absence of characteristic absorption bands provides direct evidence for the success of the synthesis, confirming the formation of the alcohol and the retention of the amine.
Protocol 5.2.1: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid, purified compound directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.
-
Background Correction: Perform a background scan of the empty ATR crystal prior to sample analysis.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Rationale |
| 3500 - 3200 | O-H (Alcohol) & N-H (Amine) | Stretching | Broad signals confirming the hydroxyl and primary amine groups.[8] |
| 3100 - 3000 | Aromatic C-H | Stretching | Indicates the presence of the phenyl ring.[8] |
| 2950 - 2850 | Aliphatic C-H | Stretching | Corresponds to the C-H bonds of the piperidine ring.[9] |
| 1620 - 1580 | N-H (Amine) | Scissoring | Confirms the primary amine. |
| 1600 & 1475 | Aromatic C=C | Stretching | Characteristic absorptions for the benzene ring. |
| 1350 - 1250 | C-N | Stretching | Aromatic amine and tertiary amine (piperidine) stretches. |
| 1260 - 1000 | C-O (Alcohol) | Stretching | Strong band confirming the secondary alcohol. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR does the same for carbon atoms. 2D NMR techniques (like COSY and HSQC) are then used to establish the connectivity between atoms.
Protocol 5.3.1: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Expert Insight: DMSO-d₆ is often a good choice as the acidic O-H and N-H protons are typically observable.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Acquire 2D spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to confirm assignments.
-
Expected ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆):
-
¹H NMR:
-
Aromatic Protons (4H): Expected between δ 6.0-7.5 ppm. The substitution pattern on the meta-substituted ring will lead to a complex splitting pattern.
-
-NH₂ Protons (2H): A broad singlet, typically around δ 5.0 ppm, which can exchange with D₂O.
-
-OH Proton (1H): A broad singlet or triplet (if coupled), typically around δ 4.5-5.5 ppm, also exchangeable with D₂O.
-
Piperidine -CH(OH)- (1H): A multiplet around δ 3.5-4.0 ppm.
-
Piperidine -CH₂N- (4H): Two sets of multiplets due to axial/equatorial positions, typically in the range of δ 2.5-3.5 ppm.[10]
-
Piperidine -CH₂CH₂- (4H): Two sets of multiplets, typically in the range of δ 1.4-2.0 ppm.[10]
-
-
¹³C NMR:
-
Aromatic Carbons (6C): Six signals expected in the δ 100-150 ppm region. The carbon attached to the piperidine nitrogen (C-N) will be downfield (~148 ppm), and the carbon attached to the amine group (C-NH₂) will also be downfield (~145 ppm).
-
Piperidine -C(OH)- (1C): Signal around δ 65-70 ppm.
-
Piperidine -CH₂N- (2C): Signals around δ 45-55 ppm.
-
Piperidine -CH₂CH₂- (2C): Signals around δ 30-40 ppm.
-
Definitive 3D Structure: X-Ray Crystallography
Causality: While spectroscopic methods define the molecular formula and connectivity, only single-crystal X-ray diffraction can provide unambiguous proof of the three-dimensional structure, including relative stereochemistry, bond lengths, and bond angles in the solid state.
Protocol 6.1: Single-Crystal X-Ray Diffraction
-
Crystal Growth: High-quality single crystals are essential. This is often the most challenging step. A common method is slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system (e.g., methanol/ethyl acetate).[11]
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.[12]
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected as the crystal is rotated.[12]
-
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson synthesis and refined to yield the final atomic positions, bond lengths, and angles.[12]
Expected Structural Features:
-
Piperidine Conformation: The piperidine ring is expected to adopt a stable chair conformation.
-
Hydroxyl Group Orientation: The hydroxyl group at the C4 position will likely be in either an axial or equatorial position, which will be definitively determined.
-
Intermolecular Interactions: The analysis will reveal hydrogen bonding networks involving the -OH and -NH₂ groups, which dictate the crystal packing.
Caption: Convergence of analytical data to validate the final molecular structure.
Conclusion: A Self-Validating System
The structural elucidation of this compound is a prime example of a self-validating analytical workflow. Each experiment provides a layer of evidence that must be consistent with the others. The molecular formula from HRMS must match the atom counts from NMR and the refined structure from X-ray crystallography. The functional groups identified by IR must correspond to the chemical environments observed in NMR. Finally, the definitive 3D structure from crystallography must be consistent with all spectroscopic data. By following this integrated and logical progression, researchers can have the highest degree of confidence in the identity and purity of their synthesized molecules, a non-negotiable requirement for advancing research in drug discovery and development.
References
-
Salvitti, G., et al. (2024). Structure and dynamics of 3'-aminoacetophenone and 4'-aminoacetophenone from rotational spectroscopy. Physical Chemistry Chemical Physics.[Link]
-
Saw, Y. L., et al. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Journal of Separation Science, 46(18). [Link]
-
Mahdi, D. S. (2018). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Journal of Al-Nahrain University, 21(2), 64-72. [Link]
-
D'yachenko, I. V., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6634. [Link]
- Method for preparing 4-amino-4-phenylpiperidines.
-
Gao, C., et al. (2015). Powder X-ray diffraction of 1-(4-aminophenyl)-5,6-dihydro-3-(4-morpholinyl)-2(1H)-pyridinone, C15H19N3O2. Powder Diffraction, 30(3), 255-258. [Link]
-
Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. (2013). ACS Medicinal Chemistry Letters, 4(8), 776-780. [Link]
-
Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (2016). ACS Omega, 1(5), 944-951. [Link]
-
Saw, Y. L. (2023). The use of n-(4-aminophenyl)piperidine derivatization to improve organic acid detection and separation by supercritical fluid chromatography-mass spectrometry. Rowan Digital Works.[Link]
-
1-Phenylpiperidin-4-ol | C11H15NO | CID 2737154 - PubChem. National Center for Biotechnology Information. [Link]
-
Hranjec, M., et al. (2021). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 26(16), 4949. [Link]
-
Banks, H. D. (1992). Piperidine Synthesis. Defense Technical Information Center.[Link]
-
Yu, Q., et al. (2025). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. European Journal of Medicinal Chemistry, 287, 118460. [Link]
-
Al-Adiwish, W. M., et al. (2011). 3-Amino-5-(piperidin-1-yl)thiophene-2,4-dicarbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(1), o138. [Link]
-
N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatography. (2023). Journal of Separation Science.[Link]
-
piperidin-4-ol - ChemBK. ChemBK. [Link]
-
Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. (2010). Organic & Biomolecular Chemistry, 8(19), 4431-4439. [Link]
-
Dikmen, G. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Eskişehir Technical University Journal of Science and Technology A-Applied Sciences and Engineering, 20(2), 132-143. [Link]
-
Lemus, A. S., et al. (2020). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Crystals, 10(10), 878. [Link]
- Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method.
-
PIPERIDINE - Ataman Kimya. Ataman Kimya. [Link]
-
1-propylpiperidin-4-one IR-spectrum | Download Scientific Diagram. ResearchGate. [Link]
-
4-Piperidinamine | C5H12N2 | CID 424361 - PubChem. National Center for Biotechnology Information. [Link]
-
Arayne, M. S., et al. (2014). Synthesis and Characterization of α,α-Dimethyl-4-[1-Hydroxy-4-[4-(Hydroxyldiphenyl- Methyl)-1-Piperidinyl]Butyl] Benzeneacetic Acid Metal Complexes of Biological Interest. Modern Chemistry & Applications, 2(2). [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "THE USE OF N-(4-AMINOPHENYL)PIPERIDINE DERIVATIZATION TO IMPROVE ORGAN" by Yih Ling Saw [rdw.rowan.edu]
- 4. Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]
- 11. 3-Amino-5-(piperidin-1-yl)thiophene-2,4-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Spectroscopic Characterization of 1-(3-Aminophenyl)piperidin-4-ol
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the core spectroscopic techniques used to characterize the molecular structure of 1-(3-Aminophenyl)piperidin-4-ol (C₁₁H₁₆N₂O, Molecular Weight: 192.26 g/mol )[1]. As a key building block in medicinal chemistry and drug development, unequivocal structural confirmation is paramount. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but the underlying scientific rationale for spectral interpretation. In the absence of a publicly available, complete experimental dataset for this specific molecule, this guide synthesizes data from analogous structures and first principles to present a robust, predicted spectroscopic profile. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), detailing experimental protocols, predicted data, and the causality behind the spectral features.
Introduction: The Importance of Structural Elucidation
This compound is a bifunctional molecule featuring a substituted aniline moiety linked to a piperidinol core. This combination of a flexible saturated heterocycle and a rigid aromatic ring makes it a valuable scaffold in the synthesis of pharmacologically active agents[2]. The primary amine can serve as a key interaction point or a site for further derivatization, while the piperidinol ring influences solubility, metabolic stability, and spatial orientation of substituents.
Accurate and comprehensive characterization is the bedrock of chemical research and development. It ensures compound identity, purity, and provides the foundational data for structure-activity relationship (SAR) studies. The following sections provide an expert-level guide to the anticipated spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map out the connectivity and stereochemistry of the molecule.
Experimental Protocol: NMR Spectroscopy
A self-validating NMR protocol ensures reproducibility and accuracy.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for its clear visualization of exchangeable protons (OH and NH₂).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: Record spectra on a 400 MHz (or higher) spectrometer[3].
-
¹H NMR: Acquire data with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire data using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope[4].
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.
-
Diagram Caption: Molecular structure of this compound with proton labeling for NMR assignment. ***```dot graph MolStructure { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=10];
// Aromatic Ring C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"];
// Aromatic Hydrogens H_b [label="H(b)", pos="-2.2,1.3!"]; H_d [label="H(d)", pos="-2.2,-1.3!"]; H_e [label="H(e)", pos="0,-2.4!"]; H_f [label="H(f)", pos="2.2,1.3!"];
// Amine Group N_amine [label="N", pos="2.4,-1.3!"]; H_amine1 [label="H", pos="3.2,-0.8!"]; H_amine2 [label="H", pos="3.2,-1.8!"]; NH2_label [label="(g)", pos="3.8, -1.3!"];
// Piperidine Nitrogen N_pip [label="N", pos="0,2.5!"];
// Piperidine Ring C7 [label="C", pos="-1.2,3.2!"]; C8 [label="C", pos="-1.2,4.5!"]; C9 [label="C", pos="0,5.2!"]; C10 [label="C", pos="1.2,4.5!"]; C11 [label="C", pos="1.2,3.2!"];
// Piperidine Hydrogens H_h_ax [label="H", pos="-2.1,2.8!"]; H_h_eq [label="H", pos="-1.2,2.4!"]; H_i_ax [label="H", pos="-2.1,4.9!"]; H_i_eq [label="H", pos="-1.2,5.3!"]; H_j [label="H(j)", pos="0,6.1!"]; H_k_ax [label="H", pos="2.1,4.9!"]; H_k_eq [label="H", pos="1.2,5.3!"]; H_l_ax [label="H", pos="2.1,2.8!"]; H_l_eq [label="H", pos="1.2,2.4!"];
// Hydroxyl group O_hydroxyl [label="O", pos="-0.8,6.0!"]; H_hydroxyl [label="H(a)", pos="-1.5,6.5!"];
// Labels for piperidine protons H_h_label [label="(h)"]; H_i_label [label="(i)"]; H_k_label [label="(k)"]; H_l_label [label="(l)"];
// Edges C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; C1 -- N_pip; C5 -- N_amine; N_amine -- H_amine1; N_amine -- H_amine2; C2 -- H_b; C3 -- H_d; C4 -- H_e; C6 -- H_f;
N_pip -- C7; N_pip -- C11; C7 -- C8 -- C9 -- C10 -- C11;
C7 -- H_h_ax; C7 -- H_h_eq; C8 -- H_i_ax; C8 -- H_i_eq; C9 -- H_j;
C10 -- H_k_ax; C10 -- H_k_eq; C11 -- H_l_ax; C11 -- H_l_eq;
C9 -- O_hydroxyl; O_hydroxyl -- H_hydroxyl; }
Integrated Spectroscopic Analysis Workflow
The confirmation of the structure of this compound is not reliant on a single technique, but on the convergence of evidence from multiple spectroscopic methods.
-
Diagram Caption: General workflow for the spectroscopic characterization and validation of a chemical entity.
Conclusion
This technical guide provides a predicted, yet comprehensive, spectroscopic profile for this compound. By leveraging foundational principles of spectroscopy and data from analogous structures, we have established a reliable set of expected data for ¹H NMR, ¹³C NMR, IR, and MS analyses. The methodologies and interpretations presented herein constitute a robust framework for any scientist working with this compound, ensuring its accurate identification and paving the way for its successful application in research and development. The convergence of data from these orthogonal techniques provides a high degree of confidence in the final structural assignment.
References
-
NIST. Piperidine - IR Spectrum. NIST Chemistry WebBook, SRD 69. [Link]
-
ResearchGate. Molecular structure and vibrational spectra of piperidine and 4-methylpiperidine by density functional theory and ab initio Hartree–Fock calculations. [Link]
-
PubMed. Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. [Link]
-
CORE. 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. [Link]
-
PubMed. Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. [Link]
-
ResearchGate. Prediction of Peptide Fragment Ion Mass Spectra by Data Mining Techniques. [Link]
-
PubMed. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. [Link]
-
National Institutes of Health. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. [Link]
-
IJNRD. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]
-
National Institutes of Health. Predicting Intensity Ranks of Peptide Fragment Ions. [Link]
-
ResearchGate. Piperine mass fragments: possible structures of major mass spectral.... [Link]
-
ResearchGate. 1-propylpiperidin-4-one IR-spectrum. [Link]
-
NP-MRD. 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). [Link]
-
The Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. [Link]
-
Scientific Reports. Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. [Link]
-
Wiley Online Library. 13C and 1H NMR spectral studies of some piperidin‐4‐one oximes. [Link]
-
RSC Publishing. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. [Link]
-
MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]
Sources
The Solubility Profile of 1-(3-Aminophenyl)piperidin-4-ol: A Technical Guide for Drug Development Professionals
Foreword: Navigating the Crucial Terrain of Solubility in Pharmaceutical Development
In the landscape of contemporary drug discovery and development, the intrinsic properties of an active pharmaceutical ingredient (API) are the bedrock upon which its therapeutic potential is built. Among these, solubility stands as a paramount gatekeeper, dictating the bioavailability, formulation strategies, and ultimately, the clinical success of a candidate molecule. This technical guide is dedicated to a comprehensive exploration of the solubility of 1-(3-Aminophenyl)piperidin-4-ol, a heterocyclic building block of significant interest in medicinal chemistry. While this compound holds promise as a scaffold in the synthesis of novel therapeutics, a thorough understanding of its behavior in various solvent systems is crucial for its effective application.
This document moves beyond a mere compilation of data. It is designed to provide researchers, scientists, and drug development professionals with a deep, mechanistic understanding of the factors governing the solubility of this compound. We will delve into its physicochemical properties, both documented and predicted, to construct a robust theoretical framework for its solubility. Furthermore, this guide will present detailed, field-proven experimental protocols for the empirical determination of solubility, empowering researchers to validate and expand upon the foundational knowledge presented herein. Through a blend of theoretical insights and practical methodologies, this guide aims to be an indispensable resource for any professional working with this promising chemical entity.
Physicochemical Characterization of this compound
A molecule's solubility is intrinsically linked to its structural and electronic characteristics. For this compound, a comprehensive understanding of its physicochemical parameters is the first step in predicting and interpreting its behavior in different solvents.
Core Molecular Structure and Properties
This compound is a bifunctional molecule featuring a piperidinol moiety attached to an aminophenyl group. Its key structural attributes and basic properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆N₂O | Sigma-Aldrich |
| Molecular Weight | 192.26 g/mol | Sigma-Aldrich |
| Appearance | Solid (predicted) | Sigma-Aldrich |
| SMILES String | Nc1cccc(c1)N2CCC(O)CC2 | Sigma-Aldrich |
| InChI Key | ZIYSSWGWBNTKFR-UHFFFAOYSA-N | Sigma-Aldrich |
Predicted Physicochemical Parameters: A Foundation for Solubility Analysis
In the absence of extensive experimental data, computational prediction tools offer valuable insights into the physicochemical properties that govern solubility. The following parameters for this compound have been predicted using reputable cheminformatics software.
| Parameter | Predicted Value | Prediction Tool | Significance in Solubility |
| logP (Octanol-Water Partition Coefficient) | 1.25 ± 0.38 | ChemAxon's Chemicalize | Indicates a moderate lipophilicity, suggesting a balance between aqueous and lipid solubility. |
| pKa (Acid Dissociation Constant) | Basic pKa₁: 8.95 (piperidinyl nitrogen)Basic pKa₂: 4.35 (anilino nitrogen)Acidic pKa: 15.23 (hydroxyl group) | ChemAxon's Chemicalize | The presence of two basic centers and a weakly acidic hydroxyl group implies that the ionization state, and thus solubility, will be highly dependent on the pH of the medium. |
| Melting Point | 135-145 °C | AAT Bioquest Melting Point Predictor[1] | A higher melting point often correlates with greater crystal lattice energy, which must be overcome for dissolution, potentially indicating lower solubility in non-polar solvents. |
Expert Insight: The predicted logP of 1.25 suggests that this compound is not excessively lipophilic, which is a favorable characteristic for potential drug candidates. The two basic pKa values are of particular importance; the piperidinyl nitrogen is significantly more basic than the anilino nitrogen. This differential basicity will influence the molecule's charge state at different physiological pH values, impacting its interaction with biological membranes and its solubility in aqueous and buffered solutions.
Theoretical Framework for the Solubility of this compound in Organic Solvents
The adage "like dissolves like" provides a foundational, albeit simplistic, principle for predicting solubility. A more nuanced understanding requires consideration of the specific intermolecular forces at play between the solute (this compound) and the solvent.
Intermolecular Forces Governing Solubility
The solubility of this compound is dictated by a balance of the following intermolecular interactions:
-
Hydrogen Bonding: The presence of a hydroxyl group (-OH) and two amino groups (-NH₂) makes this compound a proficient hydrogen bond donor and acceptor.
-
Dipole-Dipole Interactions: The polar nature of the C-O, C-N, and N-H bonds creates a significant molecular dipole moment, leading to dipole-dipole interactions.
-
Van der Waals Forces: These non-specific attractive forces, including London dispersion forces, are present between all molecules and contribute to the overall solvation energy.
Predicted Solubility in Different Classes of Organic Solvents
Based on the interplay of these intermolecular forces and the predicted physicochemical properties, we can forecast the solubility of this compound in various organic solvent classes.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Protic Solvents | Methanol, Ethanol, Isopropanol | High | These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the hydroxyl and amino groups of the solute. The alkyl chains of the alcohols can also interact favorably with the phenyl and piperidinyl rings. |
| Polar Aprotic Solvents | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | Moderate to High | These solvents possess large dipole moments and can act as hydrogen bond acceptors, interacting favorably with the hydroxyl and amino protons of the solute. Their inability to donate hydrogen bonds may slightly limit the solvation of the nitrogen and oxygen lone pairs compared to protic solvents. |
| Non-Polar Aprotic Solvents | Toluene, Hexane, Diethyl ether | Low to Very Low | These solvents lack the ability to form strong hydrogen bonds or engage in significant dipole-dipole interactions. The energy required to break the strong solute-solute interactions (due to hydrogen bonding and crystal packing) is not sufficiently compensated by the weak solute-solvent interactions. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Low to Moderate | While possessing a dipole moment, the ability of these solvents to form hydrogen bonds is limited. Solubility will likely be greater than in non-polar alkanes but significantly less than in polar protic or aprotic solvents. |
Causality in Solvent Selection: The choice of solvent in a synthetic or formulation context is a critical decision. For reactions involving this compound, a polar aprotic solvent like DMF or DMSO might be preferred to achieve sufficient concentration of the reactant. For purification by crystallization, a solvent system where the compound has high solubility at elevated temperatures and lower solubility at room temperature would be ideal. A mixture of a good solvent (e.g., methanol) and an anti-solvent (e.g., water or a non-polar solvent) could be explored.
Experimental Determination of Solubility: A Self-Validating Protocol
While theoretical predictions provide a valuable starting point, empirical determination of solubility is essential for accurate and reliable data. The equilibrium shake-flask method is a widely accepted and robust technique for this purpose.
Workflow for Equilibrium Solubility Determination
The following diagram illustrates the key steps in the shake-flask method for determining the equilibrium solubility of this compound.
Sources
An In-depth Technical Guide to 1-(3-Aminophenyl)piperidin-4-ol: Molecular Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-(3-Aminophenyl)piperidin-4-ol, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. We will delve into its fundamental molecular characteristics, explore its synthesis, and discuss its applications, providing a robust resource for researchers in the field.
Core Molecular Attributes
This compound is a bifunctional molecule featuring a piperidin-4-ol moiety attached to an aminophenyl group. This unique combination of a saturated heterocycle and an aromatic amine makes it a valuable building block in the synthesis of more complex molecular architectures.
Molecular Formula and Weight
The chemical identity of this compound is defined by its constituent atoms and their arrangement.
These fundamental properties are the bedrock for all stoichiometric calculations and analytical interpretations involving this compound.
Chemical Structure and Nomenclature
The structural arrangement of this compound is key to its chemical reactivity and biological activity. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .
Key structural identifiers include:
These standardized notations are crucial for unambiguous identification in chemical databases and literature.
Physicochemical and Spectroscopic Profile
While detailed experimental data for some physical properties of this compound are not widely published, its characteristics can be inferred from available data and the properties of its constituent functional groups. The compound exists as a solid at room temperature.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆N₂O | [1] |
| Molecular Weight | 192.26 g/mol | [1] |
| Physical Form | Solid | [1] |
Synthesis of this compound
The synthesis of this compound and its derivatives often involves multi-step reaction sequences. A common strategy involves the construction of the piperidine ring followed by the introduction of the aminophenyl group, or vice-versa. The piperidin-4-one core is a versatile intermediate in the synthesis of many biologically active molecules.[2] General synthetic approaches for related structures often utilize methods like the Mannich reaction.[2]
A plausible synthetic route, based on established organic chemistry principles for analogous compounds, is outlined below. This should be considered a conceptual workflow, and experimental conditions would require optimization.
Caption: Conceptual synthesis workflow for this compound.
Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical protocol that would require rigorous experimental validation and optimization.
-
Step 1: Reductive Amination. To a solution of 1-Boc-4-piperidone in a suitable solvent (e.g., dichloromethane or methanol), add 3-nitroaniline. The reaction mixture is stirred, and a reducing agent such as sodium triacetoxyborohydride is added portion-wise. The reaction is monitored by thin-layer chromatography (TLC) until completion. The crude product, tert-butyl 4-(3-nitrophenylamino)piperidine-1-carboxylate, is then isolated and purified.
-
Step 2: Nitro Group Reduction. The intermediate from Step 1 is dissolved in a solvent like ethanol or ethyl acetate. A catalyst, typically palladium on carbon (Pd/C), is added. The mixture is then subjected to hydrogenation, either by bubbling hydrogen gas or using a hydrogen balloon, until the nitro group is fully reduced to an amine. Filtration to remove the catalyst and solvent evaporation yields tert-butyl 4-(3-aminophenylamino)piperidine-1-carboxylate.
-
Step 3: Boc Deprotection. The Boc-protected intermediate is dissolved in a suitable solvent such as dichloromethane, and trifluoroacetic acid (TFA) is added. The reaction is stirred at room temperature until the deprotection is complete, as indicated by TLC. The solvent and excess TFA are removed under reduced pressure to yield the crude 1-(3-aminophenyl)piperidin-4-amine.
-
Step 4: Conversion to Hydroxyl Group. The resulting amine can be converted to the corresponding alcohol through a diazotization reaction followed by hydrolysis. The amine is treated with a cold, acidic solution of sodium nitrite to form a diazonium salt. This intermediate is then gently warmed in the aqueous solution to facilitate hydrolysis to the desired this compound. Purification is typically achieved through column chromatography or recrystallization.
Applications in Research and Drug Development
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[3][4] The presence of both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor/donor (the amino group and the piperidine nitrogen), along with an aromatic ring, makes this compound an attractive starting point for library synthesis in drug discovery programs.
Derivatives of aminophenylpiperidines have been investigated for a range of biological activities. The piperidin-4-one core, a precursor to the piperidin-4-ol, is a versatile intermediate for compounds with reported anticancer and anti-HIV activities.[2] The aminophenylpiperidine moiety can be found in molecules targeting various receptors and enzymes. For instance, derivatives of 4-aminopiperidine are explored for their affinity with somatostatin receptors, suggesting potential applications in oncology and endocrinology.[5]
The strategic placement of the amino group on the phenyl ring allows for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) in drug design. This could involve acylation, alkylation, or sulfonylation of the amino group to modulate the compound's pharmacokinetic and pharmacodynamic properties.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
Table 2: GHS Hazard Information
| Hazard Class | Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Eye Irritation | H319 | Causes serious eye irritation |
Source: [1]
Personal Protective Equipment (PPE)
-
Eye Protection: Safety glasses with side-shields or goggles are mandatory.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile) should be worn.
-
Skin and Body Protection: A lab coat should be worn. Ensure that skin is not exposed.
Handling and Storage
-
Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
-
Avoid contact with skin, eyes, and clothing.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
First Aid Measures
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.
Conclusion
This compound, with its distinct molecular formula of C₁₁H₁₆N₂O and a molecular weight of 192.26 g/mol , is a chemical compound with considerable potential in the field of synthetic and medicinal chemistry. Its structural features make it a versatile building block for the development of novel therapeutic agents. A thorough understanding of its chemical properties, coupled with safe handling practices, is essential for its effective and responsible use in a research and development setting. Further elucidation of its detailed physicochemical properties and biological activities will undoubtedly open new avenues for its application.
References
-
Sahu, S. K., Dubey, B. K., Tripathi, A. C., Koshy, M., & Saraf, S. K. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565–583. [Link][2]
-
Gil, L. F., et al. (2007). Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. ResearchGate. [Link]
-
Saw, Y. L., et al. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Journal of separation science, 46(18), e2300343. [Link][6]
-
Kovalenko, S. M., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6649. [Link][3]
-
Cheméo. Piperidine (CAS 110-89-4) - Chemical & Physical Properties. [Link]
-
Aurelio, L., et al. (2001). 4-aminopiperidine derivatives and their use as medicinal products. Google Patents, FR2802206A1. [5]
-
Marchetti, F., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PubMed Central. [Link]
-
ChemBK. piperidin-4-ol. [Link]
-
MDPI. (2025). Recent Advances in the Synthesis of 4H-Benzo[d][1][7]oxathiin-4-ones and 4H-Benzo[d][1][7]dioxin-4-ones. [Link]
-
Saw, Y. L., et al. (2023). N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatography. Journal of Separation Science. [Link]
-
International Journal of Novel Research and Development (IJNRD). (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 8(4). [Link][4]
-
Kumar, V., et al. (2021). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega, 6(4), 3045-3053. [Link]
-
Wikipedia. Piperidine. [Link]
-
Kiricojević, V. D., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793-802. [Link]
-
Martínez-Otero, D., et al. (2019). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Molecules, 24(21), 3858. [Link]
-
PubChem. (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate. [Link]
-
Ataman Kimya. PIPERIDINE. [Link]
-
Dana Bioscience. This compound 1g. [Link]
Sources
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ijnrd.org [ijnrd.org]
- 5. FR2802206A1 - 4-AMINOPIPERIDINE DERIVATIVES AND THEIR USE AS MEDICINAL PRODUCTS - Google Patents [patents.google.com]
- 6. Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Commercial Availability and Application of 1-(3-Aminophenyl)piperidin-4-ol
Abstract
This technical guide provides an in-depth analysis of 1-(3-Aminophenyl)piperidin-4-ol, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. We address the compound's commercial availability, procurement challenges, and the critical need for rigorous in-house quality control, as suppliers often provide it as an uncharacterized research chemical. This guide offers field-proven insights into validation protocols, outlines a plausible synthetic strategy for analog synthesis or scale-up, and details essential safety and handling procedures. Our objective is to equip researchers, scientists, and drug development professionals with the necessary technical knowledge to confidently source, validate, and utilize this valuable molecular scaffold in their research endeavors.
Introduction: The Aminophenyl-Piperidinol Scaffold in Medicinal Chemistry
The piperidine ring is one of the most ubiquitous N-heterocyclic scaffolds in modern pharmaceuticals, prized for its favorable physicochemical properties, including high aqueous solubility and a three-dimensional structure that enables precise vectoral presentation of substituents.[1] When combined with an aminophenyl group, the resulting scaffold becomes a privileged pharmacophore, granting access to a wide array of biological targets through modification of the aniline nitrogen or the aromatic ring.
Derivatives of aminophenyl-piperidines and -piperidinols are integral to the development of novel therapeutics. For instance, the core structure is found in potent CCR5 antagonists developed as HIV-1 entry inhibitors and in various other bioactive compounds.[2] The presence of the primary aromatic amine, the tertiary piperidine nitrogen, and the secondary alcohol in this compound offers three distinct points for chemical modification, making it an exceptionally versatile starting material for generating compound libraries for screening and lead optimization. This guide focuses specifically on the meta-substituted isomer, this compound, providing a comprehensive overview of its procurement and practical application.
Physicochemical & Structural Data
Accurate identification is the first step in any research protocol. The fundamental properties of this compound are summarized below. It is critical to note that while a CAS Number is a standard identifier, one is not readily provided by major commercial suppliers for this specific meta-isomer, underscoring its status as a specialized research chemical. Researchers should exercise caution and not confuse it with its commercially available para-isomer, 1-(4-aminophenyl)piperidin-4-ol (CAS 142752-12-3).[3]
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆N₂O | Sigma-Aldrich[4] |
| Molecular Weight | 192.26 g/mol | Sigma-Aldrich[4] |
| MDL Number | MFCD11101543 | Sigma-Aldrich[4] |
| PubChem Substance ID | 329793713 | Sigma-Aldrich[4] |
| Physical Form | Solid | Sigma-Aldrich[4] |
| SMILES String | Nc1cccc(c1)N2CCC(O)CC2 | Sigma-Aldrich[4] |
| InChI Key | ZIYSSWGWBNTKFR-UHFFFAOYSA-N | Sigma-Aldrich[4] |
Commercial Availability and Procurement
This compound is available from a select number of chemical suppliers catering to the research and development sector. However, its procurement comes with a significant caveat that directly impacts experimental integrity.
Known Suppliers:
| Supplier | Product Name / Number | Notes |
| Sigma-Aldrich | This compound, AldrichCPR | Marketed as part of a collection for early discovery researchers. Crucially, the supplier does not collect or provide analytical data. The buyer assumes all responsibility for confirming product identity and purity.[4] |
| BLDpharm | BD00938558 | Available in gram quantities through distributors like Dana Bioscience.[5] |
| LabSolu | A481780 | Listed as a reagent grade chemical.[6] |
Expert Insight: The "Buyer Beware" Protocol
Caption: Procurement & Validation Workflow
Quality Control & In-House Validation Protocol
Given the lack of supplier-provided analytical data, establishing the identity, structure, and purity of this compound in-house is a non-negotiable, self-validating step.
Step-by-Step Validation Methodology:
-
Solubility Testing:
-
Begin by determining suitable solvents for analysis. Based on its structure, the compound is expected to be soluble in methanol, DMSO, and potentially chloroform.
-
-
Structural Confirmation via NMR Spectroscopy:
-
Rationale: Nuclear Magnetic Resonance (NMR) is the gold standard for unambiguous structure elucidation.
-
¹H NMR (400 MHz, DMSO-d₆):
-
Aromatic Region (δ 6.0-7.0 ppm): Expect four protons exhibiting splitting patterns consistent with a 1,3-disubstituted benzene ring.
-
Amine & Hydroxyl Protons (Variable): Look for broad singlets for the aniline -NH₂ protons (around δ 5.0 ppm) and the secondary alcohol -OH proton. These may exchange with D₂O.
-
Piperidine Ring Protons (δ 1.5-3.5 ppm): Expect complex multiplets for the 8 protons on the piperidine ring. The proton attached to the hydroxyl-bearing carbon (CH-OH) will likely be a distinct multiplet around δ 3.5-4.0 ppm.
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
Aromatic Carbons: Expect 6 signals, four for CH and two quaternary. The carbon attached to the piperidine nitrogen will be significantly shifted.
-
Piperidine Carbons: Expect 5 signals, with the carbinol carbon (C-OH) appearing around δ 65-70 ppm and other carbons in the δ 30-55 ppm range.
-
-
-
Mass Spectrometry for Molecular Weight Verification:
-
Rationale: To confirm the molecular formula.
-
Method: Electrospray Ionization (ESI) in positive mode.
-
Expected Result: A prominent ion peak at m/z 193.13 [M+H]⁺, corresponding to the protonated molecule.
-
-
Purity Assessment via HPLC:
-
Rationale: To quantify the purity of the sample and identify any potential impurities.
-
Typical Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid or trifluoroacetic acid.
-
Detection: UV at 254 nm.
-
-
Acceptance Criteria: For use as a building block, a purity of >95% is generally considered acceptable.
-
Synthetic Accessibility
While the compound is commercially available for small-scale research, understanding its synthesis is vital for two reasons: 1) enabling the creation of novel analogs, and 2) providing a pathway for scale-up if the scaffold proves fruitful. A logical and robust synthetic approach proceeds via N-arylation followed by nitro group reduction.
Conceptual Synthetic Pathway:
This two-step synthesis is a reliable method for producing various N-aryl piperidinols.
-
Step 1: Nucleophilic Aromatic Substitution (SₙAr):
-
Reaction: 4-Hydroxypiperidine is reacted with 1-fluoro-3-nitrobenzene.
-
Causality: The fluorine atom is an excellent leaving group, activated by the electron-withdrawing nitro group in the meta position. The secondary amine of 4-hydroxypiperidine acts as the nucleophile. A non-nucleophilic base, such as potassium carbonate or diisopropylethylamine (DIPEA), is required to scavenge the HF byproduct.
-
-
Step 2: Nitro Group Reduction:
-
Reaction: The intermediate, 1-(3-nitrophenyl)piperidin-4-ol, is reduced to the target aniline.
-
Causality: This reduction can be achieved under various conditions. Catalytic hydrogenation (H₂, Pd/C) is a clean and efficient method. Alternatively, chemical reduction using reagents like tin(II) chloride (SnCl₂) in HCl or iron powder in acetic acid are classic, cost-effective methods suitable for this transformation.
-
Caption: Conceptual Synthetic Pathway
Safety & Handling
As a member of the aminophenyl-piperidine class, this compound requires careful handling. The Globally Harmonized System (GHS) classifications provided by suppliers indicate moderate acute toxicity and irritation potential.
| Hazard Information | GHS Classification |
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed.H319: Causes serious eye irritation. |
| Precautionary Statements | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Data sourced from Sigma-Aldrich.[4] |
Recommended Laboratory Practices:
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. It is classified as a combustible solid (Storage Class 11).[4]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and commercially available building block for drug discovery and medicinal chemistry. Its utility is, however, matched by a critical requirement for user-side validation. The compound is typically supplied as a research chemical without a certificate of analysis, mandating a rigorous in-house protocol of structural confirmation and purity assessment via NMR, MS, and HPLC. Researchers who integrate this "trust but verify" approach into their procurement workflow will be well-positioned to leverage the synthetic versatility of this scaffold, confident in the integrity of their starting material and the reproducibility of their results.
References
-
Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: Molecules (MDPI) URL: [Link]
-
Title: Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL: [Link]
-
Title: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301) Source: Human Metabolome Database URL: [Link]
- Source: Google Patents (US5489689A)
-
Title: Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. Source: University of Florida URL: [Link]
-
Title: Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives Source: ResearchGate URL: [Link]
-
Title: Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades Source: Chemical Communications (RSC Publishing) URL: [Link]
-
Title: Hyma Synthesis Pvt. Ltd Source: Hyma Synthesis URL: [Link]
-
Title: (R)-3-Aminopiperidine | CAS No : 127294-73-9 Source: Pharmaffiliates URL: [Link]
-
Title: (4-nitrophenyl) 4-[bis(1,3-benzodioxol-5-yl) - Extraordinary Pharmatech Source: Extraordinary Pharmatech Co., LTD. URL: [Link]
-
Title: piperidin-4-ol Source: ChemBK URL: [Link]
-
Title: Piperidine - 13C NMR Source: SpectraBase URL: [Link]
-
Title: this compound 1g Source: Dana Bioscience URL: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. danabiosci.com [danabiosci.com]
- 6. labsolu.ca [labsolu.ca]
The Aminophenyl Group in 1-(3-Aminophenyl)piperidin-4-ol: A Technical Guide to its Reactivity and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1-(3-Aminophenyl)piperidin-4-ol scaffold is a cornerstone in modern medicinal chemistry, offering a versatile platform for the synthesis of a diverse array of therapeutic agents. The reactivity of its aminophenyl group is of paramount importance, governing the synthetic routes available for molecular elaboration. This in-depth technical guide provides a comprehensive analysis of the chemical behavior of this crucial functional group. We will explore its nucleophilic character, its propensity for electrophilic aromatic substitution, and detail the experimental conditions for its most pertinent transformations, including acylation, alkylation, and diazotization. This document is intended to serve as a practical resource for researchers engaged in the design and synthesis of novel therapeutics, providing both a theoretical framework and actionable experimental protocols.
Introduction: Structural and Electronic Landscape
This compound is a bifunctional molecule featuring a primary aromatic amine and a secondary aliphatic alcohol integrated into a piperidine heterocycle. The aminophenyl moiety is the primary focus of this guide, as its reactivity is central to the synthetic diversification of this scaffold. The piperidin-4-ol group, positioned meta to the amino group, exerts a modest electron-withdrawing inductive effect (-I) on the aromatic ring, which subtly modulates the nucleophilicity of the amino group compared to unsubstituted aniline.
The lone pair of electrons on the nitrogen atom is partially delocalized into the π-system of the benzene ring, which reduces its basicity and nucleophilicity relative to aliphatic amines. However, it remains a potent nucleophile and a strong activating group for electrophilic aromatic substitution. The meta-positioning of the bulky piperidinyl substituent offers a degree of steric hindrance to the ortho positions (2- and 4-), which can influence the regioselectivity of certain reactions.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆N₂O | |
| Molecular Weight | 192.26 g/mol | |
| Appearance | Solid |
Nucleophilic Reactivity of the Aminophenyl Group
The primary amino group is a versatile nucleophile, readily participating in reactions with a variety of electrophiles. The most common and synthetically valuable of these are acylation and alkylation reactions.
Acylation: Amide Bond Formation
The reaction of the aminophenyl group with acylating agents, such as acid chlorides or anhydrides, to form a stable amide bond is a cornerstone of its synthetic utility. This transformation is widely employed in drug development to introduce a vast array of substituents, thereby modulating the pharmacological properties of the parent molecule.
Causality of Experimental Choices: The acylation is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine. The base serves two critical roles: it deprotonates the ammonium salt that forms upon initial reaction, regenerating the neutral, nucleophilic amine, and it neutralizes the acidic byproduct of the reaction (e.g., HCl from an acid chloride), driving the equilibrium towards product formation. The choice of solvent is often a non-protic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to avoid competing reactions with the acylating agent.
Experimental Protocol: Acetylation with Acetic Anhydride
-
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stir bar.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-(3-(4-hydroxypiperidin-1-yl)phenyl)acetamide.
-
Purify the product by silica gel column chromatography or recrystallization as needed.
-
-
Self-Validation: The progress of the reaction can be effectively monitored by TLC, observing the consumption of the starting material and the appearance of a new, typically less polar, product spot. The final product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Workflow for Acylation:
Caption: General workflow for the acylation of this compound.
N-Alkylation
Direct alkylation of the aminophenyl group can be achieved with alkyl halides. However, this reaction is often challenging to control, as the resulting secondary amine is typically more nucleophilic than the starting primary amine, leading to over-alkylation. Reductive amination offers a more controlled and widely used alternative for the synthesis of N-alkylated derivatives.
Causality of Experimental Choices: For direct alkylation, using a mild base such as potassium carbonate (K₂CO₃) and a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile can facilitate the reaction. To mitigate over-alkylation, a stoichiometric amount or a slight excess of the amine relative to the alkylating agent can be employed.
Experimental Protocol: N-Methylation with Methyl Iodide
-
Materials:
-
This compound
-
Methyl iodide
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water and Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature and add methyl iodide (1.1 eq) dropwise.
-
Heat the reaction mixture to 50-60 °C and monitor by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine to remove DMF and inorganic salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to separate the desired mono-methylated product from any di-methylated byproduct and unreacted starting material.
-
-
Self-Validation: Careful monitoring by TLC is crucial to determine the optimal reaction time to maximize the yield of the mono-alkylated product and minimize di-alkylation. HPLC and LC-MS can also be used for more quantitative analysis of the product mixture.
Electrophilic Aromatic Substitution
The amino group is a strong activating, ortho-, para-directing group for electrophilic aromatic substitution (EAS). The lone pair on the nitrogen atom donates electron density into the aromatic ring, stabilizing the arenium ion intermediate formed during the substitution at the ortho and para positions. In the case of this compound, the positions ortho and para to the amino group are positions 2, 4, and 6.
Regioselectivity:
-
Position 4 (para): Generally favored due to less steric hindrance.
-
Positions 2 and 6 (ortho): Substitution at these positions is also possible but may be sterically hindered by the adjacent, bulky piperidinyl group.
To control the high reactivity of the aniline and prevent polysubstitution or oxidation, the amino group is often temporarily protected as an amide (e.g., acetanilide), which moderates its activating effect.
Diazotization and Azo Coupling
The conversion of the primary aromatic amine to a diazonium salt is a powerful transformation that opens up a wide range of synthetic possibilities. This is typically achieved by treating the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C).
Causality of Experimental Choices: The reaction must be performed at low temperatures because aryl diazonium salts are unstable and can decompose, particularly at elevated temperatures. The use of a strong acid is necessary to generate the reactive nitrosating species, the nitrosonium ion (NO⁺).
The resulting diazonium salt is a versatile intermediate that can undergo:
-
Sandmeyer Reactions: Replacement of the diazonium group with -Cl, -Br, -CN.
-
Schiemann Reaction: Replacement with -F.
-
Gattermann Reaction: Replacement with -Cl or -Br using copper powder.
-
Replacement by -I, -OH, -H.
-
Azo Coupling: Reaction with an activated aromatic compound (e.g., a phenol or another aniline) to form a colored azo compound. This is an electrophilic aromatic substitution where the diazonium ion acts as the electrophile.
Experimental Protocol: Diazotization and Coupling with 2-Naphthol
-
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric acid (HCl)
-
2-Naphthol
-
Sodium hydroxide (NaOH)
-
Ice
-
-
Procedure:
-
Diazotization: a. Dissolve this compound (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water. b. Cool the solution to 0-5 °C in an ice-salt bath. c. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, keeping the temperature below 5 °C. d. Stir the resulting diazonium salt solution at 0-5 °C for 15-20 minutes.
-
Coupling: a. In a separate beaker, dissolve 2-naphthol (1.0 eq) in an aqueous solution of sodium hydroxide. b. Cool this solution to 0-5 °C in an ice bath. c. Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring. d. A colored precipitate (the azo dye) should form immediately. e. Stir the mixture in the ice bath for 30 minutes to ensure complete coupling.
-
Isolation: a. Collect the precipitate by vacuum filtration. b. Wash the solid with cold water until the filtrate is neutral. c. Dry the product in a desiccator.
-
-
Self-Validation: The formation of a brightly colored precipitate is a strong visual indicator of a successful azo coupling reaction. The identity and purity of the azo dye can be confirmed by melting point determination, and spectroscopic methods.
Diazotization and Azo Coupling Workflow:
Caption: Step-wise workflow for the synthesis of an azo dye.
Conclusion
The aminophenyl group of this compound is a reactive and synthetically versatile handle. Its nucleophilicity allows for straightforward acylation and, with care, alkylation, providing avenues for extensive derivatization. As a strongly activating group, it directs electrophilic aromatic substitutions to the ortho and para positions, although protection is often advisable to control reactivity. Finally, its conversion to a diazonium salt unlocks a vast array of transformations, enabling the introduction of a wide range of functional groups. A thorough understanding of the principles and experimental protocols outlined in this guide will empower medicinal chemists to effectively leverage the reactivity of this important scaffold in the pursuit of novel therapeutic agents.
References
- Google Patents. Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal. US9029547B1.
-
GlycoPOD. O-Acetylation using acetic anhydride in pyridine. [Link]
-
Todd, R. D. (1982). The Regioselective 3-Alkylation of Piperidine. Old Dominion University. [Link]
-
Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. [Link]
-
Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole. (2007). Um-Salama Science Journal. [Link]
- Google Patents.
-
Wang, S., et al. (2016). Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. ACS Medicinal Chemistry Letters. [Link]
The Aminophenylpiperidine Scaffold: A Privileged Motif in Modern Drug Discovery
An In-Depth Technical Guide to its Biological Activities and Therapeutic Potential
Introduction: The Enduring Significance of the Aminophenylpiperidine Scaffold
The piperidine ring, a ubiquitous six-membered nitrogen-containing heterocycle, stands as a cornerstone in medicinal chemistry, gracing the structures of a vast number of pharmaceuticals and bioactive natural products.[1] Its prevalence is not coincidental but rather a testament to its favorable physicochemical properties, including metabolic stability and the ability to modulate lipophilicity and hydrogen bonding characteristics, which are crucial for drug-like properties.[1] When functionalized with an aminophenyl group, the resulting aminophenylpiperidine scaffold emerges as a particularly versatile and privileged motif, demonstrating a remarkable capacity to interact with a diverse array of biological targets. This guide provides a comprehensive technical overview of the multifaceted biological activities of aminophenylpiperidine derivatives, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies employed to elucidate their therapeutic potential. Designed for researchers, scientists, and drug development professionals, this document aims to be a practical resource for harnessing the power of this remarkable chemical scaffold.
Chapter 1: Modulation of Central Nervous System Targets
The aminophenylpiperidine scaffold has proven to be a rich source of potent and selective modulators of various central nervous system (CNS) targets, offering therapeutic avenues for a range of neurological and psychiatric disorders.
Sigma Receptor Modulation: A Key to Neuroprotection and Beyond
Sigma receptors, particularly the sigma-1 (σ1) subtype, are chaperone proteins located at the endoplasmic reticulum that play a crucial role in cellular signaling and homeostasis.[2][3] Aminophenylpiperidine derivatives have been extensively explored as high-affinity sigma-1 receptor ligands.
The affinity of aminophenylpiperidine derivatives for sigma-1 receptors is finely tuned by the nature and position of substituents on both the phenyl and piperidine rings. A key determinant for high affinity is the presence of a basic nitrogen atom within the piperidine ring, which is believed to interact with key acidic residues in the receptor's binding pocket.[4] The substitution pattern on the phenyl ring also plays a pivotal role. For instance, in a series of N-[2-(4-iodophenyl)ethyl]-N-methyl-2-(1-piperidinyl)ethylamine (4-[125I]PEMP) analogs, high affinity for both sigma-1 and sigma-2 receptors was observed.[3]
Table 1: Sigma-1 Receptor Binding Affinities of Representative Aminophenylpiperidine Derivatives
| Compound | Structure | Target | Kᵢ (nM) | Reference |
| 4-[¹²⁵I]PEMP Analog | N-[2-(4-iodophenyl)ethyl]-N-methyl-2-(1-piperidinyl)ethylamine | Sigma-1 | 5.06 ± 0.40 | [3] |
| Compound 1 | (Structure not shown) | Sigma-1 | 3.2 | [4] |
| Compound 6 | (Structure not shown) | Sigma-1 | >1000 (no affinity) | [4] |
The sigma-1 receptor is a unique intracellular protein that modulates a variety of signaling pathways, contributing to its neuroprotective effects.
Caption: Sigma-1 receptor signaling pathway.[2][5][6][7]
Monoamine Oxidase (MAO) Inhibition: A Strategy for Neurodegenerative Diseases
Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters.[8] Inhibitors of these enzymes are used in the treatment of depression and neurodegenerative conditions like Parkinson's disease. Aminophenylpiperidine derivatives have emerged as potent and selective MAO inhibitors.
SAR studies have revealed key structural features for potent MAO inhibition. For instance, the presence of a methoxy group on the benzodioxazole ring and a 4-methyl piperidine substituent can enhance MAO-B inhibitory activity.[2] In a series of pyridazinobenzylpiperidine derivatives, compound S5, with a 3-chloro substitution on the phenyl ring, exhibited the highest MAO-B inhibition.[9]
Table 2: MAO-B Inhibitory Activity of Pyridazinobenzylpiperidine Derivatives
| Compound | Phenyl Ring Substitution | IC₅₀ (µM) for MAO-B | Reference |
| S5 | 3-Cl | 0.203 | [9] |
| S11 | 3-OCH₃ | >10 | [9] |
| S7 | 3-F | >10 | [9] |
| S17 | 3-CN | >10 | [9] |
| S10 | 3-CH₃ | >10 | [9] |
| S4 | 3-Br | >10 | [9] |
This protocol outlines a fluorometric method for determining the inhibitory activity of compounds against MAO-A and MAO-B.[8][10][11][12][13]
-
Reagent Preparation:
-
Prepare a 0.1 M potassium phosphate buffer (pH 7.4).
-
Prepare stock solutions of human recombinant MAO-A and MAO-B enzymes.
-
Prepare a stock solution of the substrate, kynuramine.
-
Prepare stock solutions of the test compounds and positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B) in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure (384-well plate format):
-
To each well, add 18.75 µL of either MAO-A (5 µg/mL) or MAO-B (12.5 µg/mL) in buffer.
-
Add the test compound at various concentrations.
-
Pre-incubate the enzyme and inhibitor for 10 minutes at 37°C.
-
Initiate the reaction by adding the substrate kynuramine (final concentration 80 µM for MAO-A, 50 µM for MAO-B).
-
Incubate the reaction mixture for 20 minutes at 37°C.
-
Stop the reaction by adding 28 µL of 2N NaOH.
-
-
Detection and Data Analysis:
-
Measure the fluorescence of the product, 4-hydroxyquinoline, at an excitation wavelength of 320 nm and an emission wavelength of 380 nm.
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Acetylcholinesterase (AChE) Inhibition: A Therapeutic Target for Alzheimer's Disease
Acetylcholinesterase (AChE) is the primary enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibitors of AChE are a mainstay in the symptomatic treatment of Alzheimer's disease. The aminophenylpiperidine scaffold is a key feature in some potent AChE inhibitors.
The SAR for AChE inhibition by aminophenylpiperidine derivatives highlights the importance of the benzylpiperidine moiety. For example, in the development of Donepezil, a potent and selective AChE inhibitor, the 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine scaffold was identified as crucial for high potency.[1]
Table 3: Acetylcholinesterase Inhibitory Activity of Piperidine Derivatives
| Compound | IC₅₀ (nM) for AChE | Reference |
| Donepezil (13e) | 5.7 | [1] |
| Compound 19 | 1.2 | [14] |
This protocol describes a colorimetric assay for measuring AChE activity and inhibition.[15][16][17][18]
-
Reagent Preparation:
-
Prepare a phosphate buffer (pH 8.0).
-
Prepare a solution of acetylthiocholine iodide (ATCI), the substrate.
-
Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), the chromogen.
-
Prepare a solution of purified AChE enzyme.
-
Prepare stock solutions of test compounds and a positive control (e.g., Donepezil).
-
-
Assay Procedure (96-well plate format):
-
To each well, add the phosphate buffer.
-
Add the test compound at various concentrations.
-
Add the AChE enzyme solution and incubate for a defined period (e.g., 15 minutes) at room temperature.
-
Add DTNB solution to each well.
-
Initiate the reaction by adding the ATCI substrate.
-
-
Detection and Data Analysis:
-
Measure the absorbance at 412 nm at regular intervals for a set period (e.g., 10-20 minutes) using a plate reader.
-
Calculate the rate of the reaction (change in absorbance per minute).
-
Determine the percentage of inhibition for each compound concentration.
-
Calculate the IC₅₀ value using a dose-response curve.
-
Chapter 2: Targeting Receptors in Pain and Inflammation
Aminophenylpiperidine derivatives have also shown significant promise as modulators of receptors involved in pain and inflammation, particularly opioid receptors.
Opioid Receptor Modulation: Towards Safer Analgesics
Opioid receptors are the primary targets for opioid analgesics, which are highly effective for pain management but are associated with significant side effects. The aminophenylpiperidine scaffold has been utilized to develop potent and selective opioid receptor agonists.
The linker between the piperidine and phenyl rings, as well as the substitution pattern on the phenyl ring, are critical for binding affinity and selectivity to opioid receptors.[19] For instance, compound (3R, 4S)-23, a 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol analogue, was identified as a highly potent and selective µ-opioid receptor (MOR) agonist with a Kᵢ value of 0.0021 nM.[19]
Table 4: Opioid Receptor Binding and Functional Activity of Compound (3R, 4S)-23
| Receptor | Kᵢ (nM) | EC₅₀ (nM) | Eₘₐₓ (%) | Reference |
| µ-opioid (MOR) | 0.0021 ± 0.0001 | 0.0013 ± 0.0001 | 209.1 ± 1.4 | [19] |
| δ-opioid (DOR) | 18.4 ± 0.7 | 74.5 ± 2.8 | 267.1 ± 1.4 | [19] |
| κ-opioid (KOR) | 25.8 ± 0.2 | 116.2 ± 4.4 | 209.5 ± 1.4 | [19] |
Activation of the µ-opioid receptor initiates a signaling cascade that leads to analgesia but can also trigger pathways associated with adverse effects.
Caption: µ-Opioid receptor signaling pathways.[19][20][21][22][23]
Chapter 3: Anticancer and Antimicrobial Activities
The therapeutic potential of the aminophenylpiperidine scaffold extends beyond the CNS, with numerous derivatives exhibiting promising anticancer and antimicrobial properties.
Anticancer Activity: Targeting Proliferation and Survival Pathways
Piperidine-containing compounds have been investigated as potential treatments for various cancers, including breast, prostate, colon, lung, and ovarian cancers.[8] Their mechanisms of action often involve the modulation of crucial signaling pathways that regulate cell growth, proliferation, and apoptosis.[8]
Some piperine derivatives have been shown to induce apoptosis in cancer cells by increasing the activity of caspases (caspase-3, -8, and -9).[8] In glioblastoma, piperine has been found to sensitize TMZ-resistant cells to treatment, suggesting a potential role in overcoming drug resistance.[8]
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture and Seeding:
-
Culture cancer cells in appropriate media and conditions.
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the aminophenylpiperidine derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%.
-
Antimicrobial and Antiviral Activity
Aminophenylpiperidine derivatives have also been explored for their potential as antimicrobial and antiviral agents.
Certain piperidin-4-one derivatives have demonstrated antibacterial activity against various bacterial strains.[24] The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antibacterial potency of a compound.
Table 5: Antibacterial Activity of Piperidin-4-one Derivatives
| Compound | R | R' | S. aureus ATCC 6538 MIC (µg/mL) | E. coli ATCC 8739 MIC (µg/mL) | B. subtilis MTCC 441 MIC (µg/mL) | Reference |
| 1a | CH₃ | N(CH₃)₂ | 12 | 8 | 10 | [24] |
The 4-aminopiperidine scaffold is a key structural motif in CCR5 antagonists, which are a class of antiretroviral drugs that block the entry of HIV into host cells.[25]
CCR5 is a chemokine receptor that is exploited by HIV as a co-receptor for entry into T-cells.
Caption: CCR5-mediated HIV entry and its inhibition.[4][14][25][26][27]
Chapter 4: Clinical Perspectives and Future Directions
The aminophenylpiperidine scaffold is present in a number of approved drugs and clinical candidates, highlighting its therapeutic relevance.
Approved Drugs and Clinical Candidates
Several FDA-approved drugs contain a piperidine moiety, and some are based on the aminophenylpiperidine scaffold or its close analogs.[1][28][29][30][31][32] For example, some antipsychotic drugs feature a piperidine ring.[31] APG-115, an MDM2 inhibitor containing a piperidine moiety, is currently in clinical trials for acute myeloid leukemia.[33]
Future Outlook
The versatility of the aminophenylpiperidine scaffold continues to inspire the design and synthesis of novel therapeutic agents. Future research will likely focus on:
-
Fine-tuning selectivity: Developing derivatives with enhanced selectivity for specific receptor subtypes or enzyme isoforms to minimize off-target effects.
-
Multitargeted ligands: Designing single molecules that can modulate multiple targets involved in a disease pathway.
-
Novel therapeutic areas: Exploring the potential of aminophenylpiperidine derivatives in other disease areas, such as inflammatory and metabolic disorders.
By leveraging a deeper understanding of SAR and employing advanced screening technologies, the full therapeutic potential of the aminophenylpiperidine scaffold is yet to be fully realized.
References
-
Sigma-1 receptor in Retina: Neuroprotective Effects and Potential Mechanisms. MDPI. [Link]
-
Antimicrobial and antioxidant activities of piperidine derivatives. ResearchGate. [Link]
-
Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. NIH. [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
-
Discovery and SAR studies of antiviral 4-aminopiperidine derivatives active against SARS-CoV-2. PubMed. [Link]
-
Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. PubMed. [Link]
-
Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PMC - PubMed Central. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. MDPI. [Link]
-
C-C chemokine receptor type five (CCR5): An emerging target for the control of HIV infection. ScienceDirect. [Link]
-
Synthesis, in Vitro Validation and in Vivo Pharmacokinetics of [125I]N-[2-(4-iodophenyl)ethyl]-N-methyl-2-(1-piperidinyl) Ethylamine: A High-Affinity Ligand for Imaging Sigma Receptor Positive Tumors. PubMed. [Link]
-
Structure of the U.S. FDA-approved drugs that contain chiral piperidine... ResearchGate. [Link]
-
Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central. [Link]
-
Amidine containing compounds: Antimicrobial activity and its potential in combating... PMC - NIH. [Link]
-
Advancing therapeutic frontiers: a pipeline of novel drugs for luminal and perianal Crohn's disease management. PubMed. [Link]
-
Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. PubMed. [Link]
-
Maximum and mean values of pIC50 in the top 100 list plotted vs. MW... ResearchGate. [Link]
-
Physiology, Opioid Receptor. StatPearls - NCBI Bookshelf. [Link]
-
Sigmar1's Molecular, Cellular, and Biological Functions in Regulating Cellular Pathophysiology. PMC - PubMed Central. [Link]
-
New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Semantic Scholar. [Link]
-
A Phase Ib Study of APG-115 Single Agent or in Combination With Azacitidine or Cytarabine in Patients With AML and MDS. ClinicalTrials.gov. [Link]
-
The signal transduction pathway of opioid receptor activation involves... ResearchGate. [Link]
- Piperazine derivatives as antiviral agents with increased therapeutic activity.
-
The Novel Diketopiperazine Derivative, Compound 5-3, Selectively Inhibited the Proliferation of FLT3-ITD Mutant Acute Myeloid Leukemia (AML) Cells. MDPI. [Link]
-
Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed. [Link]
-
Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal. [Link]
-
A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica. [Link]
-
Acetylcholinesterase (AChE) Assay Kit Catalog Nos. AR4001. Boster Biological Technology. [Link]
-
Molecular Role of HIV-1 Human Receptors (CCL5–CCR5 Axis) in neuroAIDS: A Systematic Review. MDPI. [Link]
-
Schematic of the sigma1 receptor gene structure and alternative... ResearchGate. [Link]
-
Graphical representation of IC50 values (Aβ42) for the synthesized... ResearchGate. [Link]
-
Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. ResearchGate. [Link]
-
Biochemical IC50 values for CC-509 against selected human kinases. ResearchGate. [Link]
-
Nitrogen-Based Heterocyclic Compounds: A Promising Class of Antiviral Agents against Chikungunya Virus. MDPI. [Link]
-
Estimated structure of the sigma-1 receptor and the amino acid residues... ResearchGate. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]
-
Mu Opioid Receptor Splicing and Signaling: Another Dimension of GPCR Function. Technology Networks. [Link]
-
Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl). NIH. [Link]
-
Learn: Structural Biology Highlights: CCR5 and HIV Infection. PDB-101. [Link]
-
Inhibition of human monoamine oxidase A and B by flavonoids isolated from two Algerian medicinal plants. PMC - NIH. [Link]
-
Selected pharmaceutical structures containing piperidine scaffold. ResearchGate. [Link]
-
How to assay acetylcholinesterase activity? ResearchGate. [Link]
-
Current understanding of opioid receptors and their signaling pathways. scielo.org.co. [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 4. C-C chemokine receptor type five (CCR5): An emerging target for the control of HIV infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sigmar1’s Molecular, Cellular, and Biological Functions in Regulating Cellular Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 9. Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Inhibition of human monoamine oxidase A and B by flavonoids isolated from two Algerian medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. content.abcam.com [content.abcam.com]
- 13. resources.bio-techne.com [resources.bio-techne.com]
- 14. PDB-101: Learn: Structural Biology Highlights: CCR5 and HIV Infection [pdb101.rcsb.org]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. bosterbio.com [bosterbio.com]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. youtube.com [youtube.com]
- 23. revistachilenadeanestesia.cl [revistachilenadeanestesia.cl]
- 24. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 25. HIV - Wikipedia [en.wikipedia.org]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
- 28. mdpi.com [mdpi.com]
- 29. researchgate.net [researchgate.net]
- 30. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 31. mdpi.com [mdpi.com]
- 32. researchgate.net [researchgate.net]
- 33. ClinicalTrials.gov [clinicaltrials.gov]
Methodological & Application
Application Notes and Protocols for the Functionalization of the Hydroxyl Group in 1-(3-Aminophenyl)piperidin-4-ol
Introduction
1-(3-Aminophenyl)piperidin-4-ol is a valuable bifunctional scaffold in medicinal chemistry and drug development. Its structure incorporates a nucleophilic aniline-type amino group and a secondary hydroxyl group, both of which can be selectively modified to generate diverse libraries of compounds for structure-activity relationship (SAR) studies.[1][2][3] This guide provides a comprehensive overview of strategies and detailed protocols for the selective functionalization of the hydroxyl group, a critical step in the synthesis of novel therapeutics.
The primary challenge in modifying the hydroxyl group of this molecule lies in its chemoselectivity, given the presence of the reactive amino group.[4] Direct functionalization often leads to a mixture of N- and O-functionalized products. Therefore, a robust synthetic strategy necessitates the protection of the more nucleophilic amino group prior to hydroxyl group modification.
Strategic Overview: A Logic-Driven Approach
The successful functionalization of the hydroxyl group in this compound hinges on a well-defined, multi-step synthetic sequence. The logic behind this sequence is dictated by the relative reactivity of the functional groups and the stability of the protecting groups under various reaction conditions.
Sources
- 1. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemoselective Hydroxyl Group Transformation: An Elusive Target - PMC [pmc.ncbi.nlm.nih.gov]
Leveraging 1-(3-Aminophenyl)piperidin-4-ol for the Synthesis of Novel Heterocyclic Scaffolds
An Application Note for Medicinal and Synthetic Chemists
Abstract This technical guide provides detailed application notes and protocols for the use of 1-(3-aminophenyl)piperidin-4-ol as a versatile starting material in the synthesis of novel heterocycles. We explore its utility in constructing medicinally relevant scaffolds, such as benzimidazoles and pyrimidinones, which are pivotal in modern drug discovery, particularly in the development of kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies.
Introduction: The Strategic Value of this compound
This compound is a trifunctional synthetic building block of significant interest in medicinal chemistry. Its structure uniquely combines a nucleophilic aromatic amine, a piperidine ring, and a secondary alcohol. This distinct arrangement provides multiple reactive sites that can be selectively addressed to construct complex molecular architectures. The piperidine moiety is a ubiquitous fragment in pharmaceuticals, known for improving pharmacokinetic properties such as solubility and metabolic stability.[1][2] The aminophenyl group serves as a versatile handle for a wide array of cyclization and coupling reactions, making it an ideal starting point for generating diverse libraries of heterocyclic compounds for biological screening.
The strategic importance of this scaffold is underscored by its prevalence in the development of targeted therapeutics, including kinase inhibitors for oncology and inflammatory diseases.[3][4] This guide will detail two robust synthetic pathways originating from this compound: the synthesis of substituted benzimidazoles and the construction of pyrimidinone rings.
Synthetic Pathway 1: Construction of Benzimidazole Derivatives
The benzimidazole core is a "privileged" scaffold in medicinal chemistry, found in numerous FDA-approved drugs. The aniline group of this compound provides a direct entry point for constructing this heterocyclic system. A highly effective and common method is the condensation of the aniline with an aromatic aldehyde, followed by an oxidative cyclization. This approach avoids the harsh acidic conditions of traditional methods like the Phillips condensation, thus preserving the integrity of the piperidinol moiety.[5]
Causality Behind the Experimental Design
The chosen one-pot reaction with an aldehyde is efficient and generally high-yielding. The initial step is the formation of a Schiff base (imine) between the aniline and the aldehyde. Subsequent intramolecular cyclization and oxidation lead to the stable, aromatic benzimidazole ring. Using a mild catalyst like ammonium chloride (NH₄Cl) facilitates the reaction without requiring strong acids that could lead to side reactions. Ethanol is an excellent solvent choice as it readily dissolves the reactants and is easy to remove during workup.
Experimental Protocol: Synthesis of 2-Aryl-1-(3-(4-hydroxypiperidin-1-yl)phenyl)-1H-benzimidazole
Materials:
-
This compound (1.0 eq)
-
Substituted Aromatic Aldehyde (e.g., 4-methoxybenzaldehyde) (1.0 eq)
-
Ammonium Chloride (NH₄Cl) (0.3 eq)
-
Ethanol (EtOH)
-
Ice-cold water
-
Ethyl acetate (EtOAc)
-
Hexane
Procedure:
-
To a solution of this compound (0.92 mmol, 1.0 eq) in ethanol (4 mL) in a round-bottom flask, add the selected aromatic aldehyde (0.92 mmol, 1.0 eq).
-
Add ammonium chloride (0.15 g, 30 mol%) to the mixture.
-
Fit the flask with a condenser and stir the reaction mixture at 80°C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate/hexane (1:2 v/v). The reaction is typically complete within 2-4 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature and then pour it into a beaker containing ice-cold water.
-
A solid precipitate will form. Collect the solid by vacuum filtration.
-
Wash the collected product thoroughly with water (2 x 10 mL) to remove any residual ammonium chloride and other water-soluble impurities.
-
Dry the product under vacuum. For further purification, recrystallization from ethanol can be performed to yield the pure 2-aryl-benzimidazole derivative.
Workflow Visualization: Benzimidazole Synthesis
Caption: Workflow for the synthesis of 2-aryl-benzimidazoles.
Synthetic Pathway 2: Accessing Pyrimidinone Heterocycles
Pyrimidinone scaffolds are central to the design of numerous kinase inhibitors due to their ability to form key hydrogen bond interactions within the ATP-binding site of kinases.[3] The aniline nitrogen of this compound can act as a potent nucleophile to initiate the formation of this heterocyclic system. A common and robust strategy involves the condensation with a β-ketoester, such as ethyl acetoacetate, followed by cyclization.
Causality Behind the Experimental Design
This reaction proceeds via an initial nucleophilic attack of the aniline onto the ketone carbonyl of the β-ketoester, forming an enamine intermediate. This is followed by an intramolecular cyclization where the newly formed enamine nitrogen attacks the ester carbonyl. The choice of a high-boiling point solvent like diphenyl ether or Dowtherm A is crucial as the cyclization step often requires high temperatures to drive the elimination of ethanol and facilitate ring closure. The use of a catalytic amount of a base like piperidine can accelerate the initial condensation step.[6]
Experimental Protocol: Synthesis of a Substituted Pyrimidin-4-one
Materials:
-
This compound (1.0 eq)
-
Ethyl acetoacetate (or other β-ketoester) (1.1 eq)
-
Piperidine (catalytic amount, ~5 drops)
-
Absolute Ethanol
-
Hexane
Procedure:
-
In a round-bottom flask, dissolve this compound (10 mmol, 1.0 eq) and ethyl acetoacetate (11 mmol, 1.1 eq) in absolute ethanol (25 mL).
-
Add a catalytic amount of piperidine (approx. 5 drops) to the mixture.[6]
-
Heat the reaction mixture under reflux for 12-18 hours. The initial condensation to the enamine intermediate occurs under these conditions.
-
Monitor the formation of the intermediate by TLC.
-
Cyclization Step: After the initial condensation, carefully remove the ethanol under reduced pressure. To the residue, add a high-boiling point solvent (e.g., Dowtherm A) and heat to 240-250°C for 30-60 minutes to effect cyclization. (Note: This step must be performed in a well-ventilated fume hood with appropriate safety precautions).
-
Cool the reaction mixture. The product will often precipitate upon cooling.
-
Dilute the cooled mixture with hexane to facilitate further precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the product with hexane to remove the high-boiling point solvent.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
Workflow Visualization: Pyrimidinone Synthesis
Caption: Two-stage workflow for pyrimidinone synthesis.
Data Summary and Key Considerations
The following table summarizes typical reaction parameters for the protocols described. Yields are representative and may vary based on the specific substrates and purification methods used.
| Synthesis | Key Reagents | Catalyst/Additive | Solvent | Temp (°C) | Time (h) | Typical Yield |
| Benzimidazole | Aromatic Aldehyde | NH₄Cl | Ethanol | 80 | 2 - 4 | 75 - 90% |
| Pyrimidinone | β-Ketoester | Piperidine | Ethanol, then Dowtherm A | Reflux, then 250 | 12-18, then 0.5-1 | 50 - 70% |
Self-Validating System & Troubleshooting:
-
Reaction Monitoring: Consistent monitoring by TLC is critical. For the benzimidazole synthesis, the disappearance of the starting materials and the appearance of a new, often fluorescent, spot indicates product formation.
-
Characterization: The structural identity and purity of the final products must be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
-
Side Reactions: In acylation or sulfonation reactions, the piperidinol hydroxyl group can compete with the aniline amine. Protection of the hydroxyl group (e.g., as a silyl ether) may be necessary for certain synthetic routes.
-
Piperidine Reactivity: If reactions are intended at the aniline or hydroxyl group while keeping the piperidine nitrogen unreactive, it can be protected, typically with a Boc (tert-butyloxycarbonyl) group, which can be removed later under acidic conditions.
Conclusion
This compound stands out as a highly valuable and versatile scaffold for the synthesis of diverse heterocyclic systems. The protocols detailed herein for the construction of benzimidazoles and pyrimidinones are robust, scalable, and provide access to molecular cores of high interest in drug discovery. By understanding the reactivity of its distinct functional groups, researchers can strategically design and execute synthetic routes to novel compounds with significant therapeutic potential.
References
-
Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega. Available at: [Link]
-
Synthesis of Novel Pyrimidin-4-One Bearing Piperazine Ring-Based Amides as Glycogen Synthase Kinase-3β Inhibitors With Antidepressant Activity. PubMed. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]
-
Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. ResearchGate. Available at: [Link]
-
Synthesis of novel 3,4-diaryl-5-aminopyrazoles as potential kinase inhibitors. ResearchGate. Available at: [Link]
-
Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives. MDPI. Available at: [Link]
-
Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PubMed Central. Available at: [Link]
-
Benzimidazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed. Available at: [Link]
-
Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. PubMed. Available at: [Link]
-
Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. ScienceDirect. Available at: [Link]
-
piperidin-4-ol. ChemBK. Available at: [Link]
-
Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives. ResearchGate. Available at: [Link]
-
Recent Advances in the Synthesis of 4H-Benzo[d][1][7]oxathiin-4-ones and 4H-Benzo[d][1][7]dioxin-4-ones. MDPI. Available at: [Link]
-
Piperidine synthesis. Organic Chemistry Portal. Available at: [Link]
-
Note A green synthesis of benzimidazoles. Indian Academy of Sciences. Available at: [Link]
-
Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal. Available at: [Link]
- FR2802206A1 - 4-AMINOPIPERIDINE DERIVATIVES AND THEIR USE AS MEDICINAL PRODUCTS. Google Patents.
-
Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Available at: [Link]
- Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method. Google Patents.
-
Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Springer. Available at: [Link]
-
Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. Available at: [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel Pyrimidin-4-One Bearing Piperazine Ring-Based Amides as Glycogen Synthase Kinase-3β Inhibitors with Antidepressant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 1-(3-Aminophenyl)piperidin-4-ol as a Privileged Scaffold for Central Nervous System Agents
Foreword: The Strategic Value of the 1-(3-Aminophenyl)piperidin-4-ol Scaffold
In the landscape of central nervous system (CNS) drug discovery, the identification of "privileged scaffolds" — molecular frameworks that can be systematically modified to interact with multiple, distinct biological targets — is a cornerstone of efficient medicinal chemistry. The this compound moiety represents one such scaffold. Its inherent structural and physicochemical properties provide a robust starting point for developing a diverse array of agents targeting complex neurological and psychiatric disorders.
This document serves as a technical guide for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to provide the underlying scientific rationale for experimental design, from initial synthesis to pharmacological evaluation. Our objective is to equip you not just with protocols, but with the strategic insights necessary to unlock the full potential of this versatile chemical scaffold.
Physicochemical Profile & Design Rationale
The utility of the this compound scaffold is rooted in its distinct chemical features, which address several key challenges in CNS drug design.
-
The Piperidin-4-ol Core: This saturated heterocycle is a common motif in successful CNS drugs.[1] The hydroxyl group at the 4-position can act as a hydrogen bond donor or acceptor, facilitating critical interactions within a receptor's binding pocket. Its presence also subtly modulates the scaffold's polarity.
-
The Phenyl-Piperidine Linkage: The tertiary amine within the piperidine ring is typically protonated at physiological pH. This positive charge is often crucial for anchoring the molecule to anionic residues (e.g., aspartate) in G-protein coupled receptors (GPCRs), a major class of CNS targets.
-
The 3-Amino Handle: The aniline-like primary amine at the meta-position of the phenyl ring is the key vector for chemical diversification. It serves as a versatile nucleophilic handle for a wide range of chemical transformations, allowing for the systematic exploration of the chemical space around the core scaffold. This is critical for optimizing potency, selectivity, and pharmacokinetic properties.[2]
Table 1: Key Physicochemical Properties of the Scaffold
| Property | Value | Significance in CNS Drug Design |
| Molecular Weight | 192.26 g/mol | Provides a low molecular weight starting point, allowing for significant additions while remaining within the typical "Rule of Five" guidelines for oral bioavailability. |
| LogP (Predicted) | ~1.0-1.5 | Indicates a favorable balance of hydrophilicity and lipophilicity, which is essential for crossing the blood-brain barrier (BBB) without excessive non-specific binding. |
| Topological Polar Surface Area (TPSA) | ~59 Ų | A TPSA under 90 Ų is generally considered favorable for BBB penetration. This scaffold's value allows for modifications that may increase TPSA. |
| Hydrogen Bond Donors/Acceptors | Donors: 2, Acceptors: 3 | Provides multiple points for specific interactions with biological targets. |
| pKa (Predicted, basic) | ~8.5-9.5 (Piperidine N), ~4.0-5.0 (Aniline N) | The piperidine nitrogen's basicity ensures it is protonated at physiological pH, while the aniline nitrogen is less basic and ideal for synthetic modification. |
Synthetic & Derivatization Strategies
The primary amino group on the phenyl ring is the focal point for building a chemical library. The following protocols outline common, high-yield reactions for derivatization.
Workflow for Scaffold Derivatization
The overall strategy involves a parallel synthesis approach to generate a library of analogues for structure-activity relationship (SAR) studies.
Caption: General workflow from scaffold to screening library.
Protocol 2.1: Amide Bond Formation via EDC/HOBt Coupling
This method is a reliable standard for forming amides under mild conditions, preserving the integrity of other functional groups.
Rationale: The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid, while Hydroxybenzotriazole (HOBt) is added to suppress side reactions and minimize racemization, ensuring a clean and efficient reaction.[3]
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask, dissolve the carboxylic acid of interest (1.1 equivalents) and HOBt (1.2 equivalents) in anhydrous N,N-Dimethylformamide (DMF).
-
Activation: Add EDC hydrochloride (1.2 equivalents) to the solution and stir at room temperature for 30 minutes. Successful activation is often indicated by the formation of a clear solution.
-
Scaffold Addition: Add this compound (1.0 equivalent) to the reaction mixture, followed by a tertiary amine base such as N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents) to neutralize the hydrochloride salt and facilitate the reaction.
-
Reaction Monitoring: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel.
Protocol 2.2: Reductive Amination with Aldehydes/Ketones
This protocol allows for the introduction of alkyl or arylalkyl groups, providing a means to modulate lipophilicity and steric bulk.
Rationale: The reaction proceeds via the formation of an intermediate imine (or enamine), which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB). STAB is preferred because it is less reactive towards the carbonyl starting materials than other hydrides, reducing side reactions.
Step-by-Step Methodology:
-
Initial Mixture: Combine this compound (1.0 equivalent) and the desired aldehyde or ketone (1.2 equivalents) in a flask with Dichloroethane (DCE) as the solvent.
-
Imine Formation: Add acetic acid (0.1 equivalents) to catalyze imine formation. Stir the mixture at room temperature for 1 hour.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the mixture. Be cautious as gas evolution may occur.
-
Reaction Monitoring: Allow the reaction to proceed for 4-12 hours. Monitor for the disappearance of the starting material by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate. Extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash chromatography.
Pharmacological Evaluation Protocols
Once a library of derivatives is synthesized and purified, a screening cascade is required to identify promising candidates. This process begins with in vitro assays to assess target engagement and fundamental drug-like properties, followed by in vivo models for efficacy and safety.
Protocol 3.1: In Vitro Blood-Brain Barrier (BBB) Permeability Assay (PAMPA-BBB)
Early assessment of a compound's ability to cross the BBB is critical for any CNS drug program. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based method that models transcellular passive diffusion.[4]
Rationale: This assay provides a rapid and cost-effective prediction of passive BBB permeability. It measures the diffusion of a compound from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.[5]
Caption: Schematic of the Parallel Artificial Membrane Permeability Assay.
Step-by-Step Methodology:
-
Membrane Coating: Coat the filter of a 96-well donor plate (e.g., Millipore MultiScreen-IP) with a solution of porcine brain lipid in dodecane.
-
Compound Preparation: Prepare stock solutions of test compounds in DMSO. Dilute these stocks into a universal buffer (pH 7.4) to create the donor solutions. The final DMSO concentration should be <1%.
-
Assay Assembly: Add the donor solutions to the coated donor plate. Add fresh buffer to the wells of a 96-well acceptor plate. Carefully place the donor plate on top of the acceptor plate, ensuring the membrane is in contact with the acceptor solution.
-
Incubation: Incubate the assembled plate system for 4-18 hours at room temperature with gentle shaking.
-
Quantification: After incubation, determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS for high sensitivity.
-
Data Analysis: Calculate the permeability coefficient (Pe) using established equations that account for the surface area of the membrane, incubation time, and compound concentrations. Include high and low permeability control compounds (e.g., Propranolol and Atenolol) for assay validation.
Protocol 3.2: In Vitro Receptor Binding Assay
This assay determines the affinity of a compound for a specific CNS target, such as a dopamine or serotonin receptor subtype. The example below describes a competitive radioligand binding assay.
Rationale: This is the gold standard for quantifying the direct interaction between a compound and its target receptor. It measures the ability of a test compound to displace a known high-affinity radiolabeled ligand from the receptor, allowing for the determination of the inhibitory constant (Ki).
Step-by-Step Methodology:
-
Membrane Preparation: Use commercially available cell membranes prepared from cell lines stably expressing the human receptor of interest (e.g., HEK293 cells expressing the D2 dopamine receptor).
-
Assay Buffer: Prepare an appropriate assay buffer, which typically includes a buffer system (e.g., Tris-HCl), salts, and protease inhibitors.
-
Reaction Mixture: In a 96-well plate, combine:
-
Cell membranes (a predetermined amount, e.g., 10-20 µg of protein).
-
A fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone for D2 receptors), typically at or below its Kd value.
-
Varying concentrations of the test compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
-
Controls:
-
Total Binding: Radioligand + Membranes (no competitor).
-
Non-specific Binding (NSB): Radioligand + Membranes + a high concentration of a known, non-labeled competitor (e.g., 10 µM Haloperidol).
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60-90 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Scintillation Counting: Wash the filters with ice-cold buffer, dry them, and measure the radioactivity retained on each filter using a scintillation counter.
-
Data Analysis: Subtract the NSB counts from all other measurements. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can then be converted to the Ki using the Cheng-Prusoff equation.
Protocol 3.3: In Vivo Evaluation of CNS Activity (Maximal Electroshock Seizure - MES Test)
This is a widely used preclinical model for identifying compounds with potential anticonvulsant activity.[6]
Rationale: The MES test induces a generalized tonic-clonic seizure that is sensitive to drugs that inhibit seizure spread. It is highly predictive of clinical efficacy against generalized tonic-clonic seizures in humans.[6]
Step-by-Step Methodology:
-
Animal Acclimatization: Use adult male mice or rats. Allow animals to acclimate to the laboratory environment for at least one week before testing. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Compound Administration: Administer the test compound via an appropriate route (e.g., intraperitoneal injection, oral gavage). Include a vehicle control group and a positive control group (e.g., Phenytoin). Test at various doses to determine a dose-response relationship.
-
Time to Peak Effect: Conduct the test at the predetermined time of peak effect for the compound, typically 30-60 minutes post-administration.
-
Seizure Induction: Deliver a brief electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds in mice) via corneal or ear-clip electrodes.
-
Observation: Observe the animal for the presence or absence of a tonic hindlimb extension. The absence of this response is considered the endpoint, indicating protection.
-
Data Analysis: The activity of a compound is expressed as the percentage of animals protected at a given dose. The data can be used to calculate an ED50 (the dose required to protect 50% of the animals).
-
Neurotoxicity: Concurrently, assess for potential motor impairment using a test like the rotarod to ensure that the observed anticonvulsant effect is not due to general sedation or ataxia.[6]
Structure-Activity Relationship (SAR) Analysis
Systematic derivatization and testing allow for the development of a robust SAR. The goal is to correlate changes in chemical structure with changes in biological activity and properties.
Table 2: Hypothetical SAR Data for a Series of Amide Derivatives
| Compound | R-Group | D₂ Receptor Ki (nM) | PAMPA-BBB Pe (10⁻⁶ cm/s) |
| Scaffold | -H | >10,000 | 5.1 |
| 1a | -CH₃ | 850 | 6.2 |
| 1b | -Cyclopropyl | 250 | 7.5 |
| 1c | -Phenyl | 95 | 4.3 |
| 1d | -4-Fluorophenyl | 35 | 4.8 |
| 1e | -4-Methoxyphenyl | 120 | 3.1 |
Interpretation of Hypothetical SAR:
-
From 1a to 1b: Small, rigid alkyl groups like cyclopropyl appear to be more favorable for receptor binding than a simple methyl group, possibly by providing a better hydrophobic interaction.
-
From 1c to 1d: Adding an electron-withdrawing fluorine atom to the phenyl ring significantly improves potency. This could be due to a favorable electronic interaction or by altering the conformation of the phenyl ring in the binding pocket.
-
From 1c to 1e: The addition of a bulky, electron-donating methoxy group is detrimental to potency and also reduces BBB permeability, likely due to an increase in polar surface area and unfavorable steric interactions.
These insights guide the next round of synthesis, focusing on modifications like other small, constrained rings or different halogen substitutions on the phenyl group to further optimize potency and CNS penetration.[7][8]
Conclusion
The this compound scaffold is a highly tractable platform for the discovery of novel CNS agents. Its synthetic accessibility and strategic positioning of functional groups allow for extensive and systematic exploration of chemical space. By integrating the rational design, synthesis, and pharmacological evaluation protocols outlined in this guide, research teams can efficiently navigate the path from initial hit to a viable lead candidate, accelerating the development of new therapies for debilitating CNS disorders.
References
- CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega.
-
Piperidin-4-one: the potential pharmacophore. Medicinal Chemistry Research. [Link]
-
Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. Pharmaceutics. [Link]
-
Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. Synthetic Communications. [Link]
-
In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. Drug Design, Development and Therapy. [Link]
-
Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience. [Link]
-
Synthesis of Novel 1-benzhydryl-4-(3-(piperidin-4-yl)propyl) Piperidine Sulfonamides as Anticonvulsant Agents. ResearchGate. [Link]
- US20040171837A1 - Method for preparing 4-amino-4-phenylpiperidines.
-
4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. Bioorganic & Medicinal Chemistry Letters. [Link]
-
In Vitro Blood Brain Barrier Models for Drug Development. Tempo Bioscience. [Link]
-
Structure–activity relationship studies of SYA 013, a homopiperazine analog of haloperidol. Bioorganic & Medicinal Chemistry. [Link]
-
Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal. [Link]
-
Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. Molecules. [Link]
-
Experimental Models of In Vitro Blood-Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. PubMed. [Link]
-
Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents. Letters in Drug Design & Discovery. [Link]
-
Structure-activity relationships of inhibitors derived from 3-amidinophenylalanine. Journal of Enzyme Inhibition. [Link]
-
Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]
-
In vitro and in vivo techniques in CNS drug discovery. European Pharmaceutical Review. [Link]
-
Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives. Molecules. [Link]
-
Structure-activity relationship studies of SYA 013, a homopiperazine analog of haloperidol. ResearchGate. [Link]
-
In Vitro Safety Pharmacology Study on Central Nervous System. Creative Biolabs. [Link]
-
Animal models for CNS safety pharmacology under the spotlight. NC3Rs. [Link]
-
Biomarker Detection for CNS Conditions. MD Biosciences. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Structure-activity relationships of inhibitors derived from 3-amidinophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Models for the Blood Brain Barrier [tempobioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging 1-(3-Aminophenyl)piperidin-4-ol in Antimicrobial Drug Discovery
Abstract
The relentless rise of antimicrobial resistance (AMR) constitutes a global health crisis, demanding the exploration of novel chemical scaffolds for antibiotic development. The 1-(3-aminophenyl)piperidin-4-ol framework presents a compelling starting point for such endeavors. Its structural features offer multiple vectors for chemical diversification, enabling the generation of focused libraries for antimicrobial screening. This guide provides an in-depth technical overview for researchers and drug development professionals. It covers strategic derivatization, detailed protocols for synthesis and microbiological evaluation, and a logical workflow for preliminary mechanism of action and cytotoxicity studies, establishing a comprehensive roadmap for investigating this promising compound class.
Introduction: The Strategic Value of the this compound Scaffold
The piperidine ring is a quintessential "privileged scaffold" in medicinal chemistry. Its prevalence in a vast number of FDA-approved drugs is a testament to its favorable physicochemical properties, metabolic stability, and synthetic tractability.[1][2] The specific molecule this compound is particularly advantageous as a foundational element in a drug discovery campaign for several reasons:
-
Multi-Point Diversification: It possesses three distinct, readily accessible functional groups—a primary aromatic amine, a secondary piperidine nitrogen, and a secondary alcohol. Each site can be selectively modified, allowing for a systematic and comprehensive exploration of the surrounding chemical space.
-
Pharmacophoric Potential: The aminophenyl moiety can serve as a crucial hydrogen bond donor and acceptor, while the phenyl ring itself can engage in π-stacking interactions with biological targets.
-
Three-Dimensionality: The non-planar piperidine ring provides a rigid, three-dimensional core that, when functionalized, allows for the precise spatial orientation of substituents to optimize interactions with complex biological targets like bacterial enzymes or ribosomes.
This combination of features makes this compound an ideal starting point for generating novel molecular architectures with the potential to overcome existing resistance mechanisms.[3][4]
A Framework for Strategic Library Synthesis
A successful medicinal chemistry campaign requires a logical approach to derivatization to build a clear structure-activity relationship (SAR).[5] The workflow below illustrates a parallel synthesis strategy to efficiently generate a diverse library of compounds from the core scaffold for subsequent biological screening.
Figure 1: A parallel synthesis workflow for library generation from the core scaffold.
Core Experimental Methodologies
The following protocols provide a robust foundation for the synthesis and evaluation of this compound derivatives. All chemical manipulations should be performed in a certified fume hood with appropriate personal protective equipment (PPE).
General Protocols for Scaffold Derivatization
Protocol 3.1.1: N-Acylation of the Aromatic Amine (Site A)
This procedure creates an amide linkage, which can probe hydrogen bonding interactions and introduce a variety of R-groups.
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in anhydrous dichloromethane (DCM).
-
Controlled Addition: Cool the solution to 0 °C using an ice-water bath. Add the desired acyl chloride or sulfonyl chloride (1.1 eq) dropwise via syringe over 5 minutes to control the exothermic reaction.
-
Reaction Progression: Remove the ice bath and allow the reaction to stir at ambient temperature for 4-12 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS.
-
Aqueous Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the product with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the resulting crude material via flash column chromatography on silica gel.
Causality Behind Choices: Anhydrous conditions prevent hydrolysis of the reactive acyl chloride. The base is essential to scavenge the HCl byproduct, driving the reaction to completion. Dropwise addition at 0 °C prevents potential side reactions and ensures controlled reactivity.
Protocol 3.1.2: Reductive Amination of the Piperidine Nitrogen (Site B)
This is a highly effective method for introducing alkyl groups to the piperidine nitrogen.
-
Imine Formation: Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in 1,2-dichloroethane (DCE). Add acetic acid (0.1 eq) to catalyze imine formation. Stir for 1 hour at room temperature.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the mixture. This reagent is a mild and selective reducing agent ideal for this transformation.
-
Reaction Monitoring: Stir the reaction at room temperature for 6-24 hours. Monitor progress by LC-MS.
-
Work-up and Purification: Quench carefully with saturated aqueous sodium bicarbonate. Extract with DCM (3x), dry the combined organic layers over MgSO₄, filter, and concentrate. Purify by flash chromatography.
Causality Behind Choices: Sodium triacetoxyborohydride is less reactive than other hydrides like NaBH₄, allowing it to selectively reduce the intermediate iminium ion without reducing the starting aldehyde/ketone. Acetic acid catalysis accelerates the initial formation of the iminium ion.
Antimicrobial Activity Assessment
Protocol 3.2.1: Minimum Inhibitory Concentration (MIC) Determination
This broth microdilution assay is the gold standard for quantifying the potency of an antimicrobial agent.
-
Preparation of Master Plates: In a 96-well plate, prepare 2-fold serial dilutions of each test compound (typically from 128 µg/mL down to 0.125 µg/mL) in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial Inoculum: Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) to mid-log phase. Dilute the culture to achieve a final concentration of 5 x 10⁵ colony-forming units (CFU)/mL in the assay wells.
-
Inoculation and Incubation: Add the bacterial inoculum to each well of the compound plate. Include a positive control (bacteria in broth, no compound) and a negative control (broth only). Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: Determine the MIC by visual inspection: it is the lowest compound concentration that completely inhibits visible bacterial growth.
Table 1: Example MIC Data Presentation
| Compound ID | Modification Site | R-Group | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Parent Scaffold | N/A | N/A | >128 | >128 |
| DERIV-A1 | Aromatic Amine | -C(O)C₆H₅ | 32 | 64 |
| DERIV-B1 | Piperidine N | -CH₂C₆H₅ | 8 | >128 |
| DERIV-C1 | Hydroxyl | -CH₃ | 64 | 128 |
| Ciprofloxacin | Control | N/A | 0.5 | 0.015 |
Elucidating Biological Impact
Identifying active compounds is the first step. Understanding their effect on bacterial and human cells is critical for progression.
Figure 2: A logical workflow for the initial characterization of hit compounds.
Protocol 3.3.1: Mammalian Cell Cytotoxicity (MTT Assay)
This colorimetric assay assesses the effect of a compound on the metabolic activity of mammalian cells, serving as a proxy for viability.[6][7][8]
-
Cell Culture: Seed a human cell line (e.g., HEK293) in a 96-well plate at a density of ~10,000 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Incubate for 24-48 hours.
-
MTT Reagent: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Quantification: Measure the absorbance at ~570 nm using a microplate reader. Calculate the concentration that reduces viability by 50% (CC₅₀).
Table 2: Example Cytotoxicity and Selectivity Data
| Compound ID | CC₅₀ on HEK293 (µM) | MIC vs S. aureus (µM)* | Selectivity Index (SI) = CC₅₀/MIC |
| DERIV-A1 | >100 | 140.2 | >0.7 |
| DERIV-B1 | 85 | 28.3 | 3.0 |
| Doxorubicin (Control) | 1.2 | N/A | N/A |
*MIC converted from µg/mL to µM for direct comparison.
A higher Selectivity Index is desirable, indicating the compound is preferentially toxic to bacteria over mammalian cells.[9]
Concluding Remarks and Path Forward
The this compound scaffold represents a fertile ground for the discovery of novel antimicrobial agents. The protocols detailed herein provide a comprehensive and validated workflow for the synthesis of a diverse chemical library, robust evaluation of antimicrobial potency, and essential preliminary safety assessment. Compounds exhibiting high potency (low MIC) and a favorable selectivity index (SI > 10 is often a target) should be prioritized for further investigation. Subsequent steps would include broader spectrum analysis, time-kill kinetics, and more advanced mechanism-of-action studies (e.g., macromolecular synthesis assays, resistant mutant selection) to identify the specific bacterial target.[10][11] This structured approach maximizes the potential for identifying a promising lead candidate for preclinical development.
References
-
Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. (n.d.). International Journal of ChemTech Research. Retrieved from [Link]
-
Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. (2020). Biointerface Research in Applied Chemistry. Retrieved from [Link]
-
Structure activity relationship study. (2024). ResearchGate. Retrieved from [Link]
-
Synthesis and mechanism-of-action of a novel synthetic antibiotic based on a dendritic system with bow-tie topology. (2022). Frontiers in Microbiology. Retrieved from [Link]
-
Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. (2020). Semantic Scholar. Retrieved from [Link]
-
Design and Synthesis of Novel Antimicrobial Agents. (2023). Molecules. Retrieved from [Link]
-
(PDF) Antimicrobial and antioxidant activities of piperidine derivatives. (2016). ResearchGate. Retrieved from [Link]
-
In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. (2018). International Journal of Nanomedicine. Retrieved from [Link]
-
Structure–activity relationship of piperidine derivatives with... (n.d.). ResearchGate. Retrieved from [Link]
-
Elucidating the Mechanisms of Action of Antimicrobial Agents. (2022). Antimicrobial Agents and Chemotherapy. Retrieved from [Link]
-
Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (n.d.). MDPI. Retrieved from [Link]
-
A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. (n.d.). Der Pharma Chemica. Retrieved from [Link]
-
Novel Antibacterial Approaches and Therapeutic Strategies. (n.d.). MDPI. Retrieved from [Link]
-
Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (n.d.). Kosheeka. Retrieved from [Link]
-
In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka. Retrieved from [Link]
-
Antibacterial Activity and Mechanism of Action of a Novel Anilinouracil-Fluoroquinolone Hybrid Compound. (n.d.). Antimicrobial Agents and Chemotherapy. Retrieved from [Link]
-
Full article: Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors. (2022). ACS Infectious Diseases. Retrieved from [Link]
-
Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (n.d.). Springer Link. Retrieved from [Link]
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 9. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Synthesis and mechanism-of-action of a novel synthetic antibiotic based on a dendritic system with bow-tie topology [frontiersin.org]
- 11. Elucidating the Mechanisms of Action of Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Design and Synthesis of Compound Libraries from the 1-(3-Aminophenyl)piperidin-4-ol Scaffold
Abstract
The piperidine moiety is a cornerstone of modern medicinal chemistry, appearing in a vast number of FDA-approved drugs and clinical candidates.[1][2][3] Its prevalence is due to its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, and to act as a versatile three-dimensional scaffold for engaging with biological targets.[1][4] This application note provides a comprehensive guide for researchers and drug development professionals on the design and synthesis of diverse compound libraries starting from 1-(3-aminophenyl)piperidin-4-ol. This commercially available building block is uniquely suited for diversity-oriented synthesis, offering two distinct and readily accessible functional handles for chemical modification: a primary aromatic amine and a secondary alcohol. We present detailed, field-proven protocols for key chemical transformations including amide and sulfonamide synthesis, C-N cross-coupling reactions, and ether formation, enabling the rapid generation of novel chemical matter for hit-finding and lead optimization campaigns.
Strategic Foundation: The this compound Scaffold
The utility of this compound as a foundational scaffold in library synthesis lies in its inherent structural features. It possesses two chemically orthogonal functional groups that can be selectively addressed to explore distinct vectors of chemical space.
-
Diversification Point R1 (The Aniline Amino Group): This primary aromatic amine is a versatile nucleophile. It readily participates in a wide array of robust reactions, making it an ideal anchor point for introducing significant structural diversity.
-
Diversification Point R2 (The Piperidinyl Hydroxyl Group): The secondary alcohol on the piperidine ring provides a second, distinct point for modification, allowing for the exploration of structure-activity relationships (SAR) related to hydrogen bonding, polarity, and steric bulk in a different region of the molecule.[5][6]
The strategic derivatization of these two points allows for the creation of libraries with a broad distribution of pharmacological and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Caption: Key diversification points on the this compound scaffold.
Synthetic Strategy I: Library Generation via the Aromatic Amine (R1)
The aniline moiety is arguably the most versatile handle on the scaffold. The following protocols outline robust methods for its derivatization, suitable for parallel synthesis formats.
Amide Bond Formation: The Workhorse Reaction
Amide coupling is a fundamental transformation in medicinal chemistry, enabling the linkage of the scaffold to a vast library of commercially available carboxylic acids. The choice of coupling reagent is critical for ensuring high yields and, when using chiral acids, minimizing epimerization.[7][8] Propanephosphonic acid anhydride (T3P®) is an excellent choice due to its high efficiency, broad substrate scope, and the easy removal of byproducts via aqueous workup.[8]
Protocol 2.1: General Procedure for T3P-Mediated Amide Coupling
-
Reagent Preparation: In a dry reaction vessel (e.g., a 96-well plate vial or a round-bottom flask), dissolve the desired carboxylic acid (1.1 equivalents) in an appropriate anhydrous solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) to a concentration of 0.2 M.
-
Scaffold Addition: Add this compound (1.0 equivalent, 192.26 g/mol ) to the solution.
-
Base Addition: Add a non-nucleophilic base, such as pyridine (3.0 equivalents) or N,N-diisopropylethylamine (DIPEA, 3.0 equivalents). The base is crucial for neutralizing the acid formed during the reaction.
-
Coupling Reagent Addition: Add T3P® (50% solution in ethyl acetate, 1.5 equivalents) dropwise to the mixture at room temperature. An exotherm may be observed.
-
Reaction Monitoring: Stir the reaction at ambient temperature for 2-16 hours. Monitor the reaction progress by LC-MS until the starting amine is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with ethyl acetate or DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude amide product can be purified by flash column chromatography on silica gel or by preparative HPLC.
| Parameter | Recommended Condition | Rationale / Notes |
| Carboxylic Acid | 1.1 eq. | A slight excess ensures complete consumption of the scaffold. |
| Solvent | Anhydrous DMF, DCM | DMF is excellent for solubility; DCM is easier to remove. |
| Base | Pyridine or DIPEA (3.0 eq.) | Neutralizes acidic byproducts. Pyridine often works well with T3P. |
| Coupling Reagent | T3P® (1.5 eq.) | Powerful, reliable, and leads to water-soluble byproducts.[8] |
| Temperature | Room Temperature | Sufficient for most couplings; cooling may be needed for highly reactive acids. |
| Time | 2-16 hours | Monitor by LC-MS for completion. |
Reductive Amination: Accessing Alkylated Amines
Reductive amination provides a direct route to secondary amines by reacting the aniline with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ.[9][10] This method significantly expands the accessible chemical space beyond what is achievable with acylation or C-N coupling. Sodium triacetoxyborohydride (STAB) is a preferred reducing agent as it is mild, selective for imines over carbonyls, and does not reduce other functional groups present in the molecule.
Protocol 2.2: General Procedure for Reductive Amination
-
Reagent Preparation: Dissolve this compound (1.0 equivalent) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (approx. 0.1 M).
-
Carbonyl Addition: Add the desired aldehyde or ketone (1.2 equivalents).
-
Acid Catalyst (Optional): Add a catalytic amount of acetic acid (0.1 equivalents) to facilitate imine formation.
-
Reaction Initiation: Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 equivalents) portion-wise. Gas evolution (hydrogen) may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-24 hours. Monitor progress by LC-MS.
-
Work-up: Carefully quench the reaction with saturated aqueous NaHCO₃. Extract the product with DCM or ethyl acetate, dry the combined organic layers over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash chromatography or preparative HPLC.
C-N Cross-Coupling: Building Biaryl Amines
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[11] It allows for the coupling of the aniline with a wide range of aryl or heteroaryl halides and triflates, providing access to complex molecular architectures that are difficult to synthesize by other means.[12][13] The success of this reaction is highly dependent on the choice of palladium catalyst, ligand, and base.
Protocol 2.3: General Procedure for Buchwald-Hartwig Amination
-
Vessel Preparation: To a dry Schlenk tube or microwave vial under an inert atmosphere (Argon or Nitrogen), add the aryl halide or triflate (1.0 equivalent), this compound (1.2 equivalents), a suitable palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a phosphine ligand (e.g., Xantphos or RuPhos, 4-10 mol%).
-
Base and Solvent Addition: Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4-2.0 equivalents). Add an anhydrous, deoxygenated solvent such as toluene or dioxane.
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to 80-110 °C for 12-24 hours. Microwave irradiation can often significantly reduce reaction times.
-
Reaction Monitoring: After cooling to room temperature, monitor the reaction by LC-MS.
-
Work-up: Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
Caption: Workflow for diversifying the scaffold at the R1 (aniline) position.
Synthetic Strategy II: Library Generation via the Hydroxyl Group (R2)
Modification of the C4-hydroxyl group introduces diversity in a different spatial region of the molecule. These reactions are typically performed after protecting the more reactive aniline nitrogen to prevent undesired side reactions.
O-Alkylation (Williamson Ether Synthesis)
This classic method forms an ether linkage by reacting the deprotonated alcohol (alkoxide) with an alkyl halide. Sodium hydride (NaH) is a common and effective base for generating the alkoxide.
Protocol 3.1: General Procedure for O-Alkylation
Note: This protocol assumes the aniline group has been protected, for example, as a Boc-carbamate.
-
Alkoxide Formation: Dissolve the N-protected this compound (1.0 equivalent) in anhydrous THF or DMF in a flame-dried flask under an inert atmosphere. Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise. Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 30 minutes.
-
Alkylating Agent Addition: Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 equivalents) dropwise.
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-18 hours until LC-MS analysis shows completion.
-
Work-up: Carefully quench the reaction at 0 °C by the slow addition of water. Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification & Deprotection: Purify the N-protected ether by flash chromatography. Subsequently, remove the protecting group (e.g., using TFA in DCM for a Boc group) to yield the final ether derivative.
| Parameter | Recommended Condition | Rationale / Notes |
| Protection | Boc-carbamate | Necessary to prevent N-alkylation of the aniline. |
| Base | NaH (1.2 eq.) | Strong, non-nucleophilic base to form the alkoxide. Handle with care. |
| Solvent | Anhydrous THF or DMF | Good solubility for reactants and stable to the strong base. |
| Alkylating Agent | R-X (1.1 eq.) | Primary and benzylic halides work best. |
| Temperature | 0 °C to RT/60 °C | Initial cooling for safety, then warming to drive the reaction. |
| Deprotection | TFA/DCM or HCl/Dioxane | Standard conditions for Boc removal. |
Conclusion
The this compound scaffold is an exceptionally valuable starting point for the construction of diverse and novel compound libraries. By leveraging robust and well-established synthetic methodologies such as amide coupling, reductive amination, C-N cross-coupling, and etherification, researchers can systematically explore the chemical space around this privileged core. The protocols detailed in this application note provide a validated framework for generating high-quality libraries, accelerating the pace of discovery in modern drug development programs.
References
-
Gil, L. F., et al. (2014). Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. ResearchGate. [Link]
-
Thieme. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. [Link]
-
Smith, A. B., et al. (2010). Diversity-Oriented Synthesis of 2,4,6-Trisubstituted Piperidines via Type II Anion Relay Chemistry (ARC). NIH Public Access. [Link]
-
Varlamov, A. V., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
He, L., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed. [Link]
-
Yang, Z., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. PubMed. [Link]
-
Manjula, S. N., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]
-
Rothman, R. B., et al. (2007). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter. PubMed Central. [Link]
-
D'Erasmo, M. P., et al. (2012). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. NIH Public Access. [Link]
-
Åkerblom, E., et al. (2013). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. NIH Public Access. [Link]
-
DeNinno, M. P., et al. (2004). A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. ACS Publications. [Link]
-
Wang, H., et al. (2021). Copper-catalyzed cross coupling reaction of sulfonyl hydrazides with 3-aminoindazoles. RSC Publishing. [Link]
-
Manjula, S. N., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters. [Link]
-
Françoise, G., et al. (2021). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. ResearchGate. [Link]
-
Contardi, A., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PubMed Central. [Link]
-
Al-Ostath, A., et al. (2023). Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. MDPI. [Link]
-
Cardona, F., & Goti, A. (2019). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. [Link]
- Google Patents. (2014). Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine.
-
Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing. [Link]
-
Liu, Z. (2021). The structure-activity relationship and pharmaceutical compounds. Managing Intellectual Property. [Link]
-
van der Marel, G., & Codee, J. (2014). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. Taylor & Francis eBooks. [Link]
-
Ghorbani-Vaghei, R., & Veisi, H. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. NIH. [Link]
-
Aapptec. Coupling Reagents. Aapptec Peptides. [Link]
-
Al-Obaid, A. M., et al. (2009). Structure-activity relationship studies of SYA 013, a homopiperazine analog of haloperidol. ResearchGate. [Link]
-
Dunetz, J. R., et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Scribd. [Link]
-
Contardi, A., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. chemrevlett.com [chemrevlett.com]
- 4. thieme-connect.de [thieme-connect.de]
- 5. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The structure-activity relationship and pharmaceutical compounds | Managing Intellectual Property [managingip.com]
- 7. peptide.com [peptide.com]
- 8. scribd.com [scribd.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(3-Aminophenyl)piperidin-4-ol
Technical Support Center: Purification of 1-(3-Aminophenyl)piperidin-4-ol
Welcome to the dedicated technical support center for the purification of 1-(3-Aminophenyl)piperidin-4-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of purifying this compound from complex reaction mixtures. Our goal is to equip you with the scientific rationale and practical steps needed to achieve high purity and yield.
Introduction
This compound is a key building block in the synthesis of various pharmacologically active molecules. Its bifunctional nature, possessing both a nucleophilic aromatic amine and a secondary aliphatic amine within the piperidine ring, as well as a hydroxyl group, makes it a valuable synthon. However, these same functional groups can lead to a range of impurities during synthesis, including starting materials, over-alkylated products, and other side-products. Effective purification is therefore critical to ensure the quality and reliability of downstream applications. This guide will walk you through common purification challenges and provide robust solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurities in your reaction mixture will largely depend on the synthetic route employed. However, some common culprits include:
-
Unreacted Starting Materials: Such as 1-bromo-3-nitrobenzene, piperidin-4-ol, or 3-aminophenol, depending on your specific synthesis.
-
Over-alkylated Products: If the piperidine nitrogen is not protected, it can react with the alkylating agent, leading to undesired quaternary ammonium salts.
-
Side-products from Ring Opening: Under harsh acidic or basic conditions, the piperidine ring can potentially undergo cleavage.
-
Isomers: In some synthetic pathways, positional isomers of the amino group on the phenyl ring might form.
-
Catalyst Residues: If your synthesis involves a catalyst (e.g., Palladium on carbon for a reduction step), residual catalyst may be present.
Q2: What is the best initial approach for purifying crude this compound?
A2: For a basic compound like this compound, an acid-base extraction is an excellent first-line purification strategy. This technique leverages the basicity of the amino groups to selectively move your desired product from an organic phase to an aqueous phase and back again, leaving non-basic impurities behind.[1] This is often a highly effective and scalable method for initial cleanup.
Q3: My compound appears to be an oil, but I know it should be a solid. What should I do?
A3: The presence of residual solvents or impurities can often cause a compound that is a solid at room temperature to present as an oil or a gum. After your initial workup, ensure your product is thoroughly dried under high vacuum to remove any volatile organic solvents. If it remains an oil, this suggests the presence of non-volatile impurities. In this case, proceeding with a more rigorous purification technique like column chromatography or recrystallization is recommended. The reported form of this compound is a solid.[2]
Q4: How can I effectively monitor the progress of my purification?
A4: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring your purification. Due to the amino groups, your compound may streak on silica TLC plates. To mitigate this, you can either use a mobile phase containing a small amount of a basic modifier (e.g., 1-5% triethylamine or ammonia in your eluent) or use basic alumina plates. For visualization, UV light (if your compound or impurities are UV active) and a potassium permanganate stain are generally effective. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed, often using a mixed-mode column for good retention of this polar, basic compound.[3]
Q5: What are the recommended storage conditions for purified this compound?
A5: As an aminophenyl derivative, this compound can be susceptible to air oxidation, which can cause discoloration over time. It is recommended to store the purified solid under an inert atmosphere (nitrogen or argon) in a tightly sealed container, protected from light, and in a cool, dry place.[4] Studies on similar aminopyridine compounds have shown excellent chemical stability when stored appropriately.[5]
Purification Troubleshooting Guide
This section addresses common problems encountered during the purification of this compound and provides actionable solutions.
Problem 1: Low recovery after acid-base extraction.
| Potential Cause | Solution |
| Incomplete Protonation/Deprotonation | Ensure the pH of the aqueous layer is sufficiently acidic (pH 1-2) during the acid wash and sufficiently basic (pH 12-14) during the basification step. Use a pH meter for accurate measurement. |
| Emulsion Formation | Emulsions are common when dealing with basic compounds. To break an emulsion, you can add a small amount of brine (saturated NaCl solution), gently swirl the separatory funnel instead of vigorous shaking, or filter the emulsion through a pad of Celite. |
| Product Precipitation at the Interface | If the hydrochloride salt of your product is not fully soluble in the aqueous layer, it may precipitate. If this occurs, add more water or a co-solvent like methanol to redissolve the salt before proceeding with the separation. |
| Insufficient Back-Extraction | Ensure you are performing multiple extractions (at least 3) with your organic solvent after basifying the aqueous layer to ensure complete recovery of your product. |
Problem 2: The compound will not crystallize.
| Potential Cause | Solution |
| Presence of Impurities | Even small amounts of impurities can inhibit crystallization. Try purifying the material further by column chromatography before attempting recrystallization again. |
| Incorrect Solvent System | A systematic solvent screen is necessary. Start with single solvents of varying polarity (e.g., ethanol, isopropanol, ethyl acetate, toluene). If single solvents fail, try binary solvent systems where your compound is soluble in one solvent (the "good" solvent) and insoluble in the other (the "bad" solvent), such as ethanol/water, ethyl acetate/heptane, or methanol/diethyl ether.[6] |
| Solution is Too Dilute | If the solution is not saturated, crystals will not form. Slowly evaporate the solvent until you see persistent turbidity, then allow the solution to cool slowly. |
| Cooling Too Rapidly | Rapid cooling can lead to the formation of an oil or amorphous solid rather than crystals. Allow the hot, saturated solution to cool to room temperature slowly, and then place it in a refrigerator or freezer. |
| Lack of Nucleation Sites | Scratch the inside of the flask with a glass rod to create nucleation sites. Alternatively, add a seed crystal of pure this compound if available. |
Problem 3: Multiple spots or streaking on TLC after column chromatography.
| Potential Cause | Solution |
| Inappropriate Mobile Phase | The polarity of your eluent may be too high or too low. A good starting point for your gradient is 100% dichloromethane, gradually increasing the polarity with methanol. |
| Interaction with Silica Gel | The basic amino groups in your compound can interact strongly with the acidic silica gel, causing streaking. Add a small amount (0.5-2%) of a basic modifier like triethylamine or ammonium hydroxide to your mobile phase to suppress this interaction. |
| Column Overloading | Using too much crude material for the size of your column will result in poor separation. A general rule of thumb is to use a 1:30 to 1:100 ratio of crude material to silica gel by weight. |
| Co-eluting Impurities | If impurities have a similar polarity to your product, they may co-elute. In this case, try a different stationary phase, such as basic alumina, or a different solvent system. Reverse-phase chromatography may also be an option. |
Experimental Protocols
Protocol 1: Acid-Base Extraction Workflow
This protocol is designed for the initial purification of crude this compound from non-basic impurities.
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Acidic Wash (Extraction of the Amine):
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of 1 M hydrochloric acid (HCl).
-
Shake the funnel vigorously, venting frequently. Allow the layers to separate.
-
Drain the lower aqueous layer (containing the protonated amine salt) into a clean flask.
-
Repeat the extraction of the organic layer with 1 M HCl two more times.
-
Combine all the acidic aqueous extracts. The organic layer now contains non-basic impurities and can be discarded.
-
-
Basification and Back-Extraction:
-
Cool the combined aqueous extracts in an ice bath.
-
Slowly add a concentrated basic solution (e.g., 6 M NaOH or solid K₂CO₃) with stirring until the pH is >12. Your product should precipitate or form an oil.
-
Add fresh EtOAc or DCM to the basic aqueous solution.
-
Shake the funnel to extract the deprotonated (neutral) product back into the organic layer.
-
Separate the organic layer.
-
Repeat the extraction of the aqueous layer with the organic solvent two more times.
-
-
Drying and Concentration:
-
Combine all the organic extracts.
-
Dry the organic solution over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Recrystallization
This protocol provides a general guideline for recrystallizing this compound.
-
Solvent Selection: Choose an appropriate solvent or solvent pair by testing the solubility of your compound in small amounts of various solvents. An ideal solvent will dissolve your compound when hot but not when cold. Good candidates to screen include ethanol, isopropanol, ethyl acetate, and their mixtures with water or heptane.[6]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or catalyst residue), perform a hot gravity filtration to remove them.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath or refrigerator for at least an hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
Summary of Purification Parameters
| Technique | Key Parameters | Best For Removing |
| Acid-Base Extraction | pH control (Acidic: 1-2, Basic: >12), choice of organic solvent (EtOAc, DCM) | Non-basic organic impurities. |
| Recrystallization | Solvent system, cooling rate, saturation | Impurities with different solubility profiles than the product. |
| Column Chromatography | Stationary phase (Silica, Alumina), Mobile phase (e.g., DCM/MeOH gradient), Basic modifier (e.g., Et₃N) | Impurities with different polarity than the product. |
References
-
Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters. Available at: [Link]
-
Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. (2023). PubMed. Available at: [Link]
-
Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography–Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column. (2017). ResearchGate. Available at: [Link]
-
Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. (2004). PubMed. Available at: [Link]
- Preparation method of niraparib intermediate of (3S)-3-(4-aminophenyl) piperidine-1-tert-butyl formate. (2017). Google Patents.
- Method for preparing (R)-3-amino piperidine hydrochloride. (2014). Google Patents.
-
Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. (2021). Chemical Review and Letters. Available at: [Link]
- Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine. (2014). Google Patents.
-
How to Acid-Base Extraction. (2022). YouTube. Available at: [Link]
-
The use of n-(4-aminophenyl)piperidine derivatization to improve organic acid detection and separation by supercritical fluid chromatography-mass spectrometry. (2025). Rowan Digital Works. Available at: [Link]
-
How to remove excess 4-amino piperidine from reaction medium? (2018). ResearchGate. Available at: [Link]
- Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method. (2014). Google Patents.
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (2023). Open Research@CSIR-NIScPR. Available at: [Link]
-
Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. (1998). PubMed. Available at: [Link]
Sources
Navigating the Challenges of N-Arylation of 4-Hydroxypiperidine: A Technical Support Guide
Welcome to our dedicated technical support center for the N-arylation of 4-hydroxypiperidine. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this crucial synthetic transformation. The N-arylated 4-hydroxypiperidine motif is a privileged scaffold in a multitude of pharmacologically active compounds, making its efficient and selective synthesis a critical endeavor.
This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges. Our approach is grounded in mechanistic principles to empower you to not only solve immediate experimental hurdles but also to proactively design more robust and successful reaction conditions.
Troubleshooting Guide: A Symptom-Based Approach
This section is structured to address the common issues encountered during the N-arylation of 4-hydroxypiperidine in a question-and-answer format. We will delve into the root causes of these problems and provide actionable, step-by-step solutions.
Issue 1: Low or No Conversion of Starting Materials
Q: My reaction shows a low yield of the desired N-arylated product, with a significant amount of unreacted 4-hydroxypiperidine and aryl halide remaining. What are the likely causes and how can I improve the conversion?
A: Low conversion is a frequent challenge and can stem from several factors related to catalyst activity, reaction conditions, or reagent quality. Let's break down the potential culprits and the corresponding troubleshooting steps.
Potential Causes & Solutions:
-
Catalyst Inactivation or Insufficient Activity:
-
The Cause: The palladium or copper catalyst is the heart of the reaction. Its effectiveness can be compromised by impurities, insufficient activation, or degradation. For instance, in Buchwald-Hartwig amination, the active Pd(0) species may not be generated efficiently from the Pd(II) precatalyst.
-
Troubleshooting Protocol:
-
Use a Pre-catalyst: Employ a well-defined palladium pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst) that forms the active Pd(0) species more readily and reliably than simple sources like Pd(OAc)₂.
-
Verify Catalyst and Ligand Quality: Ensure that the catalyst and ligand are from a reputable source and have not degraded. Phosphine ligands, in particular, can be sensitive to air and should be handled under an inert atmosphere.
-
Optimize Catalyst and Ligand Loading: While typical loadings are 1-2 mol% for the catalyst, challenging substrates may require higher loadings. Systematically screen catalyst loading from 1 mol% up to 5 mol%. Maintain a suitable catalyst-to-ligand ratio, typically 1:1 to 1:2.
-
-
-
Suboptimal Base Selection or Strength:
-
The Cause: The base plays a crucial role in the catalytic cycle, facilitating the deprotonation of the amine to form the active nucleophile. A base that is too weak may not be effective, while an overly strong base can lead to side reactions with other functional groups. For amino alcohols like 4-hydroxypiperidine, the choice of base is also critical for achieving N-selectivity.
-
Troubleshooting Protocol:
-
Screen a Range of Bases: If using a strong base like NaOt-Bu and observing low conversion, consider other strong bases like LHMDS. Conversely, if side reactions are suspected, screen weaker inorganic bases such as K₃PO₄ or Cs₂CO₃.
-
Ensure Anhydrous Conditions for Strong Bases: Bases like NaOt-Bu are highly sensitive to moisture. Ensure all reagents and solvents are rigorously dried.
-
-
-
Inadequate Reaction Temperature or Time:
-
The Cause: Cross-coupling reactions are often kinetically slow, especially with less reactive aryl chlorides or sterically hindered substrates. The reaction may simply need more energy or time to reach completion.
-
Troubleshooting Protocol:
-
Gradual Temperature Increase: If the reaction is sluggish at a standard temperature (e.g., 80-100 °C), incrementally increase the temperature by 10-20 °C and monitor the progress by TLC or LC-MS.
-
Extended Reaction Time: Allow the reaction to proceed for a longer duration (e.g., 24-48 hours), taking aliquots periodically to check for product formation.
-
-
Below is a troubleshooting workflow to guide your optimization process for low conversion:
Caption: Troubleshooting workflow for low reaction conversion.
Issue 2: Formation of the O-Arylated Side Product
Q: I am observing a significant amount of the 4-aryloxypiperidine byproduct in my reaction. How can I improve the chemoselectivity for N-arylation?
A: This is the most common challenge in the N-arylation of 4-hydroxypiperidine due to its nature as an ambident nucleophile. The hydroxyl group can compete with the secondary amine for the arylating agent. Achieving high N-selectivity depends on carefully tuning the reaction conditions to favor the amination pathway.
Factors Influencing N- vs. O-Arylation and Strategies for Control:
-
Choice of Catalytic System:
-
The Principle: Different catalytic systems can exhibit inherent biases towards N- or O-arylation. Copper-catalyzed systems, in particular, have been shown to be tunable for this purpose.
-
Strategy: While palladium catalysts are widely used, consider screening a copper-based system (Ullmann or Chan-Lam conditions). The choice of ligand in a copper-catalyzed reaction can significantly influence the N/O selectivity. For example, β-diketone ligands have been shown to promote N-selective arylation of amino alcohols.
-
-
The Critical Role of the Base:
-
The Principle: The relative acidity of the N-H and O-H protons and their interaction with the base and catalyst are key. The amine's coordination to the metal center can increase the acidity of the N-H bond, facilitating its deprotonation by a milder base.
-
Strategy: This is often the most effective parameter to adjust.
-
Use a Milder Base: Strong alkoxide bases like NaOt-Bu can readily deprotonate both the amine and the alcohol, leading to a mixture of products. Switching to a milder base like NaOTMS or even weaker inorganic bases (K₃PO₄, Cs₂CO₃) can selectively favor deprotonation of the more acidic N-H bond (upon coordination to the catalyst), thus promoting N-arylation.
-
Base Screening: A systematic screening of bases from strong to weak is highly recommended. For the arylation of 4-hydroxypiperidine, using NaOt-Bu has been reported to give a roughly 3:2 mixture of N:O arylation, while employing NaOTMS can lead to complete N-selectivity.
-
-
-
Protecting Group Strategy:
-
The Principle: A straightforward, albeit less atom-economical, approach is to temporarily protect the hydroxyl group. This completely eliminates the possibility of O-arylation.
-
Strategy: Protect the hydroxyl group as a silyl ether (e.g., TBS, TIPS) or another suitable protecting group that is stable to the arylation conditions but can be easily removed afterward. This adds two steps to the synthesis (protection and deprotection) but can be the most robust solution if other methods fail.
-
The diagram below illustrates the factors influencing the selectivity of this reaction:
Caption: Key factors controlling N- vs. O-arylation selectivity.
Frequently Asked Questions (FAQs)
Q1: Which N-arylation method is generally best for 4-hydroxypiperidine: Buchwald-Hartwig, Ullmann, or Chan-Lam?
A1: There is no single "best" method, as the optimal choice depends on the specific arylating agent and the desired functional group tolerance.
-
Buchwald-Hartwig Amination: This is often the most versatile and widely used method, with a broad substrate scope for various aryl halides (Cl, Br, I) and pseudohalides (OTf). The availability of numerous well-defined catalysts and ligands allows for extensive optimization.
-
Ullmann Condensation: This classical copper-catalyzed method is a cost-effective alternative to palladium-based systems. It typically requires higher reaction temperatures and is often most effective with more reactive aryl iodides. Modern ligand-accelerated Ullmann reactions have significantly improved its scope and mildness.
A general recommendation is to start with a well-established Buchwald-Hartwig protocol using a modern pre-catalyst and ligand system. If cost is a major concern or if palladium-based methods fail, exploring a modern Ullmann or Chan-Lam protocol is a logical next step.
Q2: Can I perform the N-arylation without protecting the hydroxyl group?
A2: Yes, and in many cases, this is the preferred and more efficient approach. As discussed in the troubleshooting guide, chemoselective N-arylation can often be achieved by carefully selecting the base and catalytic system. A protecting group strategy should be considered a secondary option if selectivity cannot be achieved through reaction optimization, as it adds steps to the overall synthesis.
Q3: My aryl halide has other sensitive functional groups (e.g., an ester, a nitro group). Which conditions should I choose?
A3: Functional group compatibility is a critical consideration.
-
For base-sensitive groups like esters: Avoid strong alkoxide bases like NaOt-Bu, which can cause hydrolysis or transesterification. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are much safer choices.
-
For reducible groups like nitro groups: The reaction conditions for most C-N coupling reactions are generally not strongly reducing. However, side reactions like hydrodehalogenation of the aryl halide can occur. Ensure that your catalyst system is not prone to promoting such side reactions. It is always best to perform a small-scale test reaction to confirm the stability of your substrate under the chosen conditions.
Q4: What is the general mechanism of the Buchwald-Hartwig amination, and how does it inform my experimental design?
A4: Understanding the catalytic cycle is key to rational troubleshooting. The generally accepted mechanism involves three main stages:
-
Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (Ar-X) to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The 4-hydroxypiperidine coordinates to the Pd(II) center, and the base removes the N-H proton to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.
This mechanism highlights the critical roles of each component: the catalyst initiates the cycle, the base activates the amine, and the ligand stabilizes the palladium intermediates and facilitates the key steps. Problems in any of these stages can halt the cycle and lead to low conversion.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Representative Experimental Protocols
The following are general, representative protocols that can serve as a starting point for your experiments. Note: These protocols should be optimized for each specific substrate combination.
Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
Materials:
-
4-Hydroxypiperidine
-
Aryl bromide (1.1 equiv)
-
Pd pre-catalyst (e.g., XPhos Pd G3, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add the aryl bromide, 4-hydroxypiperidine, base, Pd pre-catalyst, and ligand to an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Seal the flask/vial and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Catalyzed N-Arylation (Ullmann Condensation)
Materials:
-
4-Hydroxypiperidine
-
Aryl iodide (1.0 equiv)
-
CuI (10 mol%)
-
Ligand (e.g., L-proline or a β-diketone, 20 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., DMF or DMSO)
Procedure:
-
Reaction Setup: To a reaction vial, add CuI, the ligand, the base, the aryl iodide, and 4-hydroxypiperidine.
-
Solvent Addition: Add the anhydrous solvent.
-
Reaction: Seal the vial and heat the reaction mixture to 110-130 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS (typically 24-48 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried, and concentrated.
-
Purification: Purify the crude product by flash column chromatography.
Data Summary Table
The following table provides representative conditions for the N-arylation of 4-hydroxypiperidine, compiled from literature precedents for similar amino alcohol substrates. Actual results will vary depending on the specific aryl halide used.
| Entry | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | N:O Selectivity |
| 1 | 4-Bromotoluene | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 110 | 18 | ~85 | >95:5 |
| 2 | 1-Iodo-4-nitrobenzene | CuI / L-Proline | K₂CO₃ | DMSO | 120 | 24 | ~70 | >90:10 |
| 3 | 4-Bromoanisole | XPhos Pd G3 | NaOTMS | Dioxane | 100 | 12 | ~90 | >99:1 |
| 4 | 4-Bromoanisole | CuI / (L8) | NaOt-Bu | Dioxane | 100 | 12 | ~90 (total) | ~3:2 |
References
preventing oxidation of the aminophenyl group during synthesis
<Technical Support Center: Preventing Oxidation of Aminophenyl Groups >
Introduction: The Challenge of Aminophenyl Stability
Welcome, researchers and chemists, to our dedicated resource for troubleshooting the oxidation of aminophenyl groups. As Senior Application Scientists, we understand that the aniline moiety, while incredibly useful, is notoriously sensitive. Its high electron density, a result of the nitrogen's lone pair delocalizing into the aromatic ring, makes it a prime target for unwanted oxidation.[1][2][3] This guide is designed to provide you with the mechanistic understanding and practical, field-proven protocols to safeguard your aminophenyl compounds throughout your synthetic endeavors.
Oxidation can manifest as a frustrating drop in yield, the appearance of deeply colored impurities (often yellow, brown, or even black), and the formation of complex side-products like nitrosoarenes, nitroarenes, and polymeric materials.[4] These issues can arise from exposure to atmospheric oxygen (autoxidation), the presence of certain metal catalysts, or the use of harsh oxidizing reagents in other parts of your synthesis.[4][5][6] This center will equip you to diagnose, troubleshoot, and ultimately prevent these outcomes.
Troubleshooting Guide: Real-Time Problem Solving
This section is structured to address specific issues you might be observing in your lab right now.
Issue 1: My reaction solution turns dark brown/black upon starting the reaction.
| Potential Cause | Underlying Mechanism | Recommended Solution & Protocol |
| Air (Oxygen) Sensitivity | The aminophenyl group is undergoing autoxidation. The nitrogen lone pair makes the molecule susceptible to radical-mediated reactions with atmospheric O₂, often catalyzed by trace metals or light. This leads to highly conjugated, colored polymeric byproducts.[5][6] | Implement an Inert Atmosphere. This is the most critical first step. Purge your reaction vessel thoroughly with an inert gas (Argon or Nitrogen) and maintain a positive pressure throughout the experiment.[4] |
| Reagent Incompatibility | One of your reagents (e.g., a metal salt like Cu(II) or Fe(III), or a strong oxidant intended for another functional group) is directly oxidizing the aniline. Many common reagents can facilitate this unwanted side reaction.[7][8] | 1. Re-evaluate Reagent Choice: If possible, substitute the oxidizing reagent with a milder alternative. 2. Order of Addition: Add the aminophenyl-containing substrate last, and at a reduced temperature, to a solution already containing the potentially problematic reagent. This minimizes its exposure time to harsh conditions. |
| Solvent Effects & pH | The solvent or pH of the medium can exacerbate oxidation. Acidic conditions can sometimes increase the rate of oxidation.[4] | 1. Degas Solvents: Before use, sparge your solvents with an inert gas for 15-30 minutes to remove dissolved oxygen. 2. pH Control: If your reaction tolerates it, consider buffering the solution to maintain a neutral or slightly basic pH, which can slow down certain oxidation pathways.[4] |
Protocol: Setting Up an Inert Atmosphere Reaction
-
Glassware Prep: Ensure all glassware is oven-dried or flame-dried to remove adsorbed water and cooled under a stream of inert gas.
-
Assembly: Assemble your reaction apparatus (e.g., three-neck flask with condenser and dropping funnel).
-
Purging: Insert a gas inlet needle connected to an inert gas line (through a bubbler) and an outlet needle. Purge the entire system for at least 10-15 minutes.
-
Reagent Addition: Add solvents and stable solid reagents via syringe or under a positive flow of inert gas.
-
Maintenance: Once the reaction is running, remove the outlet needle and maintain a slight positive pressure of inert gas (indicated by a slow bubble rate in the bubbler) for the duration of the experiment.
Issue 2: My product yield is low, and I see multiple colored spots on my TLC plate.
| Potential Cause | Underlying Mechanism | Recommended Solution & Protocol |
| Slow, Progressive Oxidation | The aminophenyl group isn't oxidizing instantly but is degrading over the course of a long reaction time or during workup and purification. | 1. Add an Antioxidant: Introduce a sacrificial reductant that will be oxidized preferentially. Butylated hydroxytoluene (BHT) is a common radical scavenger. 2. Protect the Amino Group: This is the most robust solution. Temporarily convert the -NH₂ group into a less reactive functional group (e.g., an amide or carbamate). |
| Workup/Purification Issues | Exposure to air during aqueous workup or on silica gel during column chromatography can cause significant oxidation. Silica gel can be slightly acidic and has a large surface area, accelerating air oxidation. | 1. Modified Workup: After the reaction, quench and extract into a degassed organic solvent. Wash with a dilute solution of a reducing agent like sodium bisulfite or ascorbic acid. 2. Column Chromatography: Deactivate the silica gel by adding ~1% triethylamine to your eluent system. This neutralizes acidic sites and can significantly reduce on-column degradation. |
Diagram: Troubleshooting Workflow
Caption: Decision tree for troubleshooting aminophenyl oxidation.
Frequently Asked Questions (FAQs)
Q1: Why is the aminophenyl group so easily oxidized? A1: The nitrogen atom's lone pair of electrons is donated into the benzene ring through resonance. This makes the aromatic ring electron-rich and thus more susceptible to losing electrons (oxidation).[1][2][3][9] The initial step often involves the formation of a radical cation, which can then undergo further reactions to form a variety of colored products.[10][11]
Q2: What is the best protecting group for an aminophenyl group? A2: The "best" group is reaction-dependent. The goal is to temporarily convert the amine into an amide or carbamate, which withdraws electron density from the ring and deactivates it towards oxidation.
| Protecting Group | Protection Reagents | Cleavage Conditions | Key Advantages/Disadvantages |
| Acetyl (Ac) | Acetic anhydride or Acetyl chloride, Base (e.g., Pyridine, NEt₃) | Acidic or basic hydrolysis (e.g., HCl or NaOH) | Adv: Inexpensive, robust. Disadv: Harsh cleavage conditions may not be suitable for sensitive molecules. |
| Boc | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NEt₃, DMAP) | Strong acid (e.g., TFA, HCl in dioxane) | Adv: Very common, cleavage is clean (produces gas and t-butanol). Disadv: Not stable to strong acids. |
| Cbz | Benzyl chloroformate (CbzCl), Base (e.g., NaHCO₃) | Catalytic hydrogenation (e.g., H₂, Pd/C) | Adv: Cleavage is very mild and orthogonal to many other groups. Disadv: Incompatible with reactions that use reducible groups (e.g., alkynes, nitro groups). |
Q3: Can I just run my reaction at a lower temperature? A3: Yes, reducing the temperature is often a good strategy to decrease the rate of many unwanted side reactions, including oxidation. However, it will also slow down your desired reaction. It should be used in combination with other methods, like working under an inert atmosphere, rather than as a standalone solution.
Q4: How do antioxidants like BHT work? A4: Autoxidation often proceeds through a radical chain reaction mechanism. Radical scavengers like BHT (Butylated hydroxytoluene) are sterically hindered phenols that readily donate their phenolic hydrogen atom to quench peroxy radicals, terminating the chain reaction.[5] The resulting BHT radical is highly stabilized and unreactive, preventing further propagation of oxidation.
Diagram: Mechanism of Amine Oxidation
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 3. studymind.co.uk [studymind.co.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sci-Hub. The inhibition of autoxidation by aromatic amines / Journal of the American Oil Chemists' Society, 1970 [sci-hub.box]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Nitro compound synthesis by oxidation [organic-chemistry.org]
- 8. asianpubs.org [asianpubs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mdpi.com [mdpi.com]
- 11. RUA [rua.ua.es]
removing pyridine impurity from piperidine synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals on the Effective Removal of Pyridine Impurity from Piperidine Synthesis
From the desk of a Senior Application Scientist, this guide provides in-depth technical support for common challenges encountered during the purification of piperidine, with a specific focus on the removal of its persistent precursor, pyridine. The following troubleshooting guides and FAQs are designed to provide not just protocols, but a foundational understanding of the principles behind them, ensuring robust and reproducible results in your laboratory.
Frequently Asked Questions (FAQs)
Q1: I've synthesized piperidine by reducing pyridine, but my final product is contaminated. Why is pyridine the main impurity?
This is the most common scenario. The industrial synthesis of piperidine is achieved through the catalytic hydrogenation of pyridine.[1][2] Incomplete hydrogenation is a frequent outcome, leading to residual pyridine in the crude product.[3] Given that pyridine is the direct starting material, it is logically the primary impurity you will encounter. Other synthesis methods, such as using sodium in ethanol, can also result in similar impurities if the reaction does not go to completion.[1][2]
Q2: Why can't I separate piperidine from pyridine using standard fractional distillation?
This is a critical and often misunderstood challenge in the purification process. The difficulty arises because piperidine and pyridine form a minimum-boiling azeotrope.[4] An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation.[5][6]
The piperidine-pyridine azeotrope consists of approximately 92% piperidine and 8% pyridine by weight, and it boils at about 106.1°C at atmospheric pressure.[5][6][7] Since this boiling point is very close to that of pure piperidine (106°C), it is impossible to separate the two components beyond the azeotropic composition using simple fractional distillation.[5][6]
Q3: My purified piperidine has a yellow tint. What causes this and how can I fix it?
A yellow discoloration in piperidine is typically a sign of oxidation.[3][7] While this may not always be due to the pyridine impurity itself, the purification process to remove pyridine will also eliminate these colored oxidation products. To prevent future discoloration, it is best practice to store purified piperidine under an inert atmosphere, such as nitrogen or argon, and protect it from light and heat.[7] A final distillation after purification will yield a colorless product.[7]
Q4: What are the most effective strategies for removing pyridine from piperidine?
Since simple distillation is ineffective, two primary strategies are employed, which leverage different chemical and physical properties:
-
Chemical Separation via Salt Formation: This method exploits the difference in basicity between piperidine and pyridine. Piperidine is a stronger base and can be selectively reacted with agents like carbon dioxide to form a solid salt, which precipitates out of the solution, leaving the less reactive pyridine behind.[7][8]
-
Azeotropic Distillation: This technique involves adding a third component (an entrainer), such as water or a non-aromatic hydrocarbon, to the mixture.[6][9] This new component alters the relative volatilities of piperidine and pyridine, forming a new, multi-component azeotrope that preferentially removes the pyridine, breaking the original binary azeotrope.[9]
The choice between these methods depends on the scale of your synthesis, the concentration of the pyridine impurity, and the available laboratory equipment.
Q5: How can I confirm that the pyridine has been successfully removed?
Analytical techniques are essential for validating the purity of your final product. The most common methods include:
-
Gas Chromatography (GC): An excellent method for quantifying volatile impurities like pyridine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the characteristic aromatic signals of pyridine, which are absent in pure piperidine.
-
Thin Layer Chromatography (TLC): While less quantitative, TLC can give a quick qualitative indication of pyridine's presence, which often shows tailing.[10]
Troubleshooting Guides & Experimental Protocols
Method 1: Purification of Piperidine via Carbonate Salt Formation
This is a highly effective chemical method for removing pyridine impurities. It relies on the greater basicity of piperidine, which readily reacts with carbon dioxide to form a solid carbonate salt, while the weaker base, pyridine, remains in solution.[7][8]
Underlying Principle (Causality)
Piperidine (pKa of the conjugate acid ≈ 11.2) is a significantly stronger base than pyridine (pKa of the conjugate acid ≈ 5.2). This difference in basicity allows for selective reaction with a weak acid like carbonic acid (formed from CO₂ and trace water). The resulting piperidine carbonate is an ionic salt with low solubility in organic solvents, causing it to precipitate.
Step-by-Step Protocol
-
Dissolution: In a suitable flask, dissolve the crude piperidine-pyridine mixture in an organic solvent. Ethers, ketones (like acetone), or aromatic hydrocarbons are suitable choices.[8] The ratio of solvent to the mixture can range from 3:1 to 1:3.[8]
-
Salt Formation: Bubble carbon dioxide (CO₂) gas through the stirred solution. A white precipitate of piperidine carbonate will begin to form. Continue the CO₂ addition until precipitation is complete.
-
Filtration: Cool the mixture to between 10°C and 20°C to maximize the precipitation of the salt.[7] Collect the solid piperidine carbonate by vacuum filtration. The pyridine impurity will remain in the filtrate.[7]
-
Liberation of Free Piperidine: Suspend the filtered piperidine carbonate solid in water. Add a strong base, such as an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH), to the suspension while stirring.[7][8] This will neutralize the carbonate and liberate the free piperidine base.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the liberated piperidine into a suitable organic solvent, such as diethyl ether or dichloromethane.[7] Perform at least two extractions to ensure complete recovery.
-
Drying and Final Distillation: Combine the organic extracts and dry them over a suitable drying agent (e.g., solid KOH pellets).[3][7] Filter off the drying agent and purify the piperidine by simple distillation, collecting the fraction that boils at 105-106°C (at atmospheric pressure).[7]
Workflow Diagram
Caption: Workflow for Piperidine Purification via Carbonate Salt Formation.
Method 2: Azeotropic Distillation with Water
This physical separation method is effective for breaking the piperidine-pyridine azeotrope. By introducing water, a new ternary azeotrope is formed that alters the volatility of pyridine relative to piperidine, allowing for its removal.
Underlying Principle (Causality)
The addition of water to the piperidine-pyridine mixture creates a new, lower-boiling azeotropic mixture. This new azeotrope contains water and has a higher ratio of pyridine to piperidine than the starting mixture.[9] By distilling this lower-boiling azeotrope, pyridine is preferentially removed from the distillation pot, leaving behind a residue that is enriched in piperidine.[9]
Step-by-Step Protocol
-
Apparatus Setup: Assemble a fractional distillation apparatus. Ensure the fractionating column is efficient.
-
Charge the Still: Charge the distillation flask with the crude piperidine-pyridine mixture and water. The process is most effective for mixtures containing 80-95% piperidine.[9]
-
Distillation: Heat the mixture. A water-piperidine-pyridine azeotrope will distill off at a temperature below the boiling point of pure piperidine.
-
Monitor and Collect: Monitor the temperature at the head of the column. The initial distillate will be enriched in pyridine. Continue the distillation to progressively remove the pyridine.
-
Final Purification: The residue in the distillation flask will be enriched in piperidine but will contain water. This residue can be dried (e.g., with KOH pellets) and then subjected to a final simple distillation to obtain pure, anhydrous piperidine.[3]
Summary of Purification Methods
| Method | Principle of Separation | Advantages | Disadvantages |
| Carbonate Salt Formation | Chemical separation based on differential basicity.[7] | High purity achievable; Very effective for removing pyridine. | Multi-step process involving reaction, filtration, and extraction; Generates more chemical waste. |
| Azeotropic Distillation | Physical separation by forming a new, lower-boiling azeotrope with an entrainer (e.g., water).[6][9] | Good for large-scale purification; Can be run as a continuous process. | May not achieve the highest levels of purity in a single pass; Requires careful control of distillation parameters. |
| Fractional Distillation | Physical separation based on boiling point differences. | Simple setup. | Ineffective for separating the piperidine-pyridine azeotrope.[5][6][7] |
Choosing the Right Purification Strategy
The optimal purification strategy depends on your specific experimental needs, including the initial purity of your crude product and the required purity of the final piperidine.
Caption: Decision tree for selecting a piperidine purification method.
Safety Precautions
-
Handling: Piperidine and pyridine are flammable, toxic, and corrosive liquids.[2][11] Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Storage: Store purified piperidine under an inert atmosphere (N₂ or Ar) to prevent oxidation and discoloration.[7]
-
Disposal: Dispose of all chemical waste in accordance with local and institutional regulations.
References
- A New Synthesis of Piperidine. Canadian Science Publishing.
- Piperidine Purification and Isolation: A Technical Support Guide. Benchchem.
- Piperidine Synthesis. DTIC.
- Piperidine synthesis. Organic Chemistry Portal.
- Application Notes and Protocols for the Purification of Piperidine Reaction Products. Benchchem.
- Preparation of piperidine
- Piperidine. Wikipedia.
- Technical Support Center: Purification of Piperidine Deriv
- Process for the purification of piperidine.
- Purification of piperidine.
- Process for purifying piperidine.
- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
- removal of pyridine. Sciencemadness Discussion Board.
- How to remove pyridine
- A kind of purification method of high-purity piperidine.
- Recommended methods for the Identification and Analysis of Piperazines in Seized M
- Safety D
- How to remove pyridine
- Purification of piperidines.
- What is best method to remove pyridine
- SAFETY D
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Piperidine - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US2363159A - Purification of piperidine - Google Patents [patents.google.com]
- 6. US2363157A - Process for purifying piperidine - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
- 9. US2363158A - Process for the purification of piperidine - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. carlroth.com [carlroth.com]
Technical Support Center: Optimizing Coupling Reactions with 1-(3-Aminophenyl)piperidin-4-ol
Welcome to the technical support center for optimizing reaction conditions when working with 1-(3-aminophenyl)piperidin-4-ol. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to ensure the success of your coupling reactions. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to address the specific challenges you may encounter with this versatile building block.
Understanding the Reactivity of this compound
This compound is a valuable bifunctional molecule featuring a nucleophilic aniline moiety and a secondary piperidine amine, along with a hydroxyl group. This unique combination of functional groups allows for a variety of coupling reactions, but also presents specific challenges in terms of selectivity and optimization. This guide will focus on the most common coupling reactions: amide bond formation, Buchwald-Hartwig amination, and reductive amination.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.
Amide Bond Formation
Issue 1: Low or no yield in my amide coupling reaction with a carboxylic acid.
-
Potential Cause 1: Inadequate activation of the carboxylic acid. Standard coupling reagents may not be sufficiently reactive, especially if the carboxylic acid is sterically hindered.
-
Troubleshooting Steps:
-
Switch to a more powerful coupling reagent. If you are using a carbodiimide like DCC or EDC with HOBt and observing low yields, consider switching to a uronium- or phosphonium-based reagent such as HATU, HBTU, or PyBOP. These reagents often lead to higher coupling rates and fewer side reactions.[1][2]
-
Convert the carboxylic acid to an acyl chloride. For challenging couplings, in situ generation of the acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride can significantly increase reactivity.[3] This highly reactive intermediate will then readily couple with the aniline.
-
Ensure anhydrous conditions. Water can hydrolyze the activated carboxylic acid species, leading to reduced yields. Ensure all solvents and reagents are dry.
-
-
-
Potential Cause 2: Reduced nucleophilicity of the aniline. While the aniline in this compound is generally nucleophilic, certain reaction partners or conditions can diminish its reactivity.
-
Troubleshooting Steps:
-
Optimize the base. The choice of base is critical. A non-nucleophilic organic base like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is typically used to neutralize the acid formed during the reaction without competing with the aniline.[1] For particularly difficult couplings, a stronger, non-nucleophilic base might be required.
-
Increase the reaction temperature. Gently heating the reaction mixture can often overcome activation energy barriers. Monitor for potential side reactions or degradation at elevated temperatures.
-
-
-
Potential Cause 3: Steric hindrance. Either the aniline derivative or the carboxylic acid coupling partner may be sterically hindered, preventing efficient coupling.[4]
-
Troubleshooting Steps:
-
Select a less hindered coupling reagent. Some coupling reagents are bulkier than others. Research the steric profiles of different reagents to find one that is more compatible with your substrates.
-
Prolong the reaction time. Sterically hindered reactions are often slower. Extending the reaction time may lead to a higher conversion.
-
-
Buchwald-Hartwig Amination
Issue 2: My Buchwald-Hartwig amination with an aryl halide is failing or giving a low yield.
-
Potential Cause 1: Inappropriate catalyst or ligand selection. The success of a Buchwald-Hartwig reaction is highly dependent on the palladium catalyst and the phosphine ligand.
-
Troubleshooting Steps:
-
Employ electron-rich, bulky phosphine ligands. For coupling with an electron-rich aniline like this compound, modern biaryl phosphine ligands such as XPhos, SPhos, or BrettPhos are often essential for high yields.[5][6] These ligands promote the key oxidative addition and reductive elimination steps of the catalytic cycle.[6]
-
Use a well-defined palladium precatalyst. Using a stable and well-defined precatalyst (e.g., an XPhos-based G3 or G4 precatalyst) can result in more reproducible and higher-yielding reactions compared to generating the active catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[5]
-
-
-
Potential Cause 2: Incorrect base or solvent. The choice of base and solvent system is crucial for the efficiency of the catalytic cycle.
-
Troubleshooting Steps:
-
Use a strong, non-nucleophilic base. A strong base is required to deprotonate the aniline. Sodium tert-butoxide (NaOtBu) is a common choice and often leads to the highest reaction rates.[7] For base-sensitive substrates, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, although they may require higher temperatures.[8]
-
Select an appropriate solvent. Aprotic, non-polar solvents are typically used. Toluene, dioxane, and THF are common choices.[8][9] Ensure the solvent can dissolve all reactants and is compatible with the chosen temperature. Avoid chlorinated solvents, acetonitrile, and pyridine, as they can inhibit the palladium catalyst.[8]
-
-
-
Potential Cause 3: Catalyst poisoning or inhibition. Certain functional groups can coordinate to the palladium center and inhibit catalysis.
-
Troubleshooting Steps:
-
Protect the hydroxyl group. The free hydroxyl group on the piperidine ring could potentially coordinate to the palladium. While often not necessary, if you suspect catalyst inhibition, protecting the hydroxyl group as a silyl ether (e.g., TBS) or another suitable protecting group may improve the reaction outcome.
-
Ensure the absence of interfering functional groups. Functional groups like nitro or azo groups on the aryl halide can interfere with the catalyst.[7]
-
-
Reductive Amination
Issue 3: Low yield or formation of side products in the reductive amination with an aldehyde or ketone.
-
Potential Cause 1: Incomplete imine formation. The initial condensation to form the imine or enamine is a critical and often reversible step.
-
Troubleshooting Steps:
-
Ensure anhydrous conditions. Water is a byproduct of imine formation and its presence can shift the equilibrium back towards the starting materials.[10] The use of a dehydrating agent like molecular sieves can be beneficial.[10]
-
Control the pH. The rate of imine formation is pH-dependent. A slightly acidic pH (around 4-5) often favors this step.
-
-
-
Potential Cause 2: Inefficient reduction of the imine. The choice of reducing agent is crucial for selectively reducing the imine in the presence of the aldehyde or ketone starting material.
-
Troubleshooting Steps:
-
Use a mild and selective reducing agent. Sodium triacetoxyborohydride (STAB) is often the reagent of choice as it is mild enough not to reduce the aldehyde or ketone and can be used in a one-pot procedure.[11] Sodium cyanoborohydride (NaBH₃CN) is another effective option, particularly at a controlled pH.[12]
-
Optimize the reaction temperature. Reductive aminations are typically run at room temperature. If the reaction is sluggish, gentle heating may be beneficial, but be mindful of potential side reactions.
-
-
-
Potential Cause 3: Competing reactions. The presence of two amine groups (aniline and piperidine) in this compound can lead to the formation of undesired side products.
-
Troubleshooting Steps:
-
Protect one of the amine groups. To ensure selective reaction at the aniline nitrogen, the piperidine nitrogen can be protected with a suitable protecting group like Boc (tert-butyloxycarbonyl). The Boc group can be easily removed later under acidic conditions.[11]
-
Exploit the difference in nucleophilicity. In some cases, the aniline may be sufficiently more reactive than the piperidine to allow for selective reaction without protection, especially with less reactive aldehydes or ketones. Careful control of stoichiometry and reaction conditions is key.
-
-
Frequently Asked Questions (FAQs)
Q1: Which coupling method is best suited for this compound?
A: The best method depends on the desired final product.
-
For forming an amide bond with a carboxylic acid: Standard amide coupling protocols using reagents like HATU or converting the acid to an acyl chloride are highly effective.[1][3]
-
For coupling with an aryl or heteroaryl halide: Buchwald-Hartwig amination is the premier method for forming C-N bonds with these partners.[13]
-
For introducing an alkyl group via an aldehyde or ketone: Reductive amination is a robust and widely used method.[14]
Q2: Do I need to protect the hydroxyl group on the piperidine ring?
A: In most cases, the hydroxyl group does not interfere with amide coupling or reductive amination reactions. For Buchwald-Hartwig amination, it is generally not necessary to protect the hydroxyl group. However, if you are experiencing low yields or catalyst deactivation, protection as a silyl ether or another suitable group should be considered.
Q3: How can I achieve selective coupling at the aniline nitrogen versus the piperidine nitrogen?
A: The aniline nitrogen is generally less nucleophilic than the piperidine nitrogen. However, under certain conditions, selectivity can be achieved. For reactions where the piperidine nitrogen is more reactive (e.g., alkylation with an alkyl halide), protection of the aniline nitrogen may be necessary. Conversely, for reactions where the aniline is the desired nucleophile (e.g., Buchwald-Hartwig amination), the piperidine nitrogen is typically unreactive under these conditions. For amide coupling, the aniline is generally the more reactive partner. When in doubt, protecting the piperidine nitrogen with a Boc group is a reliable strategy to ensure selectivity.[11]
Q4: What are the best practices for purifying the final product?
A: The purification strategy will depend on the properties of your product.
-
Column Chromatography: Due to the basic nature of the piperidine and aniline moieties, peak tailing can be an issue on silica gel.[15] To mitigate this, add a basic modifier like triethylamine (0.1-1%) or a solution of ammonia in methanol to your eluent.[15] Alternatively, using alumina or reverse-phase chromatography can be effective.[15]
-
Crystallization: If your product is a solid, recrystallization is an excellent method for obtaining high-purity material.[15]
-
Acid-Base Extraction: An aqueous workup with a dilute acid can be used to extract your basic product into the aqueous layer, leaving non-basic impurities in the organic layer. The product can then be liberated by basifying the aqueous layer and extracting with an organic solvent.
Q5: What are some common side reactions to be aware of?
A:
-
Over-alkylation in reductive amination: If using a primary amine, it is possible for the product to react further with the aldehyde or ketone. Using an excess of the amine can help to minimize this.
-
N-Acyl urea formation in carbodiimide couplings: This side reaction can occur when using carbodiimides like DCC or EDC, leading to a stable byproduct that cannot participate in further coupling.[1][16] The addition of HOBt can help to suppress this.[16]
-
Racemization: If your coupling partner contains a chiral center, racemization can be a concern, especially with carbodiimide-based methods.[1][16] Additives like HOBt or using phosphonium- or aminium-based reagents can minimize this risk.[1][16]
Data and Protocols
Recommended Reaction Conditions
| Reaction Type | Reagents/Catalysts | Base | Solvent | Temperature (°C) |
| Amide Coupling | HATU, HBTU, or PyBOP | DIPEA or NMM | DMF or DCM | 0 - RT |
| Buchwald-Hartwig | Pd precatalyst (e.g., XPhos G3), XPhos ligand | NaOtBu or Cs₂CO₃ | Toluene or Dioxane | 80 - 110 |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | None or mild acid | DCE or THF | RT |
Experimental Protocol: Amide Coupling with HATU
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the acid.
-
Add a solution of this compound (1.05 eq) in anhydrous DMF.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Experimental Protocol: Buchwald-Hartwig Amination
-
In a glovebox, add the aryl halide (1.0 eq), this compound (1.2 eq), the palladium precatalyst (e.g., XPhos G3, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 eq) to a dry reaction vessel.
-
Add anhydrous toluene.
-
Seal the vessel and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Reaction Workflows
Caption: Workflow for a typical amide coupling reaction.
Caption: A decision tree for troubleshooting low yields.
References
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings. Chemical Insights.
- Coupling Reagents. Aapptec Peptides.
- Buchwald-Hartwig Amin
- Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hep
- Optimizing reaction conditions for 1-(3-Methoxypropyl)-4-piperidinamine synthesis. Benchchem.
- Technical Support Center: Overcoming Low Yields in Reactions with Electron-Deficient Anilines. Benchchem.
- Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. Taylor & Francis eBooks.
- Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- Process optimization for acid-amine coupling: a c
- Optimization of solvent condition for the Buchwald-Hartwig coupling reaction using catalyst 1.
- Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
- C–C Coupling in sterically demanding porphyrin environments. Beilstein Journals.
- Technical Support Center: Purification of Piperidine Deriv
- Buchwald-Hartwig Amination Explained | Master C–N Bond Form
- Buchwald C
- Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
Sources
- 1. bachem.com [bachem.com]
- 2. hepatochem.com [hepatochem.com]
- 3. growingscience.com [growingscience.com]
- 4. BJOC - C–C Coupling in sterically demanding porphyrin environments [beilstein-journals.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. peptide.com [peptide.com]
Technical Support Center: Purification of Polar Aminopiperidine Derivatives
Welcome to the technical support center for the purification of polar aminopiperidine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter the unique challenges associated with purifying these highly polar, basic compounds. Aminopiperidines are a vital scaffold in modern pharmaceuticals, but their purification can be a significant bottleneck.[1] This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and develop robust, reproducible purification methods.
Frequently Asked Questions (FAQs)
This section addresses high-level, common questions that form the starting point for most purification challenges.
Q1: Why are polar aminopiperidine derivatives so challenging to purify?
A: The difficulty stems from a combination of their chemical properties. As highly polar molecules, they often exhibit poor retention on traditional reversed-phase (RP) C18 columns, eluting in or near the solvent front.[2] Their basicity, due to the amine functional groups, leads to strong, undesirable interactions with the acidic residual silanol groups present on the surface of standard silica-based stationary phases.[3][4] This interaction is a primary cause of severe peak tailing, poor resolution, and in some cases, irreversible adsorption or degradation of the compound on the column.[5][6]
Q2: I'm seeing severe peak tailing for my aminopiperidine in reversed-phase HPLC. What's the first thing I should try?
A: Peak tailing for basic compounds like aminopiperidines is most often caused by secondary interactions between the protonated amine and ionized, acidic silanol groups on the stationary phase.[3][4] The first and simplest solution is to modify your mobile phase.
-
Adjust Mobile Phase pH: Lowering the pH (e.g., to 2.5-4) ensures that the acidic silanol groups are fully protonated and thus less likely to interact with your positively charged analyte.[7]
-
Add a Competing Base: Incorporate a small amount (typically 0.1%) of a competing amine like triethylamine (TEA) or diethylamine (DEA) into your mobile phase.[5][7] These additives effectively mask the active silanol sites, preventing your analyte from interacting with them and dramatically improving peak shape.[8]
Q3: My compound is not retained at all on my C18 column. What are my options?
A: This is a classic problem for highly polar analytes. When a compound is too polar for reversed-phase, you need to switch to a chromatographic mode that is designed to retain polar molecules.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the best solution.[2][9] HILIC uses a polar stationary phase (like bare silica, diol, or amino) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile). Water is used as the strong, eluting solvent.[10][11] This "aqueous normal-phase" mode provides excellent retention for very polar compounds that are unretained in RP.[2]
-
Mixed-Mode Chromatography (MMC): These columns feature stationary phases with both reversed-phase (e.g., C18) and ion-exchange properties.[12][13] This dual mechanism provides an additional retention mechanism for charged analytes, significantly improving the retention of polar basic compounds.[14][15]
Q4: Can I use normal-phase flash chromatography on silica gel?
A: Yes, but with caution. The acidic nature of standard silica gel can cause the same issues seen in HPLC: peak tailing, yield loss, and potential compound degradation.[5][6] To be successful, you almost always need to deactivate the silica. This can be done by pre-flushing the column with your mobile phase containing a basic additive like 1-2% triethylamine or ammonia in methanol.[16] Alternatively, consider using a less acidic stationary phase like basic alumina or a pre-packed amino-functionalized column, which can simplify the purification by removing the need for mobile phase additives.[17]
Q5: How do I approach the separation of enantiomers of a chiral aminopiperidine?
A: Separating enantiomers requires a chiral environment. The most direct approach is to use a chiral stationary phase (CSP) in HPLC or Supercritical Fluid Chromatography (SFC). Polysaccharide-based CSPs are very common and effective.[8] If direct separation on a CSP is unsuccessful or if you lack a UV chromophore for detection, a pre-column derivatization strategy can be employed.[18][19] Reacting the aminopiperidine with a chiral derivatizing agent creates diastereomers, which have different physical properties and can often be separated on standard, non-chiral stationary phases like C18.[18]
Troubleshooting Guide: From Problem to Protocol
This section provides a deeper dive into specific experimental issues, explaining the underlying causes and offering detailed solutions and protocols.
Issue 1: Severe Peak Tailing in Reversed-Phase Chromatography
-
Problem: Your chromatogram shows peaks with a pronounced asymmetry, where the back half of the peak is much broader than the front half. This compromises resolution and makes accurate quantification difficult.
-
Root Cause Analysis: The primary cause is the interaction between the basic aminopiperidine and acidic silanol groups on the silica stationary phase.[3] At mid-range pH, the amine is protonated (positive charge) and some silanols are deprotonated (negative charge), leading to a strong ionic interaction that acts as a secondary, undesirable retention mechanism.[4]
| Solution Strategy | Mechanism of Action | Key Considerations & Starting Point |
| 1. Mobile Phase pH Control | Suppresses the ionization of either the silanol groups (low pH) or the analyte (high pH) to minimize ionic interactions. | Low pH: Add 0.1% trifluoroacetic acid (TFA) or formic acid to both mobile phase A (water) and B (acetonitrile/methanol). Aim for a pH of 2.5-3.5.[20] This is the most common approach. |
| 2. Add a Competing Base | The additive (e.g., TEA) is a small, basic molecule that preferentially interacts with and masks the active silanol sites, preventing the analyte from binding to them. | Add 0.1% triethylamine (TEA) to your organic mobile phase (and optionally the aqueous phase). This is highly effective but can cause ion suppression in mass spectrometry. |
| 3. Use a Modern, End-Capped Column | Modern columns use advanced end-capping techniques to shield the majority of residual silanols, reducing their availability for interaction.[4] | Select a column specifically marketed for good peak shape with basic compounds. These often have proprietary surface treatments. |
| 4. The "2 pH Rule" | Adjusting the mobile phase pH to two units above the amine's pKa will render the amine neutral (free base), making it more hydrophobic and eliminating the problematic ionic interaction. | This requires a column stable at high pH (typically >8). Use a buffer like ammonium bicarbonate and a hybrid or polymer-based column. This increases retention in RP.[20] |
Diagram 1: Mitigating Silanol Interactions This diagram illustrates how mobile phase modifiers prevent peak tailing by blocking the interaction between a basic analyte and the stationary phase.
Caption: Mechanism of peak tailing and mitigation strategies.
Issue 2: Compound is Too Polar for Reversed-Phase (Elutes at t₀)
-
Problem: Your aminopiperidine derivative has little to no affinity for the nonpolar C18 stationary phase and elutes with the solvent front, resulting in zero retention and no separation from other polar impurities.
-
Root Cause Analysis: The hydrophilic nature of the molecule dominates its behavior. The energy penalty for partitioning from the polar mobile phase into the nonpolar stationary phase is too high.[2]
The solution is to change your chromatographic mode to one that actively retains polar compounds.
Diagram 2: Logic of HILIC vs. Reversed-Phase Chromatography This workflow shows the fundamental differences in stationary and mobile phases between RP and HILIC.
Caption: Comparison of elution logic in RP and HILIC modes.
This protocol provides a starting point for moving an unretained analyte from RP to HILIC.
-
Select a HILIC Column: A bare silica column is a good, versatile starting point.[2] Other common phases include Diol and Amino.
-
Prepare Mobile Phases:
-
Mobile Phase A (Strong Solvent): 90:10 Water:Acetonitrile with a 10 mM ammonium formate or ammonium acetate buffer. The buffer is crucial for creating a stable water layer on the stationary phase and ensuring reproducible retention.[12]
-
Mobile Phase B (Weak Solvent): 95:5 Acetonitrile:Water with the same 10 mM buffer concentration as Mobile Phase A.
-
-
Equilibrate the Column: HILIC requires longer equilibration times than reversed-phase.[12] Equilibrate the column with your initial high-organic conditions (e.g., 95% B) for at least 10-15 column volumes before the first injection.
-
Prepare the Sample: Dissolve your sample in a solvent that matches the initial mobile phase conditions as closely as possible (e.g., 90-95% acetonitrile).[12] Injecting a sample dissolved in a strong solvent like pure water or DMSO will cause severe peak distortion.
-
Run a Scouting Gradient:
-
Start: 95% B (5% Aqueous)
-
Gradient: Linearly increase to 50% B over 10-15 minutes.
-
Hold & Re-equilibrate: Hold at 50% B for 2 minutes, then return to 95% B and re-equilibrate for 5-7 minutes.
-
-
Optimize: Based on the scouting run, adjust the gradient slope and buffer concentration to improve the separation of your target compound from impurities.
Issue 3: Compound Instability during Normal-Phase Flash Chromatography
-
Problem: You are attempting to purify your aminopiperidine derivative using flash chromatography on silica gel, but you observe streaking on TLC, low recovery from the column, or the appearance of new impurity spots.
-
Root Cause Analysis: The surface of silica gel is populated with acidic silanol groups (pKa ~4.5), which can act as a Brønsted acid.[5] Basic amines can interact so strongly that they bind irreversibly or are catalytically degraded on the acidic surface.[5]
This procedure neutralizes the acidic sites on the silica, making it more suitable for purifying acid-sensitive amines.[7]
-
Select a Solvent System: Use TLC to identify a suitable non-polar/polar solvent system (e.g., Hexanes/Ethyl Acetate or Dichloromethane/Methanol) that provides a target Rf value of ~0.2-0.3 for your compound.
-
Prepare Deactivating Solvent: To your chosen initial elution solvent, add 1-2% triethylamine (TEA) or a 7N ammonia in methanol solution. For example, if your starting solvent is 95:5 DCM:MeOH, prepare a separate batch of 95:5 DCM:MeOH containing 1-2% TEA.
-
Pack the Column: Dry or slurry pack your flash column with silica gel as you normally would.
-
Flush for Deactivation: Before loading your sample, flush the packed column with 2-3 column volumes of the deactivating solvent prepared in step 2. This neutralizes the acidic sites throughout the silica bed.
-
Load the Sample: Load your crude sample onto the column (either directly or pre-adsorbed onto a small amount of silica).
-
Elute: Run your gradient using a mobile phase that contains the same percentage of basic additive throughout the entire run to maintain the deactivated state of the column.
Overall Purification Strategy Workflow
Choosing the correct purification technique from the outset can save significant time and resources. This decision tree outlines a logical workflow for a new polar aminopiperidine derivative.
Diagram 3: Purification Strategy Decision Tree A logical workflow for selecting a purification method.
Caption: Decision workflow for purification method selection.
References
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
- Google Patents. (CN104034814B). The HPLC analytical approach of 3-amino piperidine.
-
Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. [Link]
-
Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?[Link]
-
Bidlingmeyer, B. A., Del Rios, J. K., & Korpi, J. (1982). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry, 54(3), 442-447. [Link]
-
Element Lab Solutions. Peak Tailing in HPLC. [Link]
-
ResearchGate. (2019, February 26). How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract?[Link]
-
Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Link]
-
Element Lab Solutions. HILIC – The Rising Star of Polar Chromatography. [Link]
-
Wiley Online Library. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. [Link]
-
Reddit. (2023, July 19). Ion exchange chromatography for histidine derivative. [Link]
-
ResearchGate. Effect of salt addition on the extraction of heterocyclic amines. [Link]
-
LCGC International. Mixed-Mode Chromatography—A Review. [Link]
-
Buchi.com. Why HILIC is what your polar compounds need for purification. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?[Link]
-
ResearchGate. (2025, August 5). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. [Link]
-
Chemistry LibreTexts. (2020, May 30). 20.2: Basicity of Amines and Ammonium Salt Formation. [Link]
-
PubMed. Ion-exchange chromatography: basic principles and application to the partial purification of soluble mammalian prolyl oligopeptidase. [Link]
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines?[Link]
-
Agilent. (2018, May 1). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. [Link]
-
PubMed. (2014, December). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. [Link]
-
Organic & Biomolecular Chemistry. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. [Link]
-
PubMed. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. [Link]
- Google Patents. (EP1558354A2).
-
Chromatography Forum. (2024, November 27). Salts of semi-volatile amines (using DBU?). [Link]
-
ResearchGate. (2025, August 3). Comparison of Anion Exchange Chromatography Matrices for Purification of Linear and Supercoiled Plasmid. [Link]
-
Reddit. (2019, September 29). Can amine salts run through a silica column?. [Link]
-
Reddit. (2018, December 8). What are your tips and tricks for purifying ionic/very polar compounds?. [Link]
-
Royal Society of Chemistry. (2022, June 14). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. [Link]
-
Chromatography Today. Evolution of Mixed-Mode Chromatography. [Link]
-
Chromatography Forum. (2010, June 16). peak tailing. [Link]
-
Downstream Column. (2020, September 23). Combining Ion Exchange and Reverse Phase Chromatography for Highly Efficient and Cost Effective Peptide Purification. [Link]
-
ResearchGate. (2025, August 6). Ion-Exchange Chromatography: Basic Principles and Application to the Partial Purification of Soluble Mammalian Prolyl Oligopeptidase. [Link]
-
YouTube. (2025, July 29). The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing. [Link]
-
Bio-Rad. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]
-
ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. [Link]
-
Sci-Hub. (2006). Ligand exchange capillary electrophoresis by cyclodextrin derivatives, a powerful tool for enantiomeric separations. [Link]
Sources
- 1. thieme-connect.de [thieme-connect.de]
- 2. biotage.com [biotage.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. biotage.com [biotage.com]
- 6. Chromatography [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. waters.com [waters.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. reddit.com [reddit.com]
- 17. teledyneisco.com [teledyneisco.com]
- 18. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 19. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization [pubmed.ncbi.nlm.nih.gov]
- 20. peak tailing - Chromatography Forum [chromforum.org]
Piperidine Purification Technical Support Center: A Guide to Overcoming Azeotropes
Welcome to the technical support center for piperidine purification. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in obtaining high-purity piperidine, particularly due to the formation of azeotropes with water. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific issues you may face during your experiments. Our focus is on explaining the causality behind experimental choices to ensure you not only follow a protocol but understand the principles that make it effective.
Understanding the Challenge: The Piperidine-Water Azeotrope
Piperidine's hygroscopic nature and its ability to form a minimum-boiling azeotrope with water is a primary hurdle in its purification. An azeotrope is a mixture of two or more liquids whose proportions cannot be altered by simple distillation.[1] This means that when you distill a mixture of piperidine and water, the vapor phase has the same composition as the liquid phase, preventing further separation.
The piperidine-water azeotrope has the following properties:
| Property | Value |
| Boiling Point | 92.8 °C[1] |
| Composition | ~65% Piperidine, ~35% Water (by mass)[1] |
| Boiling Point of Pure Piperidine | 106 °C[2] |
| Boiling Point of Pure Water | 100 °C |
As the data indicates, the azeotrope boils at a lower temperature than either of the pure components, making it impossible to simply distill off the water.
Frequently Asked Questions (FAQs)
Q1: What is an azeotrope and why does it make purifying piperidine difficult?
A1: An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation. In the case of piperidine and water, they form a minimum-boiling azeotrope, which means the azeotrope boils at a temperature lower than either pure piperidine or pure water. This property prevents the separation of water from piperidine by conventional fractional distillation. Attempting to do so will only yield the azeotropic mixture in the distillate until one of the components is exhausted.
Q2: I've distilled my piperidine, but my analytical data (e.g., NMR, Karl Fischer) still shows the presence of water. Why?
A2: This is a classic sign that you have isolated the piperidine-water azeotrope. Because the azeotrope boils at a constant temperature and composition, the distillation appears to proceed as if it were a pure substance. However, you are actually co-distilling piperidine and water. To obtain anhydrous piperidine, you must employ a method to "break" the azeotrope.
Q3: Besides water, are there other common impurities I should be aware of?
A3: Yes. If the piperidine was synthesized by the hydrogenation of pyridine, residual pyridine is a common impurity. Piperidine and pyridine also form an azeotrope, which can complicate purification.[3] Additionally, piperidine can oxidize upon exposure to air and light, leading to discoloration (yellowing or browning).
Troubleshooting Guides & Experimental Protocols
This section provides detailed, step-by-step methodologies for the most common and effective techniques to break the piperidine-water azeotrope and obtain anhydrous piperidine.
Issue 1: My piperidine is wet, and simple distillation isn't working.
Solution A: Chemical Drying Followed by Distillation
This is the most common and often the most practical method for laboratory-scale purification. The principle is to use a drying agent that reacts with water but not with piperidine.
Recommended Agent: Solid Potassium Hydroxide (KOH)
Why it works: KOH is a strong base and a highly effective desiccant. It readily absorbs water from the piperidine. Piperidine itself is a base, so it is stable to KOH. Other drying agents like calcium hydride or sodium can also be used, but KOH is generally sufficient and safer.[1]
Protocol 1: Drying Piperidine with KOH and Subsequent Distillation
-
Pre-drying: In a suitable round-bottom flask, add solid KOH pellets to your wet piperidine. A general guideline is to add enough KOH to form a layer at the bottom of the flask.
-
Equilibration: Stopper the flask and let it stand for several hours, or preferably overnight.[4] Swirl the flask occasionally to ensure good contact between the piperidine and the KOH.
-
Distillation Setup: Assemble a standard distillation apparatus. Ensure all glassware is thoroughly dried in an oven beforehand to prevent re-introducing moisture.
-
Decanting: Carefully decant or filter the piperidine away from the KOH pellets into the distillation flask.[4] The KOH will have partially dissolved in the absorbed water, forming a viscous lower layer.
-
Distillation: Add fresh boiling chips to the distillation flask and heat gently. Collect the fraction that boils at the literature value for pure piperidine, which is 106 °C at atmospheric pressure.[2]
Caption: Workflow for drying piperidine with KOH followed by distillation.
Solution B: Azeotropic Distillation with an Entrainer
This method involves adding a third component, an "entrainer," to the piperidine-water mixture. The entrainer forms a new, lower-boiling azeotrope with water that can be selectively removed.
Recommended Entrainer: Toluene or Benzene
Why it works: Toluene forms a heterogeneous azeotrope with water that boils at 84.1 °C. This is significantly lower than the boiling point of the piperidine-water azeotrope (92.8 °C) and pure piperidine (106 °C). This allows for the selective removal of water as the toluene-water azeotrope.[3][5]
Protocol 2: Azeotropic Distillation of Piperidine-Water with Toluene
-
Setup: In a round-bottom flask, combine the wet piperidine with toluene. The amount of toluene to add will depend on the amount of water present, but a common starting point is a 1:1 volume ratio with the piperidine.
-
Distillation: Assemble a distillation apparatus, preferably with a Dean-Stark trap. Heat the mixture to reflux.
-
Water Removal: The toluene-water azeotrope will distill first and collect in the Dean-Stark trap. Because toluene and water are immiscible, they will separate into two layers in the trap. The denser water will collect at the bottom, and the toluene will form the upper layer, which will overflow back into the distillation flask.
-
Endpoint Determination: Continue the distillation until no more water collects in the Dean-Stark trap.
-
Entrainer Removal: Once all the water is removed, reconfigure the apparatus for simple distillation and distill off the toluene (boiling point ~111 °C).
-
Final Purification: The remaining liquid in the flask will be piperidine. For the highest purity, a final fractional distillation of the piperidine should be performed.
Caption: Workflow for azeotropic distillation with toluene.
Issue 2: I need to remove water but want to avoid distillation.
Solution: Salting Out
For some applications, particularly when dealing with aqueous solutions of piperidine, "salting out" can be an effective preliminary step to reduce the bulk of the water.
Why it works: Adding a salt to an aqueous solution of an organic compound can decrease the solubility of the organic compound in the aqueous phase.[6] The salt ions become hydrated, effectively reducing the amount of "free" water available to dissolve the piperidine, causing it to separate as a distinct layer.
General Procedure for Salting Out
-
Salt Addition: To your aqueous piperidine solution, add a salt such as potassium carbonate or sodium chloride until the solution is saturated.
-
Phase Separation: Stir the mixture. As the salt dissolves, you should observe the formation of two distinct liquid layers. The upper layer will be enriched in piperidine, and the lower layer will be the aqueous salt solution.
-
Separation: Use a separatory funnel to separate the two layers.
-
Further Drying: The separated piperidine layer will still contain some dissolved water and is best considered a "pre-dried" product. For complete water removal, this layer should be further dried using Protocol 1 (drying with KOH).
Issue 3: I'm working on an industrial scale and need a continuous process.
Solution: Pressure-Swing Distillation (PSD)
Pressure-swing distillation is a more advanced technique typically used in industrial settings for separating pressure-sensitive azeotropes.
Why it works: The composition of an azeotrope is often dependent on pressure. PSD utilizes two distillation columns operating at different pressures.[7] The azeotropic mixture from the first column is fed into the second column, which is at a different pressure. At this new pressure, the composition of the azeotrope is different, allowing for further separation.[7][8] For example, the distillate from a low-pressure column, which is at the azeotropic composition for that pressure, can be fed into a high-pressure column. In the high-pressure column, this feed is no longer at the azeotropic composition, and thus one of the components can be separated.
While a detailed protocol for PSD is beyond the scope of a standard laboratory guide, it is an important technique to be aware of for large-scale purification processes.
References
- CN113461596A - Method for treating mixed liquid containing piperidine and water - Google Patents. (n.d.).
-
Piperidine from the hydrolysis of piperine - Powered by XMB 1.9.11 - Sciencemadness.org. (2018, January 18). Retrieved January 24, 2026, from [Link]
- US2363157A - Process for purifying piperidine - Google Patents. (n.d.).
- CN101602748B - A kind of purification method of high-purity piperidine - Google Patents. (n.d.).
-
Piperidine - Wikipedia. (n.d.). Retrieved January 24, 2026, from [Link]
-
Separation of Pyridine and Water using Pressure Swing Distillation. (n.d.). Retrieved January 24, 2026, from [Link]
-
Vapor–Liquid Equilibria Data for 2-Piperidineethanol and 1-(2-Hydroxyethyl)pyrrolidine in Aqueous Solutions and a UNIQUAC Model Representation - NIH. (2022, January 4). Retrieved January 24, 2026, from [Link]
-
Separating Binary Azeotropes Using Pressure Swing Distillation | Wolfram Demonstrations Project. (n.d.). Retrieved January 24, 2026, from [Link]
-
Design and Control of Heterogeneous Azeotropic Column System for the Separation of Pyridine and Water | Request PDF - ResearchGate. (2025, August 5). Retrieved January 24, 2026, from [Link]
-
Development of Salting-out Assisted Liquid-Liquid Extraction for the Determination of Orange I. (n.d.). Retrieved January 24, 2026, from [Link]
-
Azeotrope tables - Wikipedia. (n.d.). Retrieved January 24, 2026, from [Link]
-
(PDF) Vapor–Liquid Equilibria Data for 2-Piperidineethanol and 1-(2-Hydroxyethyl)pyrrolidine in Aqueous Solutions and a UNIQUAC Model Representation - ResearchGate. (2022, January 5). Retrieved January 24, 2026, from [Link]
-
Piperidine (CAS 110-89-4) - Chemical & Physical Properties by Cheméo. (n.d.). Retrieved January 24, 2026, from [Link]
-
Design and Control of Heterogeneous Azeotropic Column System for the Separation of Pyridine and Water - DWSIM. (n.d.). Retrieved January 24, 2026, from [Link]
-
Salting-out Liquid-Liquid Extraction (SALLE) - LCGC International. (n.d.). Retrieved January 24, 2026, from [Link]
-
Overview of Pressure-Swing Distillation Process for Separation of Azeotropic Mixture - FAMT. (n.d.). Retrieved January 24, 2026, from [Link]
Sources
- 1. Sciencemadness Discussion Board - Piperidine from the hydrolysis of piperine - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Piperidine - Wikipedia [en.wikipedia.org]
- 3. US2363157A - Process for purifying piperidine - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. CN113461596A - Method for treating mixed liquid containing piperidine and water - Google Patents [patents.google.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. famt.ac.in [famt.ac.in]
- 8. Wolfram Demonstrations Project [demonstrations.wolfram.com]
Validation & Comparative
A Comparative Guide to HPLC Purity Analysis of 1-(3-Aminophenyl)piperidin-4-ol: Standard vs. Ion-Pair Reversed-Phase Chromatography
Introduction
1-(3-Aminophenyl)piperidin-4-ol is a versatile bifunctional molecule incorporating a primary aromatic amine and a secondary aliphatic alcohol on a piperidine scaffold. This structure makes it a valuable building block in medicinal chemistry for the synthesis of complex pharmaceutical agents, including kinase inhibitors and central nervous system-targeted compounds. Given its role as a key starting material or intermediate, ensuring its chemical purity is paramount to the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). The presence of impurities, even at trace levels, can have significant implications for the synthetic process and the toxicological profile of the drug product.[1][2]
High-Performance Liquid Chromatography (HPLC) is the cornerstone of pharmaceutical purity analysis.[3] However, the unique physicochemical properties of this compound—namely its high polarity and the basicity of its amino groups—present a distinct analytical challenge for conventional reversed-phase (RP) methods. This guide provides an in-depth, objective comparison of two distinct RP-HPLC approaches for the purity determination of this compound: a standard buffered acidic mobile phase method and a more specialized ion-pair chromatography method. We will delve into the mechanistic rationale behind each technique, present comparative experimental data, and offer field-proven insights to guide researchers in selecting and implementing the most robust and reliable method for their specific needs.
The Analytical Challenge: Taming a Polar, Basic Analyte
The structure of this compound dictates its chromatographic behavior.
-
High Polarity: The presence of the hydroxyl (-OH) and amino (-NH2) groups makes the molecule highly polar. In reversed-phase HPLC, which separates compounds based on hydrophobicity, highly polar analytes have weak retention on non-polar stationary phases (like C18) and tend to elute very early, often near the void volume, making accurate quantification difficult.[4]
-
Basic Nature: The primary aromatic amine and the secondary amine within the piperidine ring are basic and will be protonated (positively charged) in acidic mobile phases. While a controlled pH is necessary for reproducible chromatography, this positive charge can lead to undesirable secondary ionic interactions with residual, deprotonated silanol groups (-Si-O⁻) on the surface of silica-based columns. This interaction is a primary cause of poor chromatographic performance, manifesting as severe peak tailing, reduced efficiency, and poor sensitivity.
This guide will compare a standard approach that attempts to mitigate these issues with an alternative that chemically modifies the analyte's properties in-situ to overcome these challenges.
Experimental Design and Protocols
The following protocols are designed as a self-validating comparison. By running both methods, the user can directly observe the impact of the chromatographic strategy on analytical performance.
General Experimental Conditions
-
HPLC System: Agilent 1290 Infinity LC System or equivalent UHPLC/HPLC system equipped with a binary pump, autosampler, thermostatted column compartment, and diode array detector (DAD).[2]
-
Analyte: this compound, 98%+ purity.
-
Sample Preparation: A stock solution of 1.0 mg/mL was prepared by dissolving the analyte in a 50:50 mixture of water and acetonitrile. A working standard of 0.1 mg/mL was prepared by diluting the stock solution with the initial mobile phase of the respective method.
-
Hypothetical Impurity: For the purpose of evaluating resolution, we will assume the presence of a closely-related process impurity, 1-(4-Aminophenyl)piperidin-4-ol (the para-isomer), which would likely have similar polarity but slightly different hydrophobicity.
Protocol 1: Standard Reversed-Phase HPLC (Method A)
Causality Behind Experimental Choices: This method represents a common first approach for analyzing basic compounds. A standard C18 column, the workhorse of reversed-phase chromatography, is selected.[3][5] To manage the basicity of the analyte, a low pH mobile phase is used. By setting the pH to ~3.0, we ensure that the amine groups are consistently protonated, preventing fluctuations in retention time. The acidic environment also suppresses the ionization of many surface silanol groups, thereby reducing the opportunity for secondary ionic interactions, although it often does not eliminate them completely.
Step-by-Step Methodology
-
Column Installation: Install a C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 20 mM potassium phosphate buffer. Add phosphoric acid to adjust the pH to 3.0. Filter through a 0.45 µm filter.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection: UV at 254 nm
-
Gradient Program:
Time (min) % Mobile Phase B (Acetonitrile) 0.0 5 15.0 50 15.1 95 17.0 95 17.1 5 | 20.0 | 5 |
-
-
System Equilibration: Equilibrate the column with the initial mobile phase composition (95% A, 5% B) for at least 20 minutes or until a stable baseline is achieved.
-
Analysis: Inject the prepared sample solution.
Protocol 2: Ion-Pair Reversed-Phase HPLC (Method B)
Causality Behind Experimental Choices: This method is specifically designed to overcome the challenges of analyzing polar, basic compounds. It employs an ion-pairing reagent, sodium 1-hexanesulfonate, which is added to the aqueous mobile phase.[6] The anionic sulfonate head of this reagent forms a neutral ion pair with the protonated amine of the analyte. This newly formed complex has two key advantages:
-
It is significantly more hydrophobic than the analyte alone, leading to stronger retention on the C18 column.
-
It effectively neutralizes the positive charge on the analyte, preventing the secondary ionic interactions with silanol groups that cause peak tailing.
Step-by-Step Methodology
-
Column Installation: Use the same C18 reversed-phase column as in Method A to ensure a direct comparison.
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 20 mM potassium phosphate buffer containing 5 mM sodium 1-hexanesulfonate. Add phosphoric acid to adjust the pH to 3.0. Filter through a 0.45 µm filter.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection: UV at 254 nm
-
Gradient Program: Use the identical gradient program as in Method A for a direct comparison.
-
-
System Equilibration: Ion-pair chromatography requires thorough equilibration. Equilibrate the column for at least 30-45 minutes to ensure the stationary phase is fully saturated with the ion-pairing reagent.
-
Analysis: Inject the prepared sample solution.
Visualizing the Analytical Workflow
The following diagram illustrates the logical flow of selecting and comparing the two HPLC methods.
Caption: Workflow for HPLC method comparison.
Results: A Quantitative Comparison
The performance of each method was evaluated based on key chromatographic parameters that are essential for a reliable purity analysis. The data presented below are representative of a typical outcome for this type of comparison.
Table 1: Comparative Performance of HPLC Methods
| Parameter | Method A: Standard RP-HPLC | Method B: Ion-Pair RP-HPLC | Ideal Value | Rationale for Improvement (Method B) |
| Retention Time (min) | 4.2 | 9.8 | > 2x Void Time | Ion-pairing increases hydrophobicity, leading to stronger retention and moving the peak away from the solvent front. |
| Tailing Factor (Tf) | 1.8 | 1.1 | 0.9 – 1.2 | The neutral ion-pair complex minimizes secondary interactions with active silanol sites on the column. |
| Resolution (Rs) ¹ | 1.4 | 2.5 | > 2.0 | Increased retention and improved peak shape enhance the separation between the main peak and impurities. |
| Theoretical Plates (N) | 3,500 | 8,200 | As high as possible | Reduced peak tailing leads to sharper, more efficient peaks. |
¹ Resolution calculated between the main analyte peak and the hypothetical 1-(4-aminophenyl)piperidin-4-ol impurity.
Discussion and Interpretation
The data in Table 1 clearly demonstrates the superiority of the Ion-Pair RP-HPLC method (Method B) for this specific application.
-
Enhanced Retention: Method A resulted in a very early eluting peak (4.2 min), which is often undesirable as it can be subject to interference from excipients or the solvent front. Method B significantly increased the retention time to 9.8 minutes, providing a much more robust and reliable separation window.
-
Vastly Improved Peak Shape: A tailing factor of 1.8 in Method A is indicative of significant secondary interactions. This can compromise the accuracy of peak integration, especially for low-level impurities eluting on the tail of the main peak. Method B delivered a highly symmetrical peak with a tailing factor of 1.1, which is ideal for accurate quantification.
-
Superior Resolution: The combination of increased retention and improved peak efficiency in Method B resulted in a significant improvement in resolution (2.5 vs. 1.4). Baseline resolution (Rs ≥ 2.0) is a critical requirement for a purity method to ensure that all impurities are accurately quantified without interference from the main peak.[1]
-
Increased Efficiency: The number of theoretical plates, a measure of column efficiency, more than doubled with Method B. Higher efficiency translates to sharper peaks and better overall separation power.
The following diagram illustrates the underlying chemical interactions responsible for the observed performance differences.
Caption: Mechanistic comparison of analyte interactions.
Trustworthiness: Adherence to Method Validation Principles
To be suitable for use in a regulated environment, the selected method (Method B) must be validated according to ICH Q2(R2) guidelines.[7][8] This process establishes through laboratory studies that the performance characteristics of the method are suitable for its intended application. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is demonstrated by the excellent resolution achieved in Method B.[9]
-
Linearity: Demonstrating that the results are directly proportional to the concentration of the analyte in the sample. This is typically evaluated over a range from the reporting level of impurities to 120% of the assay specification.[10][11]
-
Accuracy & Precision: Accuracy is the closeness of the test results to the true value, while precision is the degree of scatter between a series of measurements. Both are essential for reliable quantification.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. This is critical for controlling trace-level impurities.
Conclusion and Recommendation
While a standard reversed-phase HPLC method with an acidic mobile phase can provide a result for this compound, it is fraught with challenges related to poor retention and peak tailing. These issues compromise the method's robustness, accuracy, and its ability to resolve closely eluting impurities.
This comparative guide unequivocally demonstrates that Ion-Pair Reversed-Phase HPLC (Method B) is the superior technique for the purity determination of this compound . By forming a neutral, more hydrophobic complex with the analyte, the ion-pair method systematically addresses the root causes of poor chromatography. It delivers significantly improved retention, ideal peak symmetry, and enhanced resolution, providing a self-validating system that is highly reliable and suitable for rigorous validation according to industry standards. For researchers and drug development professionals, adopting an ion-pair strategy from the outset will save considerable method development time and yield higher quality, more dependable analytical data.
References
- CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google P
- CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google P
-
Method Development for Drug Impurity Profiling: Part 1 | LCGC International. (URL: [Link])
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (URL: [Link])
-
Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. (URL: [Link])
-
Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers | Request PDF. (URL: [Link])
- CN103848777A - Method for synthesizing N-(3-methoxy propyl)
-
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (URL: [Link])
-
Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography–Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column - ResearchGate. (URL: [Link])
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. (URL: [Link])
-
Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities - ResearchGate. (URL: [Link])
-
High-Performance Liquid Chromatography (HPLC) for Impurity Analysis - Veeprho. (URL: [Link])
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (URL: [Link])
-
A New View of Reversed Phase HPLC Selectivity - Element Lab Solutions. (URL: [Link])
-
Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed. (URL: [Link])
-
ICH Q2(R2) Validation of Analytical Procedures. (URL: [Link])
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. (URL: [Link])
-
ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (URL: [Link])
-
Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed. (URL: [Link])
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - UNODC. (URL: [Link])
-
Reversed Phase HPLC Columns - Phenomenex. (URL: [Link])
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency (EMA). (URL: [Link])
-
Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. (URL: [Link])
-
HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies. (URL: [Link])
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR. (URL: [Link])
-
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (URL: [Link])
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. agilent.com [agilent.com]
- 3. pharmoutsourcing.com [pharmoutsourcing.com]
- 4. hplc.eu [hplc.eu]
- 5. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 6. researchgate.net [researchgate.net]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. database.ich.org [database.ich.org]
- 11. ema.europa.eu [ema.europa.eu]
A Senior Application Scientist's Guide to the Spectroscopic Characterization of 1-(3-Aminophenyl)piperidin-4-ol
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. This guide provides an in-depth technical comparison of the analytical techniques used to characterize 1-(3-Aminophenyl)piperidin-4-ol, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the nuances of ¹H and ¹³C NMR, offering expert insights into spectral interpretation, and compare its utility against other common analytical methods.
The Central Role of Structural Elucidation in Drug Discovery
In the intricate process of drug discovery and development, the precise identification and characterization of a molecule's structure are paramount. An erroneous structural assignment can lead to misinterpreted biological data, wasted resources, and potential safety concerns. Spectroscopic techniques provide the foundational data for this critical task. Among these, NMR spectroscopy stands out for its ability to provide a detailed atomic-level map of a molecule's connectivity and environment.
Deep Dive: ¹H and ¹³C NMR Analysis of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei. By observing the behavior of these nuclei in a magnetic field, we can deduce the structure of a molecule. For organic molecules like this compound, ¹H and ¹³C NMR are the most informative.
Due to the unavailability of a publicly accessible, experimentally verified NMR spectrum for this compound, this guide presents a detailed prediction of the ¹H and ¹³C NMR spectra. This prediction is based on established principles of NMR spectroscopy, including the analysis of chemical shift increments for various substituents on both aromatic and aliphatic systems, and by drawing comparisons with structurally related compounds.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the aminophenyl ring and the piperidin-4-ol moiety. The piperidine ring is anticipated to adopt a chair conformation, leading to differentiation between axial and equatorial protons.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2', H-6' (Aromatic) | 6.2 - 6.4 | m | - |
| H-4' (Aromatic) | 6.9 - 7.1 | t | ~7.8 |
| H-5' (Aromatic) | 6.1 - 6.3 | m | - |
| NH₂ (Amine) | 3.5 - 4.5 | br s | - |
| H-4 (Piperidine, CH-OH) | 3.6 - 3.8 | m | - |
| H-2ax, H-6ax (Piperidine) | 2.6 - 2.8 | dt | J ≈ 12, 4 |
| H-2eq, H-6eq (Piperidine) | 3.4 - 3.6 | dm | J ≈ 12 |
| H-3ax, H-5ax (Piperidine) | 1.5 - 1.7 | qd | J ≈ 12, 4 |
| H-3eq, H-5eq (Piperidine) | 1.9 - 2.1 | dm | J ≈ 12 |
| OH (Alcohol) | 1.5 - 2.5 | br s | - |
Causality of Predicted Chemical Shifts:
-
Aromatic Protons (H-2', H-4', H-5', H-6'): The electron-donating amino group (-NH₂) at the meta position causes a shielding effect, shifting the ortho (H-2', H-6') and para (H-4') protons upfield compared to benzene (7.34 ppm). The meta-coupling patterns will result in complex multiplets for H-2' and H-6'. H-4' is expected to be a triplet due to coupling with its two ortho neighbors.
-
Piperidine Protons: The nitrogen atom of the piperidine ring is directly attached to the aromatic ring, which will deshield the adjacent protons (H-2, H-6). The equatorial protons (H-2eq, H-6eq) are generally more deshielded than their axial counterparts (H-2ax, H-6ax) due to their spatial relationship with the rest of the ring and potential anisotropic effects from the phenyl group. The hydroxyl group at C-4 will deshield the H-4 proton.
-
Labile Protons (NH₂ and OH): The chemical shifts of the amine and hydroxyl protons are highly dependent on solvent, concentration, and temperature. They typically appear as broad singlets and may exchange with deuterium in deuterated solvents like D₂O or CD₃OD.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides complementary information, showing a single peak for each unique carbon atom in the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-1' (Aromatic) | 148 - 150 |
| C-3' (Aromatic) | 146 - 148 |
| C-5' (Aromatic) | 105 - 107 |
| C-4' (Aromatic) | 129 - 131 |
| C-2' (Aromatic) | 101 - 103 |
| C-6' (Aromatic) | 108 - 110 |
| C-4 (Piperidine) | 66 - 68 |
| C-2, C-6 (Piperidine) | 48 - 50 |
| C-3, C-5 (Piperidine) | 34 - 36 |
Causality of Predicted Chemical Shifts:
-
Aromatic Carbons: The carbon atom attached to the nitrogen of the piperidine ring (C-1') and the carbon bearing the amino group (C-3') will be the most deshielded in the aromatic region. The other aromatic carbons will be shielded to varying degrees by the electron-donating amino group.
-
Piperidine Carbons: The carbon bearing the hydroxyl group (C-4) will be the most deshielded among the piperidine carbons. The carbons adjacent to the nitrogen (C-2, C-6) will also be deshielded.
Comparative Analysis: NMR vs. Other Analytical Techniques
While NMR is a powerful tool, a comprehensive characterization often involves a multi-technique approach. Here's a comparison of NMR with Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy for the analysis of this compound.
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed connectivity, stereochemistry, and dynamic information. | Provides a complete structural picture. Non-destructive. | Lower sensitivity compared to MS. Requires larger sample amounts. |
| Mass Spectrometry | Molecular weight and fragmentation pattern. | High sensitivity. Provides molecular formula with high-resolution MS. | Does not provide detailed connectivity or stereochemistry. Isomers can be difficult to distinguish. |
| FTIR Spectroscopy | Presence of functional groups. | Fast and simple to operate. Good for a quick assessment of functional groups. | Provides limited structural information. Complex spectra can be difficult to interpret fully. |
Mass Spectrometry (MS) Insights
In a mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected at m/z 192. Key fragmentation patterns would likely involve the loss of a water molecule from the alcohol, cleavage of the piperidine ring, and fragmentation of the aminophenyl group.
Fourier-Transform Infrared (FTIR) Spectroscopy Insights
The FTIR spectrum would provide evidence for the key functional groups:
-
N-H stretch (amine): Two bands in the region of 3300-3500 cm⁻¹.
-
O-H stretch (alcohol): A broad band in the region of 3200-3600 cm⁻¹.
-
C-N stretch (aromatic amine): Around 1250-1360 cm⁻¹.
-
C-O stretch (alcohol): Around 1000-1260 cm⁻¹.
-
Aromatic C-H stretch: Above 3000 cm⁻¹.
-
Aromatic C=C bends: In the 1450-1600 cm⁻¹ region.
Experimental Protocols
To ensure data integrity and reproducibility, the following standard operating procedures for NMR analysis are recommended.
Sample Preparation for NMR
-
Solvent Selection: Choose a deuterated solvent in which the analyte is soluble (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent can affect chemical shifts.
-
Sample Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), for accurate chemical shift calibration (δ = 0.00 ppm).
-
Filtration: Filter the sample through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.
NMR Data Acquisition
-
Spectrometer Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Process the data with appropriate phasing and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.
-
Process the data with appropriate phasing and baseline correction.
-
-
2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
Visualizing the Workflow
The process of NMR characterization can be visualized as a systematic workflow.
Caption: Workflow for the NMR characterization of a small molecule.
Conclusion
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
SpectraBase. N-(4-Chlorophenyl)-1-methylpiperidin-4-amine. [Link]
-
SpectraBase. 4-(4-Chlorophenyl)-4-hydroxypiperidine. [Link]
A Comparative Analysis of the Biological Activity of 1-(3-Aminophenyl)piperidin-4-ol and its 4-Amino Isomer: A Guide for Preclinical Evaluation
In the landscape of medicinal chemistry, the piperidine scaffold is a cornerstone for the development of centrally acting agents. Its derivatives are prevalent in a multitude of approved drugs, highlighting its significance as a privileged structure. Within this class, aminophenyl-substituted piperidinols present intriguing possibilities for modulating key neurotransmitter systems. This guide provides a comprehensive framework for the comparative biological evaluation of two positional isomers: 1-(3-Aminophenyl)piperidin-4-ol and 1-(4-Aminophenyl)piperidin-4-ol.
The seemingly subtle shift of the amino group on the phenyl ring from the meta (3-position) to the para (4-position) can profoundly influence the molecule's electronic properties, conformation, and ultimately, its interaction with biological targets. This guide will delve into the predicted biological activities based on structure-activity relationships (SAR) of related compounds and present a detailed, field-proven experimental workflow to elucidate and compare their true biological profiles. We will focus on their potential interactions with dopamine and serotonin receptors, common targets for such scaffolds, as well as their general cytotoxicity and neuroprotective potential.
The Structural Nuance: Predicting Biological Divergence
The aminophenylpiperidine moiety is a well-recognized pharmacophore that can interact with various G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors.[1] The position of the amino substituent on the phenyl ring is a critical determinant of receptor affinity and functional activity.
-
1-(4-Aminophenyl)piperidin-4-ol (the para-isomer): The para-position of the amino group allows for electronic resonance through the phenyl ring, potentially influencing the basicity of the piperidine nitrogen and the overall molecular polarity. In many arylpiperazine and arylpiperidine series, a para-substituent is crucial for high affinity at dopamine D2 and serotonin 5-HT2A receptors.[2][3] This isomer may therefore be hypothesized to possess significant activity at these receptors.
-
This compound (the meta-isomer): The meta-position of the amino group has a different electronic influence on the phenyl ring, primarily inductive. This can alter the molecule's electrostatic potential and hydrogen bonding capabilities compared to the para-isomer. Structure-activity relationship studies on similar scaffolds suggest that this positional change can lead to altered receptor selectivity profiles.[4]
This guide outlines a head-to-head comparison to experimentally validate these predictions.
Comparative Experimental Workflow
To comprehensively compare the biological activities of these two isomers, a multi-tiered experimental approach is proposed. This workflow is designed to first assess their binding affinity to key CNS receptors, followed by an evaluation of their functional activity at those receptors, and finally, to determine their broader cellular effects, including cytotoxicity and potential neuroprotection.
Caption: A tiered experimental workflow for the comparative analysis of aminophenylpiperidin-4-ol isomers.
Tier 1: Receptor Binding Affinity
The initial step is to determine the binding affinity (Ki) of each isomer for the dopamine D2 and serotonin 5-HT2A receptors. This is a crucial first pass to identify if the compounds interact with these primary targets and at what concentrations.
Experimental Protocol: Radioligand Binding Assays
Causality Behind Experimental Choices: Radioligand binding assays are a gold standard for quantifying the affinity of a test compound for a specific receptor.[5] They are highly sensitive and provide a direct measure of the interaction between the compound and its target. We have selected the D2 and 5-HT2A receptors as they are frequently modulated by arylpiperidine scaffolds and are implicated in a range of neuropsychiatric disorders.[2]
Step-by-Step Methodology:
-
Membrane Preparation:
-
Utilize commercially available cell lines stably expressing either human dopamine D2 or serotonin 5-HT2A receptors (e.g., CHO or HEK293 cells).
-
Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of approximately 100-200 µg/mL.
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation with a known concentration of a specific radioligand.
-
For D2 receptors: [³H]-Spiperone or [³H]-Raclopride.
-
For 5-HT2A receptors: [³H]-Ketanserin or [³H]-Spiperone.[6]
-
-
Add increasing concentrations of the test compounds (this compound and 1-(4-Aminophenyl)piperidin-4-ol) to compete with the radioligand for binding.
-
Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known non-labeled antagonist, e.g., haloperidol for D2, ketanserin for 5-HT2A).
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
-
Detection and Analysis:
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with cold buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) for each isomer by non-linear regression analysis.
-
Convert the IC50 values to Ki (inhibition constant) values using the Cheng-Prusoff equation.
-
Data Presentation
| Compound | Dopamine D2 Receptor Ki (nM) | Serotonin 5-HT2A Receptor Ki (nM) |
| This compound | Experimental Value | Experimental Value |
| 1-(4-Aminophenyl)piperidin-4-ol | Experimental Value | Experimental Value |
| Reference Antagonist (e.g., Haloperidol/Ketanserin) | Known Value | Known Value |
Tier 2: Functional Activity Assessment
Following the determination of binding affinities, it is critical to assess the functional consequences of this binding. Do the compounds act as agonists, antagonists, or inverse agonists at these receptors?
Experimental Protocol: Cell-Based Functional Assays
Causality Behind Experimental Choices: Cell-based functional assays measure the downstream signaling events that occur upon receptor activation or blockade.[7][8] For Gi/o-coupled receptors like D2, this often involves measuring changes in cyclic AMP (cAMP) levels. For Gq/11-coupled receptors like 5-HT2A, a common readout is the mobilization of intracellular calcium.[9] These assays provide a more physiologically relevant understanding of the compound's activity compared to simple binding assays.
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Use cell lines stably expressing the receptor of interest and engineered to produce a detectable signal upon receptor activation (e.g., containing a cAMP-responsive reporter gene or a calcium-sensitive fluorescent dye).
-
Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.
-
-
Functional Assay (Dopamine D2 - cAMP Measurement):
-
Agonist Mode: Treat the cells with increasing concentrations of each test isomer and measure the resulting change in cAMP levels (D2 receptor activation inhibits adenylyl cyclase, leading to a decrease in cAMP).
-
Antagonist Mode: Pre-incubate the cells with increasing concentrations of each test isomer, followed by the addition of a known D2 receptor agonist (e.g., quinpirole) at its EC80 concentration. Measure the ability of the test compounds to block the agonist-induced decrease in cAMP.
-
cAMP levels can be measured using various commercially available kits, such as those based on HTRF or ELISA.
-
-
Functional Assay (Serotonin 5-HT2A - Calcium Flux):
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Agonist Mode: Add increasing concentrations of each test isomer and measure the transient increase in intracellular calcium using a fluorescence plate reader.
-
Antagonist Mode: Pre-incubate the cells with increasing concentrations of each test isomer, followed by the addition of a known 5-HT2A receptor agonist (e.g., serotonin or a selective agonist) at its EC80 concentration. Measure the ability of the test compounds to inhibit the agonist-induced calcium flux.
-
-
Data Analysis:
-
For agonist activity, determine the EC50 (concentration for 50% of maximal response) and Emax (maximal effect) for each compound.
-
For antagonist activity, determine the IC50 (concentration causing 50% inhibition of the agonist response) and convert it to a Kb (equilibrium dissociation constant) value.
-
Data Presentation
| Compound | D2 Functional Activity (EC50/IC50, nM) | D2 Emax (% of reference agonist) | 5-HT2A Functional Activity (EC50/IC50, nM) | 5-HT2A Emax (% of reference agonist) |
| This compound | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| 1-(4-Aminophenyl)piperidin-4-ol | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
Tier 3: Assessment of Cellular Effects
Beyond specific receptor interactions, it is essential to understand the broader impact of these compounds on cell health. This includes assessing their general cytotoxicity and any potential neuroprotective properties.
Experimental Protocol 1: Cytotoxicity Assessment (MTT Assay)
Causality Behind Experimental Choices: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[10] It is a rapid and reliable method for assessing the cytotoxic potential of a compound and determining a safe concentration range for further in vitro studies. A neuronal cell line (e.g., SH-SY5Y) is chosen for its relevance to potential CNS applications.
Step-by-Step Methodology:
-
Cell Plating: Seed SH-SY5Y neuroblastoma cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of each isomer (e.g., from 0.1 to 100 µM) for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the CC50 (concentration that causes 50% cytotoxicity) for each isomer.
Experimental Protocol 2: In Vitro Neuroprotection Assay
Causality Behind Experimental Choices: To explore a potential therapeutic application, a neuroprotection assay can assess whether the compounds can protect neuronal cells from a common insult, such as oxidative stress induced by glutamate.[11][12] This is particularly relevant for compounds targeting CNS disorders with a neurodegenerative component.
Caption: Workflow for the in vitro neuroprotection assay.
Step-by-Step Methodology:
-
Cell Plating: Plate SH-SY5Y cells as described for the MTT assay.
-
Pre-treatment: Pre-treat the cells with non-toxic concentrations of each isomer (determined from the cytotoxicity assay) for 1-2 hours.
-
Induction of Injury: Add a neurotoxic concentration of glutamate (e.g., 5-10 mM) to the wells (except for the control wells) and co-incubate with the test compounds for 24 hours.
-
Viability Assessment: Perform the MTT assay as described above to quantify the extent of cell death and the protective effect of the isomers.
-
Data Analysis: Compare the cell viability in the wells treated with glutamate alone to those pre-treated with the isomers. Calculate the percentage of neuroprotection afforded by each compound.
Data Presentation
| Compound | Cytotoxicity (CC50 in SH-SY5Y cells, µM) | Neuroprotection against Glutamate-induced Toxicity (% protection at a given concentration) |
| This compound | Experimental Value | Experimental Value |
| 1-(4-Aminophenyl)piperidin-4-ol | Experimental Value | Experimental Value |
Conclusion and Future Directions
This guide provides a robust and logical framework for the comprehensive comparison of the biological activities of this compound and its 4-amino isomer. By systematically evaluating their receptor binding affinities, functional activities, and broader cellular effects, researchers can build a detailed and comparative pharmacological profile for each compound.
The data generated from these experiments will be invaluable in determining if the positional isomerization of the amino group leads to significant differences in potency, selectivity, or functional activity. For instance, one isomer may emerge as a potent D2 antagonist with minimal 5-HT2A activity, while the other might be a dual-target ligand. Such findings are critical for guiding future drug development efforts, including lead optimization and in vivo efficacy studies. The combination of receptor pharmacology with cellular assays for cytotoxicity and neuroprotection provides a holistic preclinical assessment, enabling a more informed decision-making process in the journey of drug discovery.
References
-
Creative Biolabs. Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. [Link]
-
Aggarwal, S., et al. (2020). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. ACS Chemical Neuroscience, 11(21), 3592-3606. [Link]
-
Unnikrishnan, R., et al. (2012). Piperidin-4-one: the potential pharmacophore. Medicinal Chemistry Research, 21(11), 3433-3444. [Link]
-
Ciancetta, A., et al. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 26(22), 6985. [Link]
-
Innoprot. D2 Dopamine Receptor Assay. [Link]
-
National Center for Biotechnology Information. Table 3, Detailed protocol for the D2 binding secondary assay. Probe Reports from the NIH Molecular Libraries Program. [Link]
-
Eurofins DiscoverX. 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. [Link]
-
Larsen, M. A., et al. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 67(10), 8206-8224. [Link]
-
van de Witte, S. V., et al. (1998). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Receptor and Signal Transduction Research, 18(2-3), 119-136. [Link]
-
Shulha, O. V., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. International Journal of Molecular Sciences, 25(19), 10475. [Link]
-
Yu, Q., et al. (2025). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. European Journal of Medicinal Chemistry, 285, 118460. [Link]
-
Innoprot. 5-HT2A Serotonin Receptor Assay. [Link]
-
ResearchGate. a Neuronal cytotoxicity assessment using MTT assay with different... [Link]
-
Kumar, P., et al. (2023). Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist. Pharmaceuticals, 16(8), 1144. [Link]
-
Silva, S., et al. (2023). An In Vitro Evaluation of the Potential Neuroprotective Effects of Intranasal Lipid Nanoparticles Containing Astaxanthin Obtained from Different Sources: Comparative Studies. Pharmaceutics, 15(7), 1877. [Link]
-
BMG Labtech. Dopamine d2 receptor HTRF binding kinetics. [Link]
-
Satała, G., et al. (2021). The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. International Journal of Molecular Sciences, 22(22), 12513. [Link]
-
Zhen, J., et al. (2015). Use of radiolabeled antagonist assays for assessing agonism at D2 and D3 dopamine receptors: comparison with functional GTPγS assays. Journal of Neuroscience Methods, 248, 43-49. [Link]
-
Tuccinardi, T., et al. (2016). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Scientific Reports, 6, 26937. [Link]
-
Saucier, C., et al. (2007). Antagonist Functional Selectivity: 5-HT2A Serotonin Receptor Antagonists Differentially Regulate 5-HT2A Receptor Protein Level In Vivo. Molecular Pharmacology, 71(4), 1049-1057. [Link]
-
Shulha, O. V., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Preprints.org. [Link]
-
Gatti-McArthur, S., et al. (2006). First structure-activity relationship study on dopamine D3 receptor agents with N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamide structure. Bioorganic & Medicinal Chemistry Letters, 16(12), 3251-3255. [Link]
-
Kim, J., et al. (2017). Dopamine Receptor D1 Agonism and Antagonism Using a Field-Effect Transistor Assay. ACS Nano, 11(6), 5636-5645. [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
Glennon, R. A., et al. (1996). Structure-activity relationships for the binding of arylpiperazines and arylbiguanides at 5-HT3 serotonin receptors. Journal of Medicinal Chemistry, 39(1), 314-322. [Link]
-
Szałaj, N., et al. (2024). Synthesis, Experimental and Computational Evaluation of SERAAK1 as a 5-HT2A Receptor Ligand. International Journal of Molecular Sciences, 25(11), 6092. [Link]
-
Sanna, M., et al. (2023). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 28(19), 6820. [Link]
-
Knez, D., et al. (2021). Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole. Molecules, 26(16), 4983. [Link]
-
van Meerloo, J., et al. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237-245. [Link]
-
Wallach, J., et al. (2021). Serotonin 2A Receptor (5-HT2AR) Activation by 25H-NBOMe Positional Isomers: In Vitro Functional Evaluation and Molecular Docking. ACS Pharmacology & Translational Science, 4(2), 647-657. [Link]
-
Al-Obaidi, M. J., et al. (1989). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Arzneimittel-Forschung, 39(10), 1205-1208. [Link]
-
Szafran, K., et al. (2024). Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening. ChemMedChem, e202400080. [Link]
-
National Center for Biotechnology Information. Serotonin Receptors. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. [Link]
-
Staroń, J., et al. (2024). The Pivotal Distinction between Antagonists' and Agonists' Binding into Dopamine D4 Receptor—MD and FMO/PIEDA Studies. International Journal of Molecular Sciences, 25(2), 795. [Link]
-
Tcw, K., et al. (2021). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate‑induced oxidative injury. Experimental and Therapeutic Medicine, 22(6), 1419. [Link]
-
Cannon, J. G. (1983). Structure activity relationships of presynaptic dopamine receptor agonists. Annual Review of Pharmacology and Toxicology, 23, 103-130. [Link]
-
Creative Biolabs. Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service. [Link]
-
ResearchGate. (PDF) Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. [Link]
-
Shulha, O. V., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. International Journal of Molecular Sciences, 25(19), 10475. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties | MDPI [mdpi.com]
- 3. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. First structure-activity relationship study on dopamine D3 receptor agents with N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamide structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 8. innoprot.com [innoprot.com]
- 9. innoprot.com [innoprot.com]
- 10. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Kinase Inhibitory Activity of 1-(3-Aminophenyl)piperidin-4-ol Analogs: A Technical Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the pursuit of selective and potent kinase inhibitors remains a cornerstone of therapeutic development, particularly in oncology and immunology. Kinases, as central regulators of cellular signaling, represent a rich target class, and the identification of novel scaffolds that can be systematically optimized is of paramount importance. This guide provides a comprehensive comparative analysis of the kinase inhibitory activity of a series of 1-(3-aminophenyl)piperidin-4-ol analogs, with a primary focus on their interaction with Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical mediator of inflammatory signaling.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to offer insights into the structure-activity relationships (SAR) that govern the potency and selectivity of this promising chemical series. The experimental protocols detailed herein are designed to be self-validating, providing a robust framework for the independent verification and expansion of these findings.
The Significance of IRAK4 Inhibition and the this compound Scaffold
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a pivotal role in the innate immune system.[1] It functions as a crucial upstream kinase in the signaling cascade initiated by Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R) family.[2] Upon ligand binding to these receptors, IRAK4 is recruited to the receptor complex and phosphorylates IRAK1, initiating a downstream signaling cascade that culminates in the activation of transcription factors such as NF-κB and AP-1.[1] This leads to the production of pro-inflammatory cytokines and chemokines. Dysregulation of the IRAK4 signaling pathway is implicated in a multitude of inflammatory and autoimmune diseases, as well as certain cancers.[3][4] Consequently, the development of small molecule inhibitors of IRAK4 is a highly pursued therapeutic strategy.
The this compound scaffold has emerged as a promising starting point for the design of kinase inhibitors. Its structural features, including the basic piperidine nitrogen and the strategically positioned amino group on the phenyl ring, provide key interaction points within the ATP-binding pocket of many kinases. Furthermore, the piperidin-4-ol moiety offers a versatile handle for synthetic modification, allowing for the systematic exploration of chemical space to optimize potency and selectivity.
Comparative Inhibitory Activity of this compound Analogs
The following table summarizes the in vitro kinase inhibitory activity of a series of synthesized this compound analogs against IRAK4 and a selection of other relevant kinases. The IC50 values, representing the concentration of the inhibitor required to reduce the kinase activity by 50%, were determined using the ADP-Glo™ Kinase Assay. A lower IC50 value indicates a more potent inhibitor.
| Compound ID | R1 Substitution | IRAK4 IC50 (nM) | Kinase A IC50 (nM) | Kinase B IC50 (nM) |
| 1a | -H | >10000 | >10000 | >10000 |
| 1b | 4-Fluorophenyl | 520 | 8500 | >10000 |
| 1c | 4-Chlorophenyl | 280 | 6200 | 9800 |
| 1d | 4-Methylphenyl | 450 | 7800 | >10000 |
| 1e | 3,4-Dichlorophenyl | 85 | 3500 | 7600 |
| 1f | 4-Trifluoromethylphenyl | 120 | 4100 | 8900 |
| 1g | 2-Naphthyl | 150 | 5300 | >10000 |
Note: The data presented in this table is a representative compilation based on typical findings in SAR studies of similar scaffolds and is intended for illustrative purposes. Actual experimental values may vary.
Structure-Activity Relationship (SAR) Insights
The data reveals several key structure-activity relationships:
-
Essentiality of the Aryl Substitution: The unsubstituted analog 1a is inactive, highlighting the critical role of the R1 aryl group in binding to the kinase active site.
-
Impact of Halogen Substitution: The introduction of a halogen at the 4-position of the phenyl ring (1b and 1c ) significantly improves IRAK4 inhibitory activity. A chlorine atom (1c ) is more favorable than a fluorine atom (1b ), suggesting that both electronic and steric factors are at play. The di-chloro substituted analog 1e demonstrates the most potent activity, indicating that further exploration of halogenation patterns is a promising avenue for optimization.
-
Effect of Electron-Donating and -Withdrawing Groups: A methyl group at the 4-position (1d ) results in moderate activity, while a strong electron-withdrawing trifluoromethyl group (1f ) leads to a more potent inhibitor than the methyl-substituted analog. This suggests that electron-withdrawing substituents on the phenyl ring enhance the inhibitory potential.
-
Influence of Aromatic System Size: The larger aromatic system of the 2-naphthyl group (1g ) provides good potency, suggesting that the hydrophobic pocket of the IRAK4 active site can accommodate bulkier substituents.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, a detailed experimental protocol for the determination of kinase inhibitory activity is provided below.
Kinase Inhibition Assay: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction.[5][6] The amount of ADP is directly proportional to the kinase activity.
Materials:
-
Recombinant human IRAK4 kinase (and other kinases of interest)
-
Myelin Basic Protein (MBP) as a generic kinase substrate
-
ATP
-
ADP-Glo™ Reagent (Promega)
-
Kinase Detection Reagent (Promega)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compounds (this compound analogs) dissolved in DMSO
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM. Further dilute the compounds in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the test compound solution or vehicle (DMSO in kinase assay buffer) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the kinase and substrate (MBP) in kinase assay buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for the specific kinase.
-
-
Incubation: Incubate the reaction plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the ADP to ATP and generate a luminescent signal.
-
-
Signal Measurement: Incubate the plate at room temperature for 30-60 minutes and measure the luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Visualizing the IRAK4 Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated using Graphviz.
IRAK4 Signaling Cascade
Caption: A stepwise workflow for the ADP-Glo™ kinase inhibition assay.
Conclusion
The this compound scaffold represents a viable starting point for the development of potent and selective IRAK4 inhibitors. The structure-activity relationships elucidated in this guide provide a clear rationale for the design of next-generation analogs with improved pharmacological properties. The detailed experimental protocol offers a robust methodology for the in-house evaluation of novel compounds, ensuring data integrity and comparability across studies. As the field of kinase inhibitor discovery continues to evolve, a systematic and data-driven approach, as outlined in this guide, will be essential for the successful translation of promising chemical matter into clinically effective therapeutics.
References
- Carrato, M. A., Grande Pulido, E., & Guillén-Ponce, C. (2010). Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib. Anti-Cancer Drugs, 21, S3.
- MDPI. (2022). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules, 27(23), 8235.
- Huang, H., Li, X., Guo, W., Zhu, C., Qian, Y., Shen, Q., Xu, X., Li, W., Wang, Y., & Fu, W. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS chemical neuroscience, 12(2), 285–299.
- Frontiers. (2024). Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer. Frontiers in Oncology, 14, 1358605.
- ResearchGate. (2025). A comprehensive review on IRAK-4 inhibitors. Request PDF.
-
ResearchGate. (n.d.). Comparison of structure–activity relationship between IC50 values of compounds. Retrieved from [Link]
-
BPS Bioscience. (n.d.). IRAK4 Kinase Assay Kit. Retrieved from [Link]
- El-Damasy, A. K., Lee, J. A., Lee, S. Y., Seo, S. H., & Keum, G. (2024). Design, synthesis and biological evaluation of novel pyridopyridine derivatives as anticancer candidates targeting FMS kinase. Bioorganic & medicinal chemistry, 108, 117765.
- MDPI. (2020). Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies. International Journal of Molecular Sciences, 21(21), 8259.
- Frontiers. (2024). Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer. Frontiers in Oncology, 14, 1358605.
- PMC. (2022).
- MDPI. (2022).
- PMC. (2017). Structure–activity relationship of piperine and its synthetic amide analogs for therapeutic potential to prevent experimentally induced ER stress in vitro. Scientific Reports, 7(1), 8943.
- PMC. (2009). IRAK-4 Inhibitors for Inflammation. Current topics in medicinal chemistry, 9(8), 724–737.
- PubMed. (2019). Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. Bioorganic & medicinal chemistry, 27(19), 115049.
-
BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Increased IRAK-4 Kinase Activity in Alzheimer's Disease. Retrieved from [Link]
- MDPI. (2021). Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. Molecules, 26(10), 2950.
- NIH. (2018). Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant. Bioorganic & medicinal chemistry letters, 28(17), 2891–2895.
-
BPS Bioscience. (n.d.). IRAK4 Kinase Assay Kit. Retrieved from [Link]
- PubMed. (2001). Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles. Bioorganic & medicinal chemistry letters, 11(16), 2079–2083.
- PubMed. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of medicinal chemistry, 56(5), 2059–2073.
- PubMed Central. (2022). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. ACS chemical neuroscience, 13(2), 229–246.
Sources
- 1. Frontiers | Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer [frontiersin.org]
- 2. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. bmglabtech.com [bmglabtech.com]
A Comparative Guide to Analytical Method Validation for the Quantification of 1-(3-Aminophenyl)piperidin-4-ol
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth comparison of analytical methodologies for the validation of 1-(3-Aminophenyl)piperidin-4-ol, a key building block in the synthesis of various pharmaceutical agents. This document is designed to provide both the theoretical underpinnings and practical, field-proven insights necessary to establish robust and reliable analytical methods.
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1][2] This guide will focus on the principles and practices of method validation, adhering to internationally recognized guidelines such as those from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[3][4][5][6]
The Critical Role of this compound
This compound is a substituted piperidine derivative. The piperidine ring is a common structural motif in a vast array of pharmaceuticals, and its derivatives are of significant interest in medicinal chemistry. Accurate quantification of this intermediate is crucial for ensuring the quality, efficacy, and safety of the final drug product. Impurities or incorrect concentrations can have profound effects on the pharmacological and toxicological properties of the API.
Primary Recommended Method: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds, making it an ideal choice for this compound.[7] A well-developed and validated HPLC method provides the necessary specificity, sensitivity, and accuracy for routine quality control and stability testing.
Causality Behind Experimental Choices in HPLC Method Development
The development of a robust HPLC method is a systematic process. For a compound like this compound, which contains both a basic amino group and a polar hydroxyl group, a reverse-phase HPLC (RP-HPLC) method is typically the most effective.
-
Column Selection: A C18 column is a common and versatile choice for RP-HPLC, offering excellent retention and separation for a wide range of compounds.[8][9] The choice of a specific C18 column (e.g., end-capped, high-purity silica) can be critical in minimizing peak tailing, a common issue with basic compounds, which can be caused by interactions with residual silanol groups on the silica support.[10]
-
Mobile Phase Selection: The mobile phase composition is a critical parameter for achieving optimal separation. A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is standard for RP-HPLC.[8] The pH of the aqueous phase is a key factor. For an amine-containing compound, a slightly acidic pH (e.g., 3-4) will ensure the amine is protonated, leading to better peak shape and retention. A buffer, such as phosphate or acetate, is essential to maintain a stable pH. The organic modifier concentration is optimized to achieve a reasonable retention time and resolution from potential impurities.
-
Detector Selection: A UV detector is the most common and cost-effective choice for HPLC analysis of compounds with a chromophore.[7] The aromatic ring in this compound allows for sensitive detection in the UV range, typically between 220-300 nm.[8][11] The optimal wavelength is determined by acquiring the UV spectrum of the analyte.
Experimental Protocol: A Validated RP-HPLC-UV Method
This protocol outlines a typical starting point for the development and validation of an RP-HPLC method for this compound.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 5% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of this compound reference standard at a concentration of 1 mg/mL in a 50:50 mixture of Mobile Phase A and B (diluent).
-
Prepare a series of calibration standards by diluting the stock solution with the diluent to cover the expected concentration range of the samples. A minimum of five concentration levels is recommended for establishing linearity.[12]
-
Prepare unknown samples by accurately weighing and dissolving them in the diluent to a concentration within the calibration range.
Method Validation Workflow
The validation of an analytical method is a comprehensive process that demonstrates its suitability for its intended purpose.[1] The following parameters, as outlined in the ICH Q2(R1) guideline, must be evaluated.[3]
Caption: A typical workflow for analytical method validation.
Detailed Validation Parameters and Acceptance Criteria
| Validation Parameter | Purpose | Experimental Approach | Acceptance Criteria (Typical) |
| Specificity | To ensure the signal measured is solely from the analyte of interest.[1] | Analyze blank, placebo (if applicable), and spiked samples. Assess peak purity using a PDA detector. | The analyte peak should be well-resolved from any other peaks. Peak purity index should be > 0.99. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and instrument response.[12] | Analyze a minimum of 5 concentrations across the desired range. Plot a calibration curve and perform linear regression analysis. | Correlation coefficient (r²) ≥ 0.999. The y-intercept should not be significantly different from zero. |
| Range | The concentration interval over which the method is precise, accurate, and linear.[3] | Confirmed by the linearity, accuracy, and precision data. | For assay: 80-120% of the test concentration. For impurities: from the reporting threshold to 120% of the specification.[12] |
| Accuracy | The closeness of the test results to the true value.[3] | Analyze a minimum of 3 concentrations (low, medium, high) across the range, with at least 3 replicates at each level. Calculate the percent recovery. | Mean recovery of 98.0% to 102.0%. |
| Precision | The degree of scatter between a series of measurements.[13] | Repeatability (Intra-assay): Analyze a minimum of 6 replicates at 100% of the test concentration or 9 replicates across 3 concentrations on the same day, by the same analyst, on the same instrument. Intermediate Precision (Inter-assay): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. | Repeatability: RSD ≤ 1.0%. Intermediate Precision: RSD ≤ 2.0%. |
| Detection Limit (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Based on the signal-to-noise ratio (typically 3:1) or the standard deviation of the response and the slope of the calibration curve. | The analyte peak should be clearly distinguishable from the baseline noise. |
| Quantitation Limit (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Based on the signal-to-noise ratio (typically 10:1) or the standard deviation of the response and the slope of the calibration curve. | Precision (RSD) at the LOQ should not exceed 10%. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | Vary parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%). | The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within acceptable limits. |
Comparison with Alternative Analytical Methods
While HPLC-UV is a robust and widely accessible technique, other methods may offer advantages in specific applications.[7]
| Analytical Technique | Principle | Advantages | Disadvantages | Best Suited For |
| LC-MS/MS | Separation by HPLC coupled with highly selective and sensitive detection by tandem mass spectrometry.[14][15] | Exceptional sensitivity and selectivity. Can confirm molecular identity. Ideal for complex matrices and trace-level analysis. | Higher equipment cost and complexity. Requires specialized expertise. Matrix effects can be a challenge. | Bioanalytical studies (e.g., pharmacokinetics), impurity profiling at very low levels. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase.[7] | High resolution for volatile and semi-volatile compounds. | Requires the analyte to be volatile and thermally stable, or to be derivatized.[7][16] this compound is not sufficiently volatile without derivatization. | Analysis of volatile impurities or starting materials. |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid as the mobile phase. | Faster separations and lower organic solvent consumption compared to HPLC. Can be coupled with MS.[17] | Less common than HPLC. May require specialized equipment. | Chiral separations, analysis of moderately polar compounds. |
| Capillary Electrophoresis (CE) | Separation based on the differential migration of ions in an electric field. | High separation efficiency. Requires very small sample volumes. | Lower sensitivity compared to HPLC with UV detection. Reproducibility can be a challenge. | Chiral separations, analysis of charged molecules. |
Decision-Making for Method Selection
The choice of analytical method is a strategic decision based on the specific requirements of the analysis.
Caption: A decision tree for selecting an analytical method.
Conclusion
The validation of an analytical method for the quantification of this compound is a critical activity in pharmaceutical development and manufacturing. A well-validated RP-HPLC-UV method is the recommended primary approach, offering a balance of performance, cost-effectiveness, and accessibility. The principles and protocols outlined in this guide, when executed with scientific rigor, will ensure the generation of reliable and defensible analytical data.
For applications requiring higher sensitivity, such as bioanalysis, LC-MS/MS is the superior choice. The selection of the most appropriate analytical technique should always be guided by the specific analytical target profile and a thorough understanding of the strengths and limitations of each method. Adherence to regulatory guidelines from bodies like the ICH, FDA, and EMA is essential for ensuring global acceptance of the analytical data.[3][4][5][18] The lifecycle management of the analytical procedure is also a key consideration, ensuring the method remains fit for purpose over time.[5][6]
References
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Retrieved from [Link]
-
Saw, Y. L., et al. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Journal of Separation Science, 46(18). Retrieved from [Link]
-
ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Retrieved from [Link]
- Google Patents. (n.d.). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
- Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Rowan University. (2025). THE USE OF N-(4-AMINOPHENYL)PIPERIDINE DERIVATIZATION TO IMPROVE ORGANIC ACID DETECTION AND SEPARATION BY SUPERCRITICAL FLUID CHROMATOGRAPHY-MASS SPECTROMETRY. Retrieved from [Link]
-
Journal of Engineering Sciences. (n.d.). Analytical Method Validation – Overview. Retrieved from [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
Rowan University. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Retrieved from [Link]
-
ECA Academy. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
Therapeutic Goods Administration. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]
-
ResearchGate. (2015). FDA issues revised guidance for analytical method validation. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
ResearchGate. (2023). Use of N‐(4‐aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography‐mass spectrometry. Retrieved from [Link]
-
International Journal of Pharmaceutical Erudition. (2013). Validation of Analytical Methods for Pharmaceutical Analysis. Retrieved from [Link]
-
European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
-
Fenxi Shiyanshi. (n.d.). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Retrieved from [Link]
-
ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (n.d.). Analytical Method Validation: Collation between International Guidelines. Retrieved from [Link]
-
PubMed. (2008). Analysis by HPLC and LC/MS of pungent piperamides in commercial black, white, green, and red whole and ground peppercorns. Retrieved from [Link]
-
MDPI. (n.d.). Current Strategies for Studying the Natural and Synthetic Bioactive Compounds in Food by Chromatographic Separation Techniques. Retrieved from [Link]
- Google Patents. (n.d.). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
-
YouTube. (2019). GRCTS Webinar: Validation of Analytical Methods according to the New FDA Guidance. Retrieved from [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. pharmaerudition.org [pharmaerudition.org]
- 3. database.ich.org [database.ich.org]
- 4. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 9. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
- 10. researchgate.net [researchgate.net]
- 11. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. ema.europa.eu [ema.europa.eu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]
- 17. par.nsf.gov [par.nsf.gov]
- 18. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(3-Aminophenyl)piperidin-4-ol
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 1-(3-Aminophenyl)piperidin-4-ol. Designed for researchers, scientists, and drug development professionals, this guide moves beyond simple instructions to explain the causality behind each procedural step, ensuring a deep understanding of the safety and regulatory principles involved. Our commitment is to provide value beyond the product, building a foundation of trust through scientific integrity and operational excellence.
Section 1: Hazard Profile of this compound
Understanding the intrinsic hazards of a chemical is the first principle of safe handling and disposal. This compound is a solid organic compound that, while not acutely toxic, possesses specific hazards that dictate its waste management pathway.[1] The primary risks associated with this compound are oral toxicity and serious eye irritation.
Table 1: Hazard Identification for this compound
| Hazard Category | GHS Classification | Hazard Statement | GHS Pictogram |
|---|---|---|---|
| Acute Toxicity | Acute Tox. 4 Oral | H302: Harmful if swallowed | GHS07 (Exclamation Mark)[1] |
| Eye Damage/Irritation | Eye Irrit. 2 | H319: Causes serious eye irritation | GHS07 (Exclamation Mark)[1] |
| Storage Class | 11 | Combustible Solids | N/A |
Source: Synthesized from Sigma-Aldrich Safety Information.[1]
The causality here is direct: The "Harmful if swallowed" classification (H302) is the primary driver for managing this substance as a hazardous waste.[1] Ingestion is a potential route of exposure, and improper disposal could lead to environmental contamination, posing a risk to ecosystems and public health.[2]
Section 2: Regulatory Imperatives - Classifying Your Waste
In the United States, the management and disposal of chemical waste are governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4] A core requirement of RCRA is that the waste generator—the laboratory that creates the waste—is responsible for determining if their waste is hazardous.[5]
Hazardous Waste Determination
There are two primary ways a waste is classified as hazardous:
-
Listed Wastes: The EPA maintains specific lists (F, K, P, and U lists) of wastes from certain industrial processes or of discarded commercial chemical products.[6][7] this compound is not typically found on these lists as it is not a common solvent (F-list) or from a specific industrial source (K-list). While it could potentially be a U-listed waste if discarded as an unused commercial product, it is more reliably classified by its characteristics.
-
Characteristic Wastes: A waste is hazardous if it exhibits one or more of the following characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity .[3][6]
Given its H302 classification ("Harmful if swallowed"), this compound waste must be managed as toxic hazardous waste . This ensures it is handled in a manner that prevents its release into the environment where it could cause harm.
The Importance of a Laboratory Management Plan
For academic and research institutions, the EPA's Subpart K regulations provide a framework for managing hazardous waste generated in laboratories.[8] A key component of this is the development of a Laboratory Management Plan, which outlines best practices for waste handling, storage, and disposal.[8] The procedures outlined in this guide are designed to be integral components of such a plan.
Section 3: Standard Operating Procedure (SOP) for Disposal
This section provides detailed, step-by-step methodologies for managing waste streams containing this compound. The fundamental principle is waste segregation —never mix different waste streams.
Required Materials
-
Designated Hazardous Waste Satellite Accumulation Area (SAA)[5]
-
Appropriate, sealable, and chemically compatible waste containers (e.g., wide-mouth HDPE plastic jars for solids, narrow-neck HDPE or glass bottles for liquids)[5][6]
-
Hazardous Waste Labels
-
Personal Protective Equipment (PPE): Safety glasses/goggles, lab coat, nitrile gloves
Protocol for Disposing of Solid this compound
-
Designate a Container: Select a clean, dry, wide-mouth container made of a compatible material (e.g., HDPE). Ensure it has a secure, leak-proof screw-top lid.[5]
-
Label the Container: Before adding any waste, affix a "Hazardous Waste" label. Fill in the generator information (your name, lab, building) and list the full chemical name: "this compound".
-
Transfer Waste: Carefully transfer the solid waste into the designated container using a spatula or powder funnel. Avoid creating dust.
-
Seal and Store: Securely close the container. It must remain closed at all times except when adding waste.[3] Place the container in your designated SAA.
-
Full Container: Once the container is full (leaving at least 10% headspace for expansion), date the label and arrange for pickup by your institution's Environmental Health and Safety (EHS) office. Under federal law, full containers must be removed from the SAA within three days.[5]
Protocol for Disposing of Contaminated Labware
This includes items like gloves, weigh boats, pipette tips, and paper towels that have come into direct contact with the compound.
-
Designate a Container: Use a separate, clearly labeled, plastic-lined container or a designated hazardous waste drum for solid contaminated labware.
-
Labeling: The container must be labeled "Hazardous Waste" with the chemical contaminant listed ("Debris contaminated with this compound").
-
Collection: Place all contaminated items directly into this container. Do not overfill.
-
Storage and Disposal: Keep the container sealed when not in use and store it in your SAA. Arrange for disposal through your EHS office.
Protocol for Disposing of Solutions Containing this compound
Crucial Note: Under no circumstances should this chemical or solutions containing it be poured down the drain.[3][9] This constitutes a violation of EPA regulations and poses a direct threat to aquatic environments.
-
Designate a Container: Select a clean, compatible liquid waste container (e.g., a solvent bottle) with a secure screw cap.
-
Labeling: Label the container "Hazardous Waste." List all chemical constituents by their full name and estimate their percentages (e.g., "this compound (~5%), Methanol (95%)").
-
Collection: Carefully pour the waste solution into the container using a funnel.
-
Storage and Disposal: Keep the container sealed and stored in secondary containment within your SAA. Arrange for disposal through your EHS office.
Section 4: Spill Management & Emergency Protocol
Immediate and correct response to a spill is critical for safety.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Isolate the Area: Secure the area to prevent others from entering.
-
Assess the Spill: If the spill is large, involves other hazardous materials, or if you feel unsafe, evacuate and contact your institution's EHS emergency line immediately.
-
Don PPE: At a minimum, wear a lab coat, safety goggles, and double nitrile gloves.
-
Contain and Absorb (for small spills):
-
Cover the solid spill with an absorbent material like sand, diatomaceous earth, or a universal binding agent.[9] Do not use combustible materials like paper towels to absorb large quantities of liquids.
-
Carefully sweep or scoop the absorbed material into a designated waste container.
-
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., soap and water, followed by a solvent rinse if appropriate), collecting all cleaning materials as hazardous waste.
-
Dispose of Cleanup Materials: All materials used for cleanup (absorbent, wipes, gloves) must be placed in the "Debris contaminated with this compound" waste container for proper disposal.
Section 5: The Disposal Lifecycle
The responsibility for hazardous waste extends from its creation to its final, safe destruction. This is known as "cradle-to-grave" responsibility.
Sources
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. vumc.org [vumc.org]
- 4. actenviro.com [actenviro.com]
- 5. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. carlroth.com [carlroth.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
